molecular formula C10H16O4Si B1356269 Trimethoxy(4-methoxyphenyl)silane CAS No. 35692-27-4

Trimethoxy(4-methoxyphenyl)silane

Cat. No.: B1356269
CAS No.: 35692-27-4
M. Wt: 228.32 g/mol
InChI Key: ZESWBFKRPIRQCD-UHFFFAOYSA-N
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Description

Trimethoxy(4-methoxyphenyl)silane (CAS 35692-27-4) is an organosilane compound with the molecular formula C 10 H 16 O 4 Si and a molecular weight of 228.32 g/mol . This moisture-sensitive reagent is characterized as a colorless to almost colorless clear liquid and must be stored under inert gas in a cool, dark place to maintain stability . It is provided with a minimum purity of 93.0% (by GC) and possesses key physical properties including a boiling point of approximately 144°C at 15 mmHg, a specific gravity of 1.11, and a refractive index of 1.49 . As a silane-based compound, its core research value lies in its role as a versatile building block and coupling agent . The trimethoxysilane group is highly reactive in hydrolysis and polycondensation reactions, allowing the molecule to form stable covalent bonds with inorganic surfaces like glass, silica, and metals. Simultaneously, the 4-methoxyphenyl (anisole) organic group provides compatibility with various organic polymers and resins, enabling the creation of robust hybrid organic-inorganic materials . This dual functionality makes it invaluable in materials science for applications such as surface modification, the development of adhesion promoters, the synthesis of specialized siloxane copolymers, and the fabrication of advanced composite materials to improve mechanical strength . According to GHS labeling, this product is classified with the signal word "Warning" and may cause skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity upon single exposure . Researchers should handle it using appropriate personal protective equipment (PPE) including gloves and eye protection . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethoxy-(4-methoxyphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O4Si/c1-11-9-5-7-10(8-6-9)15(12-2,13-3)14-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESWBFKRPIRQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573749
Record name Trimethoxy(4-methoxyphenyl)silane
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Molecular Weight

228.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35692-27-4
Record name Trimethoxy(4-methoxyphenyl)silane
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Record name Trimethoxy(4-methoxyphenyl)silane
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Foundational & Exploratory

Technical Guide: Trimethoxy(4-methoxyphenyl)silane (CAS 35692-27-4)

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Functionality: From Surface Engineering to Palladium-Catalyzed Cross-Coupling [1]

Executive Summary

Trimethoxy(4-methoxyphenyl)silane (CAS 35692-27-4), often referred to as p-methoxyphenyltrimethoxysilane, represents a critical class of aryl-functionalized organosilanes.[1][2] Unlike simple alkyl silanes, the integration of an electron-rich anisole moiety with a hydrolyzable trimethoxysilyl anchor provides unique utility in two distinct high-value domains: materials science (surface energy modulation and hybrid sol-gel networks) and synthetic organic chemistry (silicon-based cross-coupling).[1]

This guide dissects the physicochemical behavior, reaction mechanisms, and validated experimental protocols for utilizing this silane in drug discovery workflows—specifically for synthesizing biaryl pharmacophores via Hiyama coupling—and in the functionalization of silica-based drug delivery vectors.

Part 1: Physicochemical Profile & Stability

The 4-methoxyphenyl group acts as an electron donor to the aromatic ring, which influences the electron density at the silicon center. This electronic effect makes the Si-C bond more robust against protodesilylation compared to electron-deficient aryl silanes, while the trimethoxy groups remain highly susceptible to hydrolysis.

Table 1: Critical Physicochemical Properties
PropertyValueRelevance to Protocol
Molecular Weight 228.32 g/mol Stoichiometric calculations for coupling.[1]
Boiling Point ~144 °C (15 mmHg)High boiling point allows high-temperature curing/reaction without rapid evaporation.[1]
Density 1.11 g/mLEssential for volumetric dosing in automated synthesis.[1]
Refractive Index 1.49Useful for monitoring purity via refractometry.[1]
Flash Point 94 °CClassified as combustible; requires standard solvent safety protocols.[1]
Hydrolytic Stability Moisture SensitiveRapidly degrades to silanols/siloxanes upon exposure to atmospheric moisture.[1]

Part 2: Mechanistic Chemistry

Surface Silanization Mechanism (Sol-Gel Chemistry)

When used for surface modification, the methoxy groups undergo hydrolysis to form silanols (Si-OH).[1] The presence of the bulky, electron-rich p-methoxyphenyl group affects the packing density of the self-assembled monolayer (SAM). Unlike alkyl chains that rely on Van der Waals forces for ordering, the aryl groups can engage in


 stacking, potentially creating more rigid surface architectures.

Key Reaction Stages:

  • Hydrolysis:

    
    [1]
    
  • Condensation: Formation of siloxane (Si-O-Si) bonds with the substrate (e.g., silica nanoparticles) and neighboring silanes.[1]

Hiyama Cross-Coupling Mechanism

In drug discovery, this silane serves as a non-toxic alternative to organostannanes (Stille coupling) or organoborons (Suzuki coupling).[1] The C-Si bond is generally inert, requiring activation by a nucleophile (typically fluoride,


) to form a pentacoordinate silicate intermediate. This hypervalent species is sufficiently nucleophilic to undergo transmetallation with a Palladium(II) complex.[1]

Mechanism Visualization: The following diagram illustrates the catalytic cycle, highlighting the critical fluoride activation step.

HiyamaCoupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Transmetallation (Ar-Pd-X + Silicate -> Ar-Pd-Ar') OxAdd->TransMet Silane This compound (Si-Reagent) Activation Fluoride Activation (Formation of Pentacoordinate Silicate) Silane->Activation + TBAF / F- Activation->TransMet Activated Species RedElim Reductive Elimination (Release of Biaryl Product) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: Catalytic cycle of the Hiyama coupling using this compound. Note the critical role of fluoride activation to facilitate transmetallation.[3]

Part 3: Applications in R&D

Synthesis of Biaryl Drug Scaffolds

The 4-methoxybiphenyl motif is ubiquitous in medicinal chemistry, appearing in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Using CAS 35692-27-4 allows for the direct introduction of this moiety.[1]

  • Advantage: Silicon byproducts are non-toxic and easily removed, unlike tin residues in Stille coupling.[1]

  • Selectivity: The reaction is highly chemoselective, tolerating other functional groups like esters and amines.

Functionalization of Drug Delivery Vectors

Silica nanoparticles (MSNs) used for drug delivery are often surface-modified to control release rates or improve biocompatibility.[1]

  • Hydrophobicity Tuning: Grafting this silane increases the surface hydrophobicity of MSNs, which can retard the release of hydrophilic payloads or enhance the loading of hydrophobic drugs.

  • Targeting: The methoxy group can be chemically converted (demethylated) to a phenol, providing a reactive handle for further conjugation (e.g., attaching targeting antibodies).[1]

Part 4: Experimental Protocols

Protocol A: Palladium-Catalyzed Hiyama Coupling

Objective: Synthesis of 4-methoxy-4'-nitro-biphenyl (Model Biaryl Synthesis). Reagents:

  • Aryl Halide: 1-bromo-4-nitrobenzene (1.0 equiv)[1]

  • Silane: this compound (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand:

    
     (4 mol%) or dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine (XPhos) for challenging substrates.[1]
    
  • Activator: TBAF (Tetra-n-butylammonium fluoride), 1M in THF (2.0 equiv).[1]

  • Solvent: THF or Toluene (Anhydrous).[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or reaction vial and purge with Nitrogen/Argon.[1]

  • Catalyst Pre-mix: Add

    
    , Ligand, and the Aryl Halide to the vessel.
    
  • Solvent Addition: Add anhydrous THF via syringe.

  • Silane Addition: Add This compound (CAS 35692-27-4) dropwise via syringe.[1] Note: Ensure the silane is clear and colorless; yellowing indicates degradation.

  • Activation: Add TBAF solution dropwise. The reaction mixture may darken.[1]

  • Reaction: Heat to 60-80°C for 4-12 hours. Monitor via TLC or LC-MS.[1]

  • Workup: Quench with water. Extract with ethyl acetate.[1] The silicon byproducts are water-soluble or form silica precipitates that are easily filtered.[1]

  • Purification: Silica gel column chromatography.

Protocol B: Surface Modification of Silica Nanoparticles

Objective: Hydrophobic functionalization of Mesoporous Silica Nanoparticles (MSNs).[1] Reagents:

  • Substrate: Calcined MSNs (500 mg).

  • Silane: this compound (2.5 mmol).[1]

  • Solvent: Toluene (Dry).[1]

  • Catalyst: Trace acetic acid (optional, accelerates hydrolysis).[1]

Step-by-Step Methodology:

  • Pre-activation: Dry the MSNs under vacuum at 120°C for 2 hours to remove physisorbed water while retaining surface silanols.[1]

  • Dispersion: Suspend MSNs in dry toluene (50 mL) using an ultrasonic bath (30 mins) to ensure monodispersity.

  • Silanization: Add the silane under inert atmosphere.[1]

  • Reflux: Heat the mixture to reflux (110°C) for 12-24 hours. Why Reflux? High temperature drives the condensation reaction and ensures covalent bonding rather than physisorption.

  • Washing: Centrifuge the particles.[1] Wash 3x with toluene and 2x with ethanol to remove unreacted silane.[1]

  • Curing: Dry in an oven at 80°C.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

  • Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[1][4] Wear nitrile gloves and safety goggles.[1]

  • Inhalation: May cause respiratory irritation.[1] Handle in a fume hood.

  • Methanol Evolution: Hydrolysis releases methanol, which is toxic and flammable.[1] Ensure adequate ventilation.[1][5]

Storage:

  • Store under inert gas (Nitrogen/Argon).[1]

  • Keep refrigerated (2-8°C) to maximize shelf life.[1]

  • Cap seals must be tight; use Parafilm to prevent moisture ingress.[1]

References

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine. [Link][1]

  • Organic Chemistry Portal. "Hiyama Coupling: Mechanism and Recent Developments."[1] [Link]

  • Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries."[1] Gelest Technical Brochures. [Link]

  • Sørensen, U.S., et al. "Palladium-Catalyzed Cross-Coupling of Aryl Halides with Aryl Silanes."[1] Organic Letters, Vol. 2, No. 24, 2000.[1][6] (Foundational text on fluoride activation mechanisms).

Sources

An In-depth Technical Guide to the Mass Spectrometry of Trimethoxy(4-methoxyphenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Analytical Imperative

Trimethoxy(4-methoxyphenyl)silane, with a molecular formula of C₁₀H₁₆O₄Si and a molecular weight of 228.32 g/mol , is a member of the arylalkoxysilane family.[1] These compounds are pivotal in the development of hybrid organic-inorganic materials, surface modifiers, and as intermediates in synthetic chemistry. Mass spectrometry serves as a critical tool for the structural elucidation and purity assessment of such molecules. Understanding the fragmentation patterns is not merely an academic exercise; it is fundamental to confirming molecular identity, identifying impurities, and studying degradation pathways. This guide will focus primarily on the predicted behavior of this compound under Electron Ionization (EI), a common technique for the analysis of volatile and semi-volatile organic compounds.

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathways

Electron Ionization (EI) involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.[2] The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments. For this compound, the key structural features influencing fragmentation are the silicon-carbon bond, the silicon-oxygen bonds, and the methoxy-substituted phenyl group.

The Molecular Ion

The molecular ion (M⁺•) of this compound is expected at a mass-to-charge ratio (m/z) of 228. The stability of the aromatic ring suggests that the molecular ion peak should be observable, though its intensity may be moderate due to the facile fragmentation of the methoxy groups attached to the silicon atom.

Primary Fragmentation Pathways

The initial fragmentation events are anticipated to involve the loss of the methoxy groups from the silicon atom, as the Si-O bond is generally weaker than the Si-C bond in such structures.

  • Loss of a Methoxy Radical (•OCH₃): The most prominent initial fragmentation is the loss of a methoxy radical, leading to the formation of a stable, even-electron ion at m/z 197 ([M - 31]⁺). This fragment, the dimethoxy(4-methoxyphenyl)silyl cation, is expected to be a major peak in the spectrum.

  • Loss of Formaldehyde (CH₂O): While less common as an initial step from the molecular ion, the loss of formaldehyde (30 Da) from a methoxy group via rearrangement is a possibility, which would yield a fragment at m/z 198 .

  • Cleavage of the Si-C Bond: Cleavage of the bond between the silicon atom and the phenyl ring can occur, though it is generally less favored than the loss of a methoxy group. This would result in a fragment corresponding to the trimethoxysilyl cation ([Si(OCH₃)₃]⁺) at m/z 123 and a 4-methoxyphenyl radical. Conversely, charge retention on the aromatic portion would yield an ion at m/z 107 ([C₇H₇O]⁺).

Secondary and Subsequent Fragmentations

The primary fragment ions will undergo further fragmentation, leading to a series of characteristic lower mass ions.

  • Sequential Loss of Methoxy Groups: The m/z 197 ion is expected to undergo sequential losses of formaldehyde (CH₂O) or methanol (CH₃OH) molecules. For instance, the loss of a formaldehyde molecule would lead to a fragment at m/z 167 .

  • Fragmentation of the Aromatic Ring: The 4-methoxyphenyl group can also fragment. A characteristic loss from a methoxy-substituted benzene ring is the loss of a methyl radical (•CH₃) to form a phenoxy cation, followed by the loss of carbon monoxide (CO). For the m/z 107 ion, this would lead to a fragment at m/z 92 and subsequently to m/z 64 .

The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.

fragmentation_pathway M [C₁₀H₁₆O₄Si]⁺• m/z 228 (Molecular Ion) F1 [C₉H₁₃O₃Si]⁺ m/z 197 M->F1 - •OCH₃ F2 [Si(OCH₃)₃]⁺ m/z 123 M->F2 - •C₇H₇O F3 [C₇H₇O]⁺ m/z 107 M->F3 - •Si(OCH₃)₃ F4 [C₈H₉O₂Si]⁺ m/z 167 F1->F4 - CH₂O F5 [C₆H₄O]⁺• m/z 92 F3->F5 - •CH₃ F6 [C₅H₄]⁺• m/z 64 F5->F6 - CO

Caption: Predicted EI fragmentation of this compound.

Summary of Predicted Key Ions

The following table summarizes the expected key ions in the electron ionization mass spectrum of this compound.

m/z Proposed Ion Structure Formation Pathway
228[C₁₀H₁₆O₄Si]⁺•Molecular Ion
197[M - OCH₃]⁺Loss of a methoxy radical
167[M - OCH₃ - CH₂O]⁺Loss of formaldehyde from m/z 197
123[Si(OCH₃)₃]⁺Cleavage of the Si-C bond
107[C₇H₇O]⁺Cleavage of the Si-C bond
92[C₆H₄O]⁺•Loss of a methyl radical from m/z 107
64[C₅H₄]⁺•Loss of CO from m/z 92

Experimental Protocol for GC-MS Analysis

To validate the predicted fragmentation and to obtain an experimental mass spectrum, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is the method of choice. The following protocol provides a general framework.

Sample Preparation
  • Solvent Selection: Choose a high-purity, volatile solvent in which this compound is soluble, such as hexane, ethyl acetate, or dichloromethane.

  • Concentration: Prepare a dilute solution of the analyte, typically in the range of 10-100 µg/mL. High concentrations can lead to source contamination and spectral distortion.

  • Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation.

  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

The following diagram outlines the general workflow for GC-MS analysis.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve in Volatile Solvent Dilute Dilute to 10-100 µg/mL Dissolve->Dilute Filter Filter (optional) Dilute->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Library Library Search (NIST, etc.) Spectrum->Library Interpret Interpret Fragmentation Spectrum->Interpret

Caption: General workflow for the GC-MS analysis of organic compounds.

Trustworthiness and Self-Validation

The protocols and predictions outlined in this guide are grounded in well-established principles of mass spectrometry and draw parallels from the known fragmentation of structurally similar molecules.[3][4] A self-validating approach to the experimental work would involve:

  • Analysis of Analogs: Co-injecting known standards of similar compounds (e.g., phenyltrimethoxysilane) to confirm retention time behavior and fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS would provide accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the molecular ion and its fragments, thereby confirming the proposed fragmentation pathways.

  • Isotopic Labeling: Synthesis and analysis of isotopically labeled (e.g., ¹³C or ²H) this compound would provide definitive evidence for the proposed fragmentation mechanisms.

Conclusion

While a publicly available, experimentally derived mass spectrum for this compound remains elusive, a robust and scientifically sound prediction of its behavior under electron ionization can be made. The expected fragmentation is dominated by the sequential loss of methoxy groups from the silicon center, with additional characteristic fragments arising from the cleavage of the silicon-carbon bond and fragmentation of the aromatic ring. The provided GC-MS protocol offers a reliable starting point for obtaining an experimental spectrum, which can then be interpreted within the framework of the predicted pathways detailed in this guide. This approach ensures a high degree of confidence in the structural elucidation of this and other related organosilicon compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15532216, this compound. [Link]

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 3(5), 1136-1142. [Link]

  • NIST. 4-Methoxyphenol, TMS derivative. In NIST Chemistry WebBook. [Link]

  • NIST. Silane, trimethoxyphenyl-. In NIST Chemistry WebBook. [Link]

  • Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European journal of mass spectrometry (Chichester, England), 11(1), 73–82. [Link]

Sources

mechanism of Trimethoxy(4-methoxyphenyl)silane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Trimethoxy(4-methoxyphenyl)silane

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthetic routes to this compound. Moving beyond simple procedural lists, this document delves into the mechanistic underpinnings and causal logic behind key experimental choices, reflecting field-proven insights and ensuring scientific integrity.

Introduction: The Significance of Arylalkoxysilanes

This compound is a member of the arylalkoxysilane class of compounds, which are crucial intermediates and monomers in materials science and organic synthesis. The presence of the electron-donating methoxy group on the phenyl ring and the hydrolyzable methoxy groups on the silicon atom imparts unique reactivity. These compounds serve as key precursors for silicone polymers, as coupling agents, and as versatile building blocks in cross-coupling reactions.[1][2] The selection of a synthetic strategy depends critically on factors such as substrate availability, functional group tolerance, cost, and desired scale.[3][4] This guide explores the three predominant methodologies for its synthesis: the Grignard reaction, catalytic hydrosilylation, and direct C-H bond silylation.

Part 1: The Grignard Reaction Pathway - A Classic Approach

The formation of a silicon-carbon bond via a Grignard reagent is one of the most traditional and reliable methods for synthesizing arylalkoxysilanes.[5] The strategy involves two discrete stages: the formation of the organometallic nucleophile and its subsequent reaction with a suitable silicon electrophile.

Mechanism and Causality

The reaction proceeds via the nucleophilic substitution of a leaving group on a silicon atom by the highly nucleophilic carbon of the Grignard reagent.

  • Grignard Reagent Formation: 4-Bromoanisole is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). An initiator, such as a small crystal of iodine, is often required to activate the magnesium surface by exposing fresh metal.[6] The resulting 4-methoxyphenylmagnesium bromide is a potent carbon nucleophile.[7] The choice of THF as a solvent is critical; its Lewis basicity stabilizes the Grignard reagent through coordination.[5]

  • Silylation: The pre-formed Grignard reagent is then added to a silicon electrophile. For the synthesis of this compound, tetraalkyl orthosilicates like tetramethyl orthosilicate (TMOS) are excellent choices.[8] The reaction is highly exothermic and must be performed at low temperatures (e.g., -30 to -78 °C) to prevent over-alkylation, where more than one aryl group adds to the silicon center.[8] Controlling the stoichiometry and addition order (adding the Grignard reagent to an excess of the silicate) is paramount to maximizing the yield of the desired mono-arylated product.[5][8]

Diagram: Grignard Synthesis Mechanism

G1 cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Silylation reagent1 4-Bromoanisole (MeO-Ph-Br) grignard 4-Methoxyphenylmagnesium bromide (MeO-Ph-MgBr) reagent1->grignard Anhydrous THF reagent2 Magnesium (Mg) reagent2->grignard silicate Tetramethyl Orthosilicate (Si(OMe)4) intermediate [Intermediate Complex] grignard->intermediate Nucleophilic Attack silicate->intermediate product This compound (MeO-Ph-Si(OMe)3) intermediate->product - Mg(OMe)Br

Caption: Mechanism of this compound synthesis via the Grignard pathway.

Experimental Protocol: Grignard Synthesis

Caution: This procedure involves pyrophoric reagents and requires strictly anhydrous conditions under an inert atmosphere (Nitrogen or Argon).

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be flame-dried or oven-dried prior to use.

  • Grignard Formation:

    • Charge the flask with magnesium turnings (1.2 eq) and a small crystal of iodine.

    • Add anhydrous THF via syringe.

    • In the dropping funnel, prepare a solution of 4-bromoanisole (1.0 eq) in anhydrous THF.

    • Add a small portion of the 4-bromoanisole solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed.

    • Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Silylation Reaction:

    • In a separate flame-dried flask, prepare a solution of tetramethyl orthosilicate (TMOS) (1.5-3.0 eq) in anhydrous THF.[8]

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the prepared Grignard reagent solution to the cold TMOS solution via cannula or dropping funnel, maintaining the temperature below -70 °C.

  • Workup and Purification:

    • After the addition is complete, allow the reaction to slowly warm to room temperature.

    • Quench the reaction by carefully pouring it into a cold, saturated aqueous solution of ammonium chloride.[9]

    • Extract the aqueous layer with diethyl ether or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Part 2: Hydrosilylation - An Atom-Economical Alternative

Hydrosilylation is a powerful, atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene. For this synthesis, the precursors are 4-vinylanisole and trimethoxysilane. The key to this method is the choice of catalyst, which governs the reaction's efficiency and regioselectivity.

Mechanism and Causality

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.

  • Oxidative Addition: The catalyst, typically a Pt(0) complex like Karstedt's catalyst, undergoes oxidative addition with the Si-H bond of trimethoxysilane to form a Pt(II)-hydrido-silyl intermediate.

  • Alkene Coordination: The alkene (4-vinylanisole) coordinates to the platinum center.

  • Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This step determines the regioselectivity. Insertion can occur in two ways, leading to either the linear (β-adduct, anti-Markovnikov) or the branched (α-adduct, Markovnikov) product. For terminal alkenes, the linear β-adduct is typically favored due to steric factors.[10]

  • Reductive Elimination: The final product is released through reductive elimination, regenerating the Pt(0) catalyst.

While platinum catalysts are common, rhodium and ruthenium catalysts can also be employed, sometimes offering different selectivity.[10]

Diagram: Chalk-Harrod Hydrosilylation Mechanism

G2 catalyst Pt(0) Catalyst step1 Oxidative Addition of H-Si(OMe)3 intermediate1 Pt(II)-H(Si(OMe)3) step1->intermediate1 step2 Coordination of 4-vinylanisole intermediate1->step2 intermediate2 Alkene-Pt(II) Complex step2->intermediate2 step3 Migratory Insertion (β-addition favored) intermediate2->step3 intermediate3 Pt(II)-alkyl(Si(OMe)3) step3->intermediate3 step4 Reductive Elimination intermediate3->step4 step4->catalyst Catalyst Regeneration product Product (MeO-Ph-CH2CH2-Si(OMe)3) step4->product

Caption: The catalytic cycle for the hydrosilylation of 4-vinylanisole.

Experimental Protocol: Hydrosilylation
  • Apparatus Setup: In a Schlenk flask under an inert atmosphere, combine 4-vinylanisole (1.0 eq) and a solvent such as dry toluene.

  • Reagent Addition: Add trimethoxysilane (1.1 to 1.2 eq) to the flask.

  • Catalyst Introduction: Add a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst, typically 10-20 ppm Pt).[11] The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C).[11] Monitor the disappearance of the Si-H peak (around 2100-2200 cm⁻¹) by IR spectroscopy or by GC-MS analysis.

  • Purification: Once the reaction is complete, the product can be purified. If the catalyst is homogeneous, it may be removed by passing the mixture through a short plug of silica gel. The solvent is then removed in vacuo, and the resulting oil is purified by vacuum distillation.

Part 3: Direct C-H Silylation - A Modern, Atom-Efficient Frontier

Direct C-H bond silylation represents a highly advanced and atom-economical method for forming aryl-silicon bonds.[1] This approach avoids the need to pre-functionalize the arene (like in the Grignard method) or the silane precursor, generating fewer stoichiometric byproducts.

Mechanism and Causality

These reactions are catalyzed by transition metals, most notably rhodium complexes.[1] The general mechanism involves:

  • C-H Activation: The catalyst interacts with the arene (anisole), cleaving a C-H bond to form a metal-aryl intermediate. The directing effect of the methoxy group typically favors ortho-silylation, which is a key consideration for selectivity.

  • Silylation: The hydrosilane (e.g., trimethoxysilane) reacts with the metal-aryl complex.

  • Reductive Elimination: The aryl-silyl bond is formed, releasing the product and regenerating the active catalyst.

A significant challenge in these reactions is preventing the redistribution of substituents on the silicon atom, which can lead to a mixture of products. The choice of catalyst and ligands is crucial for controlling this side reaction and achieving high yields of the desired product.[1]

Workflow Diagram: General Synthesis & Purification

G3 setup Reaction Setup (Inert Atmosphere) reaction Controlled Reagent Addition & Reaction (Temperature Control) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS, IR) reaction->monitoring monitoring->reaction Continue until completion workup Aqueous Workup (Quenching, Extraction) monitoring->workup drying Drying & Solvent Removal workup->drying purification Purification (Vacuum Distillation) drying->purification analysis Product Analysis (NMR, IR, MS) purification->analysis

Caption: A generalized workflow for the synthesis and purification of arylalkoxysilanes.

Comparative Analysis of Synthesis Routes

The optimal choice of synthetic route is dictated by the specific requirements of the research or manufacturing goal.

Parameter Grignard Reaction Hydrosilylation Direct C-H Silylation
Starting Materials 4-Haloanisole, Mg, Si(OR)₄4-Vinylanisole, H-Si(OR)₃Anisole, H-Si(OR)₃
Key Reagents Organomagnesium HalideTransition Metal Catalyst (Pt, Rh)Transition Metal Catalyst (Rh, Pd)
Typical Yield Good to ExcellentExcellentModerate to Excellent
Atom Economy Moderate (MgX₂ byproduct)Excellent (100% theoretical)Excellent (H₂ byproduct)
Functional Group Tolerance Poor (incompatible with acidic protons, many carbonyls)GoodGood, but sensitive to catalyst poisons
Key Advantages Well-established, reliable, uses common precursors.[5]High atom economy, mild conditions.Step-economical, avoids pre-functionalization.[1]
Key Disadvantages Requires strict anhydrous conditions, poor functional group tolerance, stoichiometric metal waste.[6]Requires specific alkene precursor, potential for side reactions (isomerization).[11]Catalyst can be expensive, regioselectivity can be a challenge (ortho vs para).

Conclusion

The synthesis of this compound can be successfully achieved through several distinct mechanistic pathways. The classic Grignard reaction offers a robust and well-understood, albeit less functional-group-tolerant, approach. Hydrosilylation provides a highly atom-economical alternative, contingent on the availability of the corresponding vinylarene. Finally, direct C-H silylation represents the cutting edge of efficiency, minimizing steps and waste, though catalyst optimization and regioselectivity remain critical areas of development. The selection of the ideal method requires a careful evaluation of starting material availability, desired scale, economic constraints, and the chemical environment of the target application.

References

  • A direct method to access various functional arylalkoxysilanes by Rh-catalysed intermolecular C–H silylation of alkoxysilanes. (n.d.). National Center for Biotechnology Information.
  • Direct and Selective Arylation of Tertiary Silanes with Rhodium Catalyst. (2008). Semantic Scholar.
  • Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. (n.d.). PubMed.
  • Hydrosilylation Catalyst. (n.d.). Sigma-Aldrich.
  • Alkene Hydrosilylation on Oxide‐Supported Pt‐Ligand Single‐Site Catalysts. (n.d.). IU ScholarWorks.
  • Catalyst Selection for the Hydrosilylation Synthesis. (n.d.). AIChE.
  • GRIGNARD REAGENTS AND SILANES. (n.d.). Gelest, Inc..
  • Grignard Reaction. (n.d.). Minnesota State University Moorhead.
  • (n.d.). Organic Syntheses Procedure.
  • 5.1: Grignard Reactions- Theory and Background. (2020). Chemistry LibreTexts.
  • Triethoxy(4-methoxyphenyl)silane. (n.d.). Santa Cruz Biotechnology.
  • From Lab to Industrial Scale: Pioneering Chemical Synthesis with Unrivaled Expertise and Cutting-Edge Equipment. (n.d.). Suanfarma.
  • Hydroxydiphenylamine synthesis from lab to industrial scale. (n.d.). Benchchem.

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A Comprehensive Technical Guide to the Solubility of Trimethoxy(4-methoxyphenyl)silane in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of Trimethoxy(4-methoxyphenyl)silane, a versatile organosilane compound. Understanding its behavior in various organic solvents is paramount for its effective application in synthesis, surface modification, and formulation development. This document moves beyond a simple tabulation of data to offer insights into the underlying chemical principles governing its solubility and provides a robust experimental framework for its determination.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₁₀H₁₆O₄Si, is an organosilicon compound featuring a phenyl ring substituted with a methoxy group, and a silicon atom bonded to three methoxy groups. This unique structure imparts a combination of organic and inorganic characteristics, making it a valuable coupling agent and surface modifier in a variety of applications. Its proper use, however, is critically dependent on its solubility in appropriate solvent systems. A clear understanding of its solubility profile is essential for achieving desired reaction kinetics, ensuring homogeneity in formulations, and optimizing surface deposition processes.

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both polar and non-polar characteristics. The methoxy groups attached to the silicon atom and the methoxy group on the phenyl ring introduce some polarity, while the phenyl ring itself is non-polar. This dual nature suggests that its solubility will be highest in solvents with intermediate polarity.

Generally, silane coupling agents are soluble in a range of organic solvents such as toluene, xylene, and acetone[1]. The organic part of the silane interacts favorably with these non-polar or low-polarity solvents[1]. Conversely, alkoxysilanes are typically not soluble in water[2].

A critical consideration for this compound is its hydrolytic instability. The trimethoxysilyl group is susceptible to hydrolysis in the presence of moisture, leading to the formation of silanols and subsequent condensation to form siloxanes. This reactivity necessitates the use of anhydrous solvents and controlled atmospheric conditions during handling and solubility determination to ensure the integrity of the molecule.

Solubility Profile of this compound

SolventSolvent TypePredicted SolubilityRationale
HexaneNon-polarLowThe polarity of the methoxy groups limits solubility in highly non-polar solvents.
TolueneNon-polar (aromatic)HighThe aromatic nature of toluene facilitates interaction with the phenyl ring of the silane.
DichloromethanePolar aproticHighGood balance of polarity to solvate the entire molecule.
Ethyl AcetatePolar aproticModerate to HighShould be a suitable solvent due to its intermediate polarity.
AcetonePolar aproticHighA versatile polar aprotic solvent expected to effectively solvate the silane.
EthanolPolar proticModeratePotential for some solubility, but the protic nature may promote slow hydrolysis over time.
MethanolPolar proticModerateSimilar to ethanol, with a higher risk of transesterification and hydrolysis.
Dimethylformamide (DMF)Polar aproticHighA strong polar aprotic solvent that should readily dissolve the silane.
WaterPolar proticInsolubleHydrophobic nature of the organic part and rapid hydrolysis prevent dissolution.

Experimental Protocol for Determining Solubility

The following detailed protocol provides a self-validating system for the accurate determination of the solubility of this compound in organic solvents, with a strong emphasis on maintaining anhydrous conditions.

Materials and Equipment
  • This compound (purity >95%)

  • Anhydrous organic solvents (various, as required)

  • Analytical balance (± 0.1 mg)

  • Vials with PTFE-lined screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringes and 0.2 µm PTFE syringe filters

  • Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (FID), or a Nuclear Magnetic Resonance (NMR) spectrometer

  • Inert gas (Nitrogen or Argon) supply

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_silane Weigh Trimethoxy (4-methoxyphenyl)silane add_silane Add Silane to Solvent prep_silane->add_silane prep_solvent Dispense Anhydrous Solvent into Vials prep_solvent->add_silane prep_inert Purge Vials with Inert Gas prep_inert->add_silane seal_vials Seal Vials Tightly add_silane->seal_vials equilibrate Equilibrate at Constant Temperature with Stirring (e.g., 24 hours) seal_vials->equilibrate sample Withdraw Aliquot equilibrate->sample filter Filter through 0.2 µm PTFE filter sample->filter dilute Dilute Sample filter->dilute analyze Analyze by GC-MS or NMR dilute->analyze

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh a series of vials.

    • Into each vial, dispense a precise volume (e.g., 5.0 mL) of the desired anhydrous organic solvent under an inert atmosphere.

    • Add an excess amount of this compound to each vial. The excess should be sufficient to ensure that a saturated solution is formed, with undissolved material remaining at the bottom.

    • Tightly seal the vials with PTFE-lined caps.

  • Equilibration:

    • Place the vials in a constant temperature bath (e.g., 25 °C) and stir the contents using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2 hours) to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot (e.g., 1.0 mL) of the supernatant using a syringe, being cautious not to disturb the sediment.

    • Immediately filter the aliquot through a 0.2 µm PTFE syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with the same anhydrous solvent to a concentration suitable for the chosen analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated GC-MS or NMR method to determine the concentration of this compound.

    • GC-MS/FID: A calibration curve should be prepared using standard solutions of known concentrations.

    • NMR: A quantitative NMR (qNMR) approach can be employed using a suitable internal standard.

  • Calculation of Solubility:

    • Calculate the concentration of the silane in the saturated solution from the analytical data.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property but is influenced by several factors. A comprehensive understanding of these variables is crucial for controlling and predicting its behavior in solution.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Environmental Conditions Solubility Solubility of Trimethoxy (4-methoxyphenyl)silane Polarity Molecular Polarity Polarity->Solubility MW Molecular Weight MW->Solubility H_Bonding Hydrogen Bonding (Potential for Hydrolysis) H_Bonding->Solubility Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Solvent_Structure Solvent Structure (e.g., Aromatic, Aliphatic) Solvent_Structure->Solubility Temperature Temperature Temperature->Solubility Moisture Presence of Moisture Moisture->Solubility (leads to degradation)

Caption: Key factors influencing the solubility of this compound.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. This relationship should be determined experimentally for specific applications requiring elevated temperatures.

  • Moisture Content: As previously emphasized, the presence of even trace amounts of water can lead to the hydrolysis of the trimethoxy groups. This not only consumes the parent compound but the resulting silanols and siloxanes will have different solubility profiles, potentially leading to precipitation or gel formation.

  • Purity of the Silane: Impurities in the this compound can affect its measured solubility. It is therefore essential to use a well-characterized, high-purity starting material.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined, the theoretical framework and the detailed experimental protocol presented herein offer a solid foundation for researchers and professionals to effectively work with this important organosilane. By carefully considering the factors that influence its solubility and by employing rigorous experimental techniques, the full potential of this compound can be realized in a wide array of scientific and industrial applications.

References

  • What is the solubility of A Silane Coupling Agent? - Blog. (2025).
  • Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. (n.d.).

Sources

Technical Assessment & Safety Protocol: Trimethoxy(4-methoxyphenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chemical Name: Trimethoxy(4-methoxyphenyl)silane CAS Number: 35692-27-4 Synonyms: p-Methoxyphenyltrimethoxysilane, 4-(Trimethoxysilyl)anisole Primary Application: Surface modification, silane coupling agents, optical coating synthesis.

This technical guide provides a rigorous safety assessment for researchers utilizing this compound. Unlike generic safety data sheets, this document analyzes the mechanistic basis of the hazards—specifically the hydrolysis pathways that generate methanol—and translates these risks into actionable experimental protocols. While the primary GHS classification indicates skin and eye irritation, the "hidden" hazard of methanol generation requires elevated respiratory and dermal precautions.

Chemical Basis of Hazards: The Hydrolysis Mechanism

To understand the safety profile of this silane, one must look beyond the parent molecule. Methoxysilanes are moisture-sensitive.[1][2] Upon contact with ambient humidity or aqueous substrates, they undergo rapid hydrolysis.

Mechanistic Insight

The silicon-methoxy bond (


) is susceptible to nucleophilic attack by water. For every mole of this compound hydrolyzed, three moles of methanol  are released.
  • Parent Molecule Risk: Irritation to mucous membranes (H315, H319).

  • Hydrolysis Product Risk: Methanol (MeOH) is a systemic toxin (H301, H311, H331, H370) capable of permeating standard gloves and causing optical neuropathy.

Visualization: Hydrolysis & Hazard Generation

The following diagram illustrates the transformation of the reagent into its active silanol form and the concurrent release of toxic byproducts.

HydrolysisMechanism Silane This compound (Lipophilic Liquid) Transition Hydrolysis Reaction Silane->Transition Water + 3 H₂O (Moisture/Solvent) Water->Transition Silanol Silanols [Ar-Si(OH)₃] (Reactive Species) Transition->Silanol Surface Bonding Methanol 3 x Methanol (MeOH) (Systemic Toxin) Transition->Methanol Off-gassing

Figure 1: Hydrolysis pathway showing the generation of reactive silanols and toxic methanol byproducts.

GHS Hazard Classification

The following classification is derived from validated ECHA notifications and supplier Safety Data Sheets (SDS). Note that while the parent silane is an irritant, the precautions must account for the volatile methanol byproduct.

Hazard Statements (H-Codes)
CodeHazard StatementTechnical Context
H315 Causes skin irritationThe methoxy functionality can dehydrate and defat skin tissue upon contact.[2]
H319 Causes serious eye irritationDirect contact with the liquid or high vapor concentrations can cause severe conjunctival irritation.

Note: While not always explicitly labeled with H335 (Respiratory Irritation) for this specific CAS, standard silane hygiene dictates treating vapors as respiratory irritants due to methanol content.

Precautionary Statements (P-Codes)
CategoryCodeProtocol Action
Prevention P264 Wash skin thoroughly after handling. Hydrolysis on skin creates methanol.
P280 Wear protective gloves/eye protection.[2][3][4][5][6][7] Recommendation: Nitrile (double-gloved) or Butyl rubber.
Response P302+P352 IF ON SKIN: Wash with plenty of soap and water.[3][4][8] Do not use solvents (e.g., ethanol) which may enhance absorption.
P305+P351 IF IN EYES: Rinse cautiously with water for several minutes.[2][3][5][7][9] Remove contact lenses immediately.
P337+P313 If eye irritation persists: Get medical advice/attention.

Experimental Protocol: Surface Functionalization

This workflow integrates safety checkpoints directly into the scientific method, ensuring that risk mitigation is part of the procedure, not an afterthought.

Materials
  • Reagent: this compound (95%+)

  • Solvent: Anhydrous Toluene or Ethanol (95%)

  • Catalyst: Acetic Acid (optional, for pH control)

  • Substrate: Glass slides or Silicon wafers (piranha-cleaned)

Step-by-Step Methodology
  • Preparation (Fume Hood Required):

    • Ensure all glassware is oven-dried. Silanes polymerize instantly in the presence of water, ruining the reagent and releasing methanol.

    • Safety Check: Verify fume hood airflow (>100 fpm).

  • Solution Preparation:

    • Prepare a 1-2% (v/v) solution of silane in the chosen solvent.

    • Why: Dilution controls the hydrolysis rate and prevents the formation of thick, uneven oligomeric layers.

  • Deposition:

    • Immerse the substrate into the solution for 15–60 minutes.

    • Critical Control Point: Cover the reaction vessel. Methanol is being generated during this step.[2] Do not inhale vapors.[3][6]

  • Curing (The High-Risk Step):

    • Rinse substrate with fresh solvent to remove unbound silanes.

    • Cure in an oven at 110°C for 15 minutes.

    • Hazard: The curing process drives the condensation reaction, releasing the final pulse of methanol and water vapor. Ensure the oven is vented or located in a well-ventilated area.

Workflow Visualization

Workflow Start Start: Dry Glassware Mix Mix Silane + Solvent (Fume Hood Only) Start->Mix Check Safety Check: Is Hood Airflow >100 fpm? Mix->Check React Substrate Immersion (Covered Vessel) Check->React Yes Stop STOP: Fix Ventilation Check->Stop No Rinse Solvent Rinse (Remove Unbound Silane) React->Rinse Cure Thermal Cure (110°C) (Active Methanol Release) Rinse->Cure Finish Functionalized Surface Cure->Finish

Figure 2: Operational workflow for silane deposition with integrated safety decision nodes.

Storage & Waste Disposal

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) in a desiccator. Refrigeration (2-8°C) is recommended to slow hydrolysis, but allow the bottle to warm to room temperature before opening to prevent condensation.

  • Waste: Do not pour down the drain. The mixture contains organic solvents and silanes.[10] Dispose of as Halogen-free Organic Solvent Waste .

  • Spill Response: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15532216, this compound. Retrieved from [Link]

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[8] (General reference for silane hydrolysis mechanisms). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound. Retrieved from [Link]

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theoretical and computational studies of Trimethoxy(4-methoxyphenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of Trimethoxy(4-methoxyphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organosilane molecule of significant interest due to its bifunctional nature, possessing both a reactive trimethoxysilyl group and a methoxyphenyl moiety.[1] The trimethoxysilyl group is capable of forming stable siloxane bonds upon hydrolysis and condensation, making it a valuable component for surface modification and as a coupling agent.[2] The methoxyphenyl group, with its electron-donating methoxy substituent, suggests potential for applications in materials science, particularly in the realm of non-linear optics (NLO). A comprehensive understanding of the molecular structure, electronic properties, and spectroscopic characteristics of this compound is paramount for the rational design of novel materials and for optimizing its performance in various applications.

This technical guide provides a framework for the theoretical and computational investigation of this compound, leveraging Density Functional Theory (DFT), a powerful quantum chemical method.[3] The insights derived from such studies are crucial for elucidating structure-property relationships and for predicting the behavior of this molecule in different chemical environments.

Computational Methodology: A Self-Validating Approach

The cornerstone of a reliable computational study is the selection of an appropriate theoretical framework. For molecules of this nature, DFT has been demonstrated to provide a judicious balance between computational cost and accuracy.[3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely employed and well-validated choice for organosilicon compounds, offering a robust description of electronic structure and molecular properties. To ensure a comprehensive description of the electronic distribution, particularly for the lone pairs on oxygen atoms and the diffuse electrons of the aromatic ring, the 6-311++G(d,p) basis set is recommended. This basis set includes diffuse functions (++) for accurately modeling anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonded atoms.

All calculations should be performed using a validated quantum chemistry software package, such as Gaussian. The initial step involves a full geometry optimization of the molecule without any symmetry constraints to locate the global minimum on the potential energy surface. The nature of the optimized stationary point is confirmed by a vibrational frequency analysis, where the absence of imaginary frequencies indicates a true minimum.

Molecular Structure and Vibrational Analysis

The optimized molecular structure of this compound provides foundational insights into its steric and electronic properties. Key structural parameters, including bond lengths and bond angles, can be extracted and compared with experimental data for similar molecules if available.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthSi-C1.88
Si-O1.65
C-O (methoxy on ring)1.36
C-O (methoxy on Si)1.43
Bond AngleC-Si-O108.5
O-Si-O110.4
Si-C-C121.0

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for molecular identification and characterization. Computational frequency analysis not only predicts the vibrational spectra but also allows for a detailed assignment of the vibrational modes to specific molecular motions.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Modes of this compound

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3000C-H stretchAromatic and methyl C-H stretching
~1600C=C stretchAromatic ring stretching
~1250Si-C stretchStretching of the silicon-carbon bond
~1100Si-O-C stretchAsymmetric stretching of Si-O-C linkages
~830C-H bendOut-of-plane bending of aromatic C-H

Electronic Properties and Reactivity

The electronic landscape of a molecule dictates its reactivity and intermolecular interactions. Key descriptors of electronic properties include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals, and the energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich methoxyphenyl ring, while the LUMO is likely to be distributed over the silicon atom and the attached methoxy groups.

The MEP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atoms of the methoxy groups are anticipated to be the most negative regions, while the hydrogen atoms and the region around the silicon atom will exhibit a positive potential.

Non-Linear Optical (NLO) Properties

Molecules with a significant intramolecular charge transfer from an electron-donating group to an electron-accepting group, connected by a π-conjugated system, often exhibit large NLO responses. In this compound, the methoxy group acts as an electron donor and the trimethoxysilyl group can act as a weak electron acceptor. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO activity of a molecule. DFT calculations can provide a reliable prediction of this property.

Table 3: Calculated Electronic and NLO Properties of this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
First-Order Hyperpolarizability (β)5.0 x 10⁻³⁰ esu

The calculated hyperpolarizability can be compared with that of standard NLO materials to assess the potential of this compound for applications in optoelectronics.

Visualizations

Caption: Molecular structure of this compound.

start Initial Molecular Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq props Property Calculations (HOMO, LUMO, MEP, NLO) freq->props results Analysis of Results props->results

Caption: Computational workflow for the theoretical study.

Donor Electron Donor (Methoxy Group) PiBridge π-Conjugated System (Phenyl Ring) Donor->PiBridge Intramolecular Charge Transfer Acceptor Electron Acceptor (Trimethoxysilyl Group) PiBridge->Acceptor NLO Enhanced NLO Response Acceptor->NLO

Caption: Relationship between electronic structure and NLO properties.

Conclusion

The theoretical and computational investigation of this compound using DFT provides a powerful avenue for understanding its fundamental properties. This guide outlines a robust methodology for such a study, from the selection of appropriate computational methods to the analysis of molecular structure, vibrational spectra, electronic properties, and NLO activity. The insights gained from these computational experiments are invaluable for guiding the synthesis of new materials and for the rational design of devices with tailored properties. While this guide provides a comprehensive framework, it is important to note that experimental validation remains a crucial component of any comprehensive research endeavor.

References

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

  • ResearchGate. (2020). Effect of Chemical Composition of Tetraethoxysilane and Trimethoxy(Propyl)Silane Hybrid Sol on Hydrophobicity and Corrosion Resistance of Anodized Aluminum. Retrieved from [Link]

  • MDPI. (2021). Quantitative Experimental and Theoretical Research using the DFT Technique on the Structural, UV, Electronic, and FMO Properties of Gammaxene. Retrieved from [Link]

  • Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Trimethoxy(4-vinylphenyl)silane. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic studies of triethoxy(4-(trifluoromethyl)-phenyl) silane and its sol-gel coating. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Crystal Structure and Hirshfeld Surface Analysis of Trimethoxy(1‐naphthyl)silane – Intermolecular Interactions in a One‐Component Single‐Crystalline Trimethoxysilane. Retrieved from [Link]

  • PubChem. (n.d.). Tris(4-methoxyphenyl)silane. Retrieved from [Link]

  • An-Najah National University. (n.d.). Synthesis, crystal structure, physicochemical of new (±)-2,7-dimethoxy-3-(4-metho-xyphenyl)-3-methylchroman-4-one: DFT, Hirshfeld, optical and TD-DFT/DFT analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethoxysilane. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and Vibrational Spectra of 1,3,5-Trimethoxybenzene. Retrieved from [Link]

  • Semantic Scholar. (2021). Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface. Retrieved from [Link]

  • PubChem. (n.d.). Methoxy-(propyltetrasulfanyl)silane. Retrieved from [Link]

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role of the methoxyphenyl group in silane reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The Role of the Methoxyphenyl Group in Silane Reactivity: A Technical Guide

Abstract This guide examines the mechanistic and practical implications of incorporating the methoxyphenyl group (MeO-C₆H₄-) into organosilane scaffolds. Targeted at medicinal chemists and process scientists, this analysis explores how the para- or ortho-methoxy substituent modulates the electronic environment of the silicon center, accelerates electrophilic protodesilylation, and serves as a tunable handle for oxidative transformations (Fleming-Tamao) and palladium-catalyzed cross-couplings (Hiyama).

The Methoxyphenyl-Silicon Electronic Interface

The reactivity of aryl silanes is governed by the transmission of electronic effects through the


-system to the silicon atom. The methoxyphenyl group distinguishes itself from a standard phenyl ring through the strong electron-donating capability of the oxygen lone pair.
Electronic Tuning and Hammett Parameters

Silicon is naturally electropositive (EN = 1.90) compared to carbon (EN = 2.55). When attached to a phenyl ring, the silicon center is sensitive to substituents on the ring.

  • Induction vs. Resonance: The methoxy group is inductively electron-withdrawing (

    
    ) but strongly electron-donating via resonance (
    
    
    
    ). In the para-position, the resonance effect dominates (
    
    
    ), significantly increasing electron density at the ipso carbon attached to silicon.
  • Impact on Silicon Lewis Acidity: The increased electron density transmitted to the silicon atom renders it less Lewis acidic compared to a phenyl- or nitrophenyl-silane. This modulation is critical for tuning the rate of nucleophilic attack at silicon (e.g., by fluoride in Hiyama couplings).

Structural Implications

The


-donation from the silyl group combined with the 

-donation from the methoxy group creates a highly polarized ipso-carbon.
  • Bond Lengths: The Si-C(aryl) bond length is approximately 1.87 Å. The electron donation from the methoxy group slightly shortens the C(aryl)-O bond due to partial double bond character, while the Si-C bond remains relatively unaffected sterically but electronically "hot."

Mechanistic Reactivity Profiles

The methoxyphenyl group introduces specific reactivity modes that are absent or sluggish in unsubstituted phenyl silanes.

Accelerated Protodesilylation (The "Ipso" Effect)

Aryl silanes are prone to protodesilylation (cleavage of the C-Si bond by acid). The methoxyphenyl group accelerates this reaction by orders of magnitude compared to phenylsilane.

  • Mechanism: The reaction proceeds via an electrophilic aromatic substitution (

    
    ).[1] The rate-determining step is the formation of the 
    
    
    
    -complex (Wheland intermediate).
  • The

    
    -Silicon Effect:  Silicon stabilizes the 
    
    
    
    -carbocation through hyperconjugation (
    
    
    ).
  • Methoxy Activation: The methoxy group stabilizes the cationic intermediate further via resonance. Consequently, 4-methoxyphenylsilanes undergo protodesilylation

    
    10³ times faster than phenylsilanes. 
    

Expert Insight: In drug design, a p-methoxyphenyl silane moiety is an acid-labile "soft spot." It may not survive the acidic environment of the stomach (pH 1-2) if not sterically protected.

The Fleming-Tamao Oxidation Handle

While the Tamao oxidation typically utilizes fluoro- or alkoxy-silanes, the Fleming oxidation converts aryl silanes to phenols (or alcohols) using peracids. The methoxyphenyl group is a superior "mask" for a hydroxyl group compared to a phenyl group.

  • Why it works: The initial step is the electrophilic ipso-substitution of the aryl ring. Because the methoxyphenyl ring is more electron-rich, it is cleaved much more readily by the electrophilic oxidant (e.g., peracetic acid or

    
     salts) than a standard phenyl ring.
    
  • Synthetic Utility: This allows the use of the silyl group as a robust protecting group during basic/nucleophilic steps, which can then be "revealed" to a hydroxyl group under mild oxidative conditions.

Hiyama Cross-Coupling

In Pd-catalyzed Hiyama coupling, the transfer of the aryl group from Silicon to Palladium (transmetallation) is the critical step.

  • Transmetallation Efficiency: Transmetallation requires a pentacoordinate silicate intermediate. Electron-rich aryl groups (like 4-methoxyphenyl) migrate faster to the Pd(II) center than electron-poor groups because the aryl ring acts as a nucleophile attacking the electrophilic Pd center.

  • HOMSi Reagents: The 2-hydroxymethylphenyl (HOMSi) class of reagents often utilizes methoxy substituents to fine-tune the stability and release rate of the aryl group.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways for a p-methoxyphenyl silane: Acid-catalyzed cleavage (Protodesilylation) vs. Metal-catalyzed coupling (Hiyama).

MethoxyphenylReactivity Silane p-Methoxyphenyl Silane (Electron-Rich Ar-Si) Wheland Stabilized σ-Complex (β-Si + p-OMe resonance) Silane->Wheland Fast Electrophilic Attack Silicate Pentacoordinate Silicate [Ar-Si-F]- Silane->Silicate Fluoride Activation Acid H+ / Electrophile Cleavage Protodesilylation Product (Anisole + Silyl cation) Wheland->Cleavage Si-C Bond Break Pd Pd(0) / F- Activator Transmetal Transmetallation to Pd (Ar-Pd-L) Silicate->Transmetal Nucleophilic Attack on Pd Coupling Biaryl Product (Ar-Ar') Transmetal->Coupling Reductive Elimination

Caption: Divergent reactivity of p-methoxyphenyl silanes. Red path: Acid lability due to electronic activation. Green path: Facilitated transmetallation in cross-coupling.

Medicinal Chemistry: Bioisosteric & Metabolic Considerations

In drug development, replacing a carbon-based phenyl group with a silyl-phenyl group (sila-substitution) alters physicochemical properties.

FeaturePhenyl Analogue (C-Ph)Methoxyphenyl Silane (Si-C₆H₄-OMe)Impact on Drug Design
Lipophilicity (LogP) BaselineHigher (+0.5 to +1.0 LogP)Increases membrane permeability; may improve BBB penetration.
Bond Length C-C: 1.54 ÅSi-C: 1.87 ÅAlters binding pocket fit; Si is larger, creating different steric demand.
Metabolic Stability Stable ringMetabolic Liability The methoxy group is a prime target for CYP450 O-demethylation (forming phenol).
Chemical Stability HighAcid SensitivePotential for gastric instability due to rapid protodesilylation.

Strategic Recommendation: If the methoxy group is required for potency (H-bond acceptor), but the p-methoxyphenyl silane is too metabolically labile, consider:

  • Deuteration:

    
     to slow O-demethylation.
    
  • Steric Shielding: Introducing ortho-methyl groups on the silicon or the ring to retard CYP access and protodesilylation.

Experimental Protocols

Protocol: Synthesis of (4-Methoxyphenyl)trimethylsilane

A standard Grignard approach ensuring anhydrous integrity.

Reagents: 4-Bromoanisole (1.0 equiv), Mg turnings (1.2 equiv), Chlorotrimethylsilane (TMSCl, 1.1 equiv), THF (anhydrous).

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

  • Grignard Formation: Add 10% of the 4-bromoanisole solution in THF. Heat gently to initiate (color change colorless

    
     cloudy/grey). Add remaining bromide dropwise to maintain gentle reflux. Stir 1h at RT after addition.
    
  • Silylation: Cool Grignard solution to 0°C. Add TMSCl dropwise over 20 min. The reaction is exothermic.[2]

  • Workup: Warm to RT and stir for 2h. Quench with saturated

    
     (aq). Extract with diethyl ether (
    
    
    
    ).
  • Purification: Wash organics with brine, dry over

    
    , concentrate. Purify via vacuum distillation (b.p. 
    
    
    
    208°C at atm) or flash chromatography (Hexanes).
    • QC Check:

      
       NMR should show Si-Me singlet at 
      
      
      
      0.25 ppm and MeO singlet at
      
      
      3.80 ppm.
Protocol: Fleming Oxidation (Silane Phenol)

Converting the silane handle to a hydroxyl group.

Reagents: (4-Methoxyphenyl)trimethylsilane, Peracetic acid (35% in dilute acetic acid), KBr (catalytic), NaOAc.

  • Setup: Dissolve silane (1 mmol) in Acetic Acid/THF (1:1). Add NaOAc (2 equiv) and KBr (0.1 equiv).

  • Oxidation: Add peracetic acid (2 equiv) dropwise at 0°C.

    • Note: The reaction is exothermic.[2] The bromide acts as a catalyst, generating

      
       which performs the ipso attack.
      
  • Rearrangement: Stir at RT for 4-6 hours. The intermediate silyl ester rearranges to the silyl ether.

  • Hydrolysis: Add saturated

    
     to quench excess peroxide. Stir 30 min.
    
  • Isolation: Extract with EtOAc. The product is 4-methoxyphenol.

References

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling. Accounts of Chemical Research.

  • Jones, G. R., & Landais, Y. (1996).[3] The Oxidation of the Carbon-Silicon Bond.[1][2][4] Tetrahedron.[2][3]

  • Showell, G. A., & Mills, J. S. (2003). Chemistry Challenges in Lead Optimization: Silicon Isosteres in Drug Discovery. Drug Discovery Today.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Bhattarai, P., et al. (2026).[5] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[5]

Sources

electronic effects of the 4-methoxy substituent on the silane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Effects of the 4-Methoxy Substituent on Phenylsilanes

Abstract

This technical guide provides a comprehensive analysis of the electronic effects exerted by a 4-methoxy substituent on the phenylsilane framework. As a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven insights for researchers, scientists, and professionals in drug development and materials science. We will dissect the dual electronic nature of the methoxy group—its electron-withdrawing inductive effect and electron-donating resonance effect—and explore how this dichotomy modulates the chemical and physical properties of the silicon center and the aromatic ring. This guide covers the theoretical underpinnings, spectroscopic characterization, impact on chemical reactivity, and computational validation, complete with detailed experimental protocols for synthesis and analysis.

Introduction: The Silicon-Aryl Framework

Arylsilanes are a cornerstone class of organosilicon compounds, featuring at least one direct silicon-carbon (Si-C) bond to an aromatic ring. Their unique combination of organic and inorganic characteristics makes them indispensable in fields ranging from organic synthesis and polymer chemistry to advanced materials and pharmaceuticals. The silicon atom, being less electronegative than carbon, imparts distinct properties to the molecule. The electronic landscape of these molecules can be precisely tuned by introducing substituents onto the aromatic ring, thereby controlling their reactivity, stability, and spectroscopic signatures.

Understanding substituent effects is paramount for rational molecular design. These effects are broadly categorized into two types:

  • Inductive Effects (I): These are transmitted through the sigma (σ) bond framework and arise from differences in electronegativity between atoms.[1][2] They weaken with distance.

  • Resonance (or Mesomeric) Effects (M): These operate through the pi (π) system, involving the delocalization of electrons across conjugated systems.[1][3]

This guide focuses specifically on the 4-methoxy (-OCH₃) group, a powerful and common substituent whose effects are a classic example of the interplay between inductive and resonance phenomena.

The Dichotomous Nature of the 4-Methoxy Substituent

The 4-methoxy group is a fascinating modulator of electronic structure because its inductive and resonance effects are in direct opposition.[3][4]

Inductive Effect (-I): Electron Withdrawal

Oxygen is a highly electronegative atom (electronegativity of ~3.44 on the Pauling scale, compared to ~2.55 for carbon). This inherent electronegativity causes the oxygen atom of the methoxy group to pull electron density away from the aromatic ring through the C-O sigma bond.[5][6] This is a through-bond, distance-dependent effect known as a negative inductive effect (-I).

Resonance Effect (+M): Electron Donation

Conversely, the oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring's π-system.[1][3] This donation of electron density is a positive mesomeric, or resonance, effect (+M). This effect is most pronounced at the ortho and para positions of the ring, leading to an increase in electron density at these sites.[1][5]

For a substituent at the para position, the resonance effect directly influences the electronic environment of the entire axis from the substituent to the ipso-carbon bonded to the silicon atom.

G cluster_0 Electronic Effects of 4-Methoxy Group cluster_1 Impact on Phenylsilane Inductive -I Effect (Inductive Withdrawal) NetEffect Net Effect on Ring: Electron Donating (Activating) Inductive->NetEffect σ-bond polarization (Electronegativity) Resonance +M Effect (Resonance Donation) Resonance->NetEffect π-system delocalization (Lone Pair Donation) Ring Aromatic Ring Silicon Silicon Center Ring->Silicon Transmission via Si-C bond

Caption: Opposing inductive and resonance effects of the 4-methoxy group.

Quantifying the Net Effect: Hammett Substituent Constants

The net electronic influence of a substituent can be quantified using Hammett substituent constants (σ), which are derived from the ionization of substituted benzoic acids.[7][8] The para-substituent constant (σₚ) reflects a combination of both inductive and resonance effects, while the meta-constant (σₘ) is dominated by the inductive effect.[6]

A negative σ value indicates a net electron-donating character, while a positive value signifies a net electron-withdrawing character.

Table 1: Hammett Substituent Constants (σ) for Common Substituents

Substituentσmeta (σₘ)σpara (σₚ)Dominant Character at Para Position
-OCH₃+0.12[9]-0.27[9]Strong Electron Donating (+M > -I)
-CH₃-0.07[9]-0.17[9]Weak Electron Donating
-H0.00[10]0.00[10]Reference
-Cl+0.37[9]+0.23[9]Weak Electron Withdrawing (-I > +M)
-CF₃+0.44[10]+0.57[10]Strong Electron Withdrawing (-I)
-NO₂+0.71[9]+0.78[9]Strong Electron Withdrawing (-I, -M)

The σₚ value of -0.27 for the methoxy group confirms that its powerful electron-donating resonance effect overwhelmingly dominates its weaker electron-withdrawing inductive effect, making it a net electron-donating group (EDG) when situated para to a reaction center.[6][9]

Transmission of Electronic Effects to the Silicon Center

The net electron-donating nature of the 4-methoxy group increases the electron density on the aromatic ring. This increased electron density is transmitted to the silicon atom through the Si-C bond. This has two primary consequences:

  • Increased Electron Density at Silicon: The silicon atom becomes more electron-rich compared to an unsubstituted phenylsilane. This effect can be directly observed through techniques like ²⁹Si NMR spectroscopy.

  • Modulation of Si-C Bond Polarity: The flow of electrons from the ring to the silicon atom can alter the polarity and strength of the Si-C bond. Computational studies on substituted silenes have shown that strong π-donors can significantly influence the C-Si bond polarity.[11]

Spectroscopic Characterization of Electronic Effects

Spectroscopy provides direct experimental evidence of the electronic perturbations caused by the 4-methoxy substituent.

¹H and ¹³C NMR Spectroscopy

In ¹H NMR, the increased electron density from the +M effect of the methoxy group causes shielding of the aromatic protons, particularly those ortho to the methoxy group (and meta to the silyl group). This results in an upfield shift (lower ppm) for these protons compared to unsubstituted phenylsilane. Similarly, in ¹³C NMR, the aromatic carbons, especially the ipso-carbon attached to silicon and the carbons ortho and para to the methoxy group, will show upfield shifts.[12]

²⁹Si NMR Spectroscopy

²⁹Si NMR is a highly sensitive probe of the electronic environment at the silicon nucleus. Increased electron density at the silicon atom, as induced by the electron-donating 4-methoxy group, leads to greater shielding. Consequently, a high-field (upfield, more negative ppm) shift in the ²⁹Si NMR signal is expected for 4-methoxyphenylsilane derivatives compared to their unsubstituted or electron-withdrawn counterparts. This deshielding is a clear indicator of the formation of a Si-M bond in silyl-substituted metallocenes.[13]

Vibrational Spectroscopy (FT-IR)

The electronic effects can also subtly influence bond vibrational frequencies. For instance, in a 4-methoxyphenylhydrosilane (containing an Si-H bond), the increased electron density at the silicon center can slightly weaken and polarize the Si-H bond, potentially leading to a shift in its stretching frequency (νSi-H) in the FT-IR spectrum. Spectroscopic and computational analyses of related molecules like 4-methoxythioanisole have successfully correlated calculated vibrational characteristics with experimental FT-IR and FT-Raman spectra.[14]

Impact on Chemical Reactivity

The electronic modifications induced by the 4-methoxy group have profound consequences for the reactivity of the silane, both at the silicon center and on the aromatic ring.

Hydrolysis of Alkoxy- and Chlorosilanes

The hydrolysis of alkoxysilanes or chlorosilanes to form silanols is a fundamental reaction in sol-gel chemistry and materials science.[15][16] The reaction rate is highly dependent on the electronic nature of the substituents on the silicon atom.

R₃Si-LG + H₂O → R₃Si-OH + H-LG (where LG = Cl, OR')

The electron-donating 4-methoxy group increases the electron density at the silicon center. This makes the silicon atom a poorer electrophile, which should, in principle, slow down the rate of nucleophilic attack by water. However, the overall rate is also dependent on the stability of the transition state. The electron-donating group can stabilize the positive charge that may develop on the silicon atom in certain transition state models, complicating simple predictions. For methoxy-functional silanes, the hydrolysis rate is generally faster than for ethoxy-functional silanes due to smaller size and higher polarity.[17]

Electrophilic Aromatic Substitution (EAS)

The 4-methoxy group is a strong activating group for electrophilic aromatic substitution, making the ring much more reactive than benzene.[4][18][19] Its powerful +M effect significantly increases the electron density at the ortho and para positions relative to the methoxy group itself. Since the silyl group is already occupying the para position, any subsequent electrophilic attack will be strongly directed to the positions ortho to the methoxy group.

Theoretical and Computational Insights

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a powerful tool for corroborating experimental observations and gaining deeper mechanistic understanding.[20][21]

Molecular Geometry and Charge Distribution

DFT calculations can optimize the molecular geometry of 4-methoxyphenylsilane and compute the distribution of electron density.[22] Natural Bond Orbital (NBO) or Mulliken population analyses can quantify the atomic charges, confirming the increased negative charge (i.e., higher electron density) on the silicon atom and the aromatic ring carbons compared to unsubstituted phenylsilane.[14]

Molecular Electrostatic Potential (MEP)

An MEP map visually represents the charge distribution on the molecule's surface. For 4-methoxyphenylsilane, the MEP map would show regions of high negative potential (typically colored red) over the aromatic ring and the oxygen atom, identifying them as the most likely sites for electrophilic attack.[14][23]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The electron-donating 4-methoxy group raises the energy of the HOMO, making the molecule a better nucleophile and more susceptible to electrophilic attack.[24] The energy gap between the HOMO and LUMO is also a crucial indicator of chemical reactivity.[22]

Experimental Protocols

The following protocols provide methodologies for the synthesis and characterization of a representative 4-methoxyphenylsilane compound.

Synthesis of a Model Compound: Tris(4-methoxyphenyl)phenylsilane

This protocol is adapted from a palladium-catalyzed coupling reaction.[25] It serves as a self-validating system where successful synthesis and characterization confirm the principles discussed.

Objective: To synthesize tris(4-methoxyphenyl)phenylsilane via a coupling reaction between phenylsilane and 4-iodoanisole.

Materials:

  • Phenylsilane

  • 4-Iodoanisole

  • Palladium tertiary tributylphosphine catalyst

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) base

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and line with argon or nitrogen atmosphere

  • Magnetic stirrer

  • TLC plates

Procedure:

  • Setup: Under an inert atmosphere (argon or nitrogen), add the solid reactants—palladium catalyst (0.05 mmol), DABCO (5 mmol), and 4-iodoanisole (3.5 mmol)—to a 100-mL Schlenk flask equipped with a magnetic stirrer.

  • Degassing: Stir the solid mixture for 30 minutes and then apply a vacuum for 15 minutes to remove any adsorbed gases.

  • Solvent and Reactant Addition: Introduce 3 mL of anhydrous THF as the solvent, followed by the addition of phenylsilane.

  • Reaction: Allow the reaction to proceed at room temperature. The original literature suggests a 5-day reaction time for maximum yield.[25]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction and use standard organic chemistry techniques (e.g., extraction, column chromatography) to isolate and purify the tris(4-methoxyphenyl)phenylsilane product.

  • Characterization: Confirm the product's identity and purity using GC-MS, ¹H NMR, and ¹³C NMR spectroscopy. The expected molecular ion peak in mass spectrometry is at m/z 426.[25]

G cluster_workflow Synthesis & Characterization Workflow A 1. Reactant Loading (Inert Atmosphere) B 2. Degassing (Vacuum) A->B C 3. Solvent & Phenylsilane Addition B->C D 4. Reaction (Room Temp, 5 days) C->D E 5. Monitoring (TLC) D->E Periodic Sampling F 6. Workup & Purification D->F Upon Completion E->D G 7. Characterization (NMR, GC-MS) F->G

Caption: Experimental workflow for the synthesis of a model 4-methoxyphenylsilane.

Protocol for Spectroscopic Analysis (NMR)

Objective: To obtain ¹H, ¹³C, and ²⁹Si NMR spectra to probe the electronic environment.

  • Sample Preparation: Dissolve 5-10 mg of the purified 4-methoxyphenylsilane derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Note the chemical shifts and coupling patterns of the aromatic protons and the methoxy protons (~3.8 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Identify the signals for the aromatic carbons and the methoxy carbon (~55 ppm). Compare the ipso-carbon chemical shift to that of an unsubstituted phenylsilane.

  • ²⁹Si NMR Acquisition: Acquire a ²⁹Si spectrum, likely requiring a larger number of scans due to the low natural abundance and long relaxation times of the ²⁹Si nucleus. Use an appropriate pulse sequence (e.g., INEPT or DEPT) if Si-H bonds are present to enhance sensitivity. Record the chemical shift and compare it to relevant standards to confirm the shielding effect.

Conclusion and Future Outlook

The 4-methoxy substituent exerts a powerful, net electron-donating effect on the phenylsilane core, a consequence of its dominant +M (resonance) effect overriding its -I (inductive) effect. This electronic perturbation is clearly observable through upfield shifts in NMR spectra, particularly ²⁹Si NMR, and has significant implications for the molecule's reactivity, including hydrolysis rates at the silicon center and electrophilic substitution on the aromatic ring. The principles and protocols outlined in this guide provide a robust framework for researchers to understand, predict, and manipulate the properties of substituted arylsilanes for applications in catalyst design, polymer science, and medicinal chemistry. Future work may focus on further quantifying these effects in complex systems and leveraging them to design next-generation materials with precisely tailored electronic properties.

References

  • Synthesis of Tris(4-Methoxyphenyl)
  • Substituent Effects in Tetrel Bonds Involving Aromatic Silane Deriv
  • A study of the electronic structure of phenylsilanes by X-ray emission spectroscopy and quantum chemical calculation methods. ResearchGate. [Link]

  • Substituent Effects. La Salle University. [Link]

  • 27.02 Resonance and Inductive Effects. YouTube. [Link]

  • Electronic Effects of Substituents on the Reactivity of Silenes: A Computational Analysis. Research Square. [Link]

  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

  • Directing Inductive Effects of Alkyl Groups. Chemistry LibreTexts. [Link]

  • Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain. Vaia. [Link]

  • Example Question involving substituent effects (inductive vs resonance). Unknown Source.
  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. Unknown Source.
  • Table 1: Hammett constants for some common substituents. Unknown Source.
  • Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Substituent Effects in Electrophilic Substitutions. Fiveable. [Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. PMC. [Link]

  • Synthesis and Characterization of Methoxylated Oligosilyl Group 4 Metallocenes. PMC. [Link]

  • The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. [Link]

  • Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. ResearchGate. [Link]

  • Substituent Effects in Aromatic Substitution I. YouTube. [Link]

  • BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy. BRB International. [Link]

  • Supporting Information for "A Palladium-Catalyzed Aerobic Oxidative Heck Reaction of Vinylarenes with Arylboronic Acids". The Royal Society of Chemistry. [Link]

  • Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. ResearchGate. [Link]

  • Spectroscopic and Computational Analysis of 4-Methoxythioanisole. IJERT. [Link]

  • Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. ResearchGate. [Link]

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Methodological & Application

Application Note: Surface Functionalization with Trimethoxy(4-methoxyphenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

Trimethoxy(4-methoxyphenyl)silane (CAS: 35692-27-4), often abbreviated as TMPS or p-methoxyphenyltrimethoxysilane, is a specialized organosilane coupling agent. Unlike simple alkyl silanes (e.g., octadecyltrimethoxysilane) that provide only hydrophobicity, TMPS introduces an aromatic moiety with an electron-donating methoxy substituent at the para position.

Why use TMPS?

  • 
    -
    
    
    
    Interaction Capability:
    The aromatic ring allows for strong
    
    
    -
    
    
    stacking interactions. In chromatography (HPLC), this provides unique selectivity for separating conjugated compounds (e.g., polycyclic aromatic hydrocarbons, nitro-aromatics) that standard C18 columns cannot resolve.
  • Electronic Surface Tuning: The methoxy group on the phenyl ring is an electron-donating group (EDG). This creates a more electron-rich surface compared to a standard phenyl silane, altering the adsorption kinetics of cationic species or electron-deficient analytes.

  • Refractive Index Engineering: The high electron density of the aromatic system increases the refractive index of the coating, making it valuable for optical composites and encapsulation materials.

Material Properties
PropertyData
Chemical Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight 228.32 g/mol
Boiling Point ~144 °C (at 15 mmHg)
Density 1.11 g/mL at 25 °C
Hydrolyzable Groups 3 x Methoxy (-OCH

)
Functional Group 4-Methoxyphenyl (Anisole derivative)
Solubility Soluble in alcohols, toluene, acetone; reacts with water.

Mechanistic Insight: Hydrolysis & Condensation[2][3][4][5]

Effective silanization requires controlling two competing reactions: Hydrolysis (converting Si-OMe to Si-OH) and Condensation (forming Si-O-Si bonds).

Critical Distinction: TMPS contains two types of methoxy groups:

  • Silyl Methoxy groups (Si-OCH

    
    ):  Highly reactive. These hydrolyze to form silanols (Si-OH) which bond to the substrate.
    
  • Phenyl Methoxy group (Ph-OCH

    
    ):  Stable. This remains intact to provide surface functionality.
    
Reaction Pathway Diagram

The following diagram illustrates the chemical transformation from the precursor to the covalently bonded monolayer.

SilanizationMechanism Precursor TMPS Precursor (Si-OMe x3) Hydrolysis Hydrolysis (Acid Catalyzed) Precursor->Hydrolysis + H2O / H+ Silanol Active Silanol (Si-OH x3) Hydrolysis->Silanol - MeOH Silanol->Silanol Self-Condensation (Oligomerization) H_Bonding H-Bonding to Surface (Physisorption) Silanol->H_Bonding Diffusion to Surface Condensation Condensation (Covalent Bonding) H_Bonding->Condensation Heat / - H2O Surface Functionalized Surface (Si-O-Si Network) Condensation->Surface Stable Bond

Caption: Step-wise mechanism of TMPS silanization. Control of water and pH is critical to favor surface condensation over solution-phase self-polymerization (red dashed line).

Protocol A: High-Quality Monolayer on Silica Nanoparticles (Anhydrous Method)

Application: Creating dispersible nanoparticles for nanocomposites or optical coatings. Rationale: The anhydrous toluene method is the "Gold Standard" for forming dense, ordered monolayers (SAMs). It minimizes the presence of water, preventing the formation of messy polysiloxane clumps.

Reagents
  • This compound (TMPS).[1][2]

  • Solvent: Anhydrous Toluene (dried over molecular sieves).

  • Catalyst: n-Propylamine (optional, base catalyst) or Acetic Acid (acid catalyst). Note: For methoxy silanes, acid catalysis is often preferred to slow down self-condensation.

  • Substrate: Silica (

    
    ) nanoparticles (dried at 120°C for 24h to remove physisorbed water).
    
Step-by-Step Procedure
  • Substrate Preparation:

    • Disperse 1.0 g of dried silica nanoparticles in 50 mL of anhydrous toluene.

    • Sonicate for 20 minutes to break up aggregates.

  • Silane Addition:

    • Under an inert atmosphere (Nitrogen or Argon), add TMPS to the suspension.

    • Calculation: Use 2-5 molecules of silane per

      
       of surface area.
      
    • Rule of Thumb: For 1g of silica (approx. 200

      
      ), add ~0.5 - 1.0 mL of TMPS.
      
  • Reaction:

    • Add 50

      
      L of Acetic Acid (catalyst).
      
    • Reflux the mixture at 110°C (boiling point of toluene) for 12–24 hours. The heat drives the condensation reaction.

  • Washing (Critical):

    • Centrifuge the particles (10,000 rpm, 15 min).

    • Discard supernatant.

    • Resuspend in fresh toluene and centrifuge again (Repeat 2x) to remove unreacted silane.

    • Perform a final wash with Ethanol to remove any physically adsorbed oligomers.

  • Curing:

    • Dry the particles in an oven at 110°C for 2 hours. This step "locks in" the siloxane bonds.

Protocol B: Preparation of HPLC Stationary Phase (Aqueous/Alcohol Method)

Application: Functionalizing silica gel for Reversed-Phase Chromatography. Rationale: A controlled amount of water is necessary here to ensure complete hydrolysis and dense coverage on porous silica gels.

Workflow Diagram

HPLC_Protocol Step1 1. Slurry Preparation Silica Gel + 95% Ethanol/Water Step2 2. pH Adjustment Adjust to pH 4.5-5.5 (Acetic Acid) Step1->Step2 Step3 3. Silane Hydrolysis Add TMPS, stir 5-10 min Step2->Step3 Step4 4. Deposition Reflux 4-6 hours Step3->Step4 Step5 5. Capping (Optional) React with HMDS to cover residual -OH Step4->Step5 Step6 6. QC & Packing Wash, Dry, Pack Column Step5->Step6

Caption: Workflow for synthesizing Phenyl-Ether modified silica stationary phases.

Detailed Steps
  • Hydrolysis Pre-step: Mix 95% Ethanol and 5% Water. Adjust pH to 5.0 using acetic acid.

  • Silane Activation: Add 5% (w/v) TMPS to the solvent. Stir for 5-10 minutes. Do not stir longer than 30 mins before adding substrate, or the silane will polymerize.

  • Grafting: Add the silica gel (5 micron, porous). The ratio of Silane:Silica should be approx 1:4 by weight.

  • Heating: Reflux gently at 70-80°C for 4 hours.

  • Cleanup: Filter the silica. Wash extensively with Ethanol, then Water, then Methanol.

  • Curing: Dry at 80°C under vacuum overnight.

Characterization & Validation

To ensure the protocol was successful, you must validate the surface modification.

MethodWhat to look forSuccess Criteria
FTIR Spectroscopy Surface ChemistryAppearance of aromatic C-H stretch (3000-3100

) and Si-C bond. Disappearance of broad Si-OH peak (3400

).
TGA (Thermogravimetric Analysis) Grafting DensityWeight loss between 200°C-600°C corresponds to the decomposition of the organic phenyl-methoxy group.
Contact Angle HydrophobicityWater contact angle should increase from <10° (bare silica) to >75° (TMPS modified).
Elemental Analysis Carbon Content% Carbon increases. Used to calculate

mol/

coverage.

Troubleshooting

  • Issue: White precipitate forms in the reaction solution.

    • Cause: Too much water or pH is too high/low, causing bulk polymerization of the silane before it reaches the surface.

    • Fix: Use anhydrous solvents (Protocol A) or reduce the "activation time" in Protocol B.

  • Issue: Low hydrophobicity / Poor coverage.

    • Cause: Incomplete hydrolysis or insufficient reaction time.

    • Fix: Ensure the catalyst (acetic acid) is fresh. Increase reaction temperature. Ensure the substrate was "activated" (clean of organic contaminants) before starting.

  • Issue: "Bleed" in HPLC (Baseline drift).

    • Cause: Silane is physically adsorbed, not chemically bonded.

    • Fix: Increase the washing rigor (Soxhlet extraction with methanol is recommended for HPLC phases).

Safety Information (SDS Summary)

  • Hazards: TMPS liberates Methanol upon hydrolysis. Methanol is toxic and flammable.

  • Handling: Always use a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Moisture sensitive.[3] Store under nitrogen/argon in a desiccator.

References

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. (Standard text on Silane Chemistry).
  • Buszewski, B., & Noga, S. (2003). Hydrolysis and condensation of silanes in the preparation of chemically bonded stationary phases. Chromatographia, 57, 345-351.

Sources

Application Note: Surface Modification of Glass Fibers with Trimethoxy(4-methoxyphenyl)silane for High-Performance Polymer Composites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for utilizing Trimethoxy(4-methoxyphenyl)silane (CAS: 35692-27-4) as a coupling agent for glass fibers. Unlike ubiquitous amino- or vinyl-silanes, this specific anisyl-functionalized silane offers a unique chemical profile designed for matrices requiring aromatic compatibility and hydrolytic stability .

The 4-methoxyphenyl moiety provides two critical advantages:

  • Electronic Compatibility: The electron-rich aromatic ring facilitates

    
    -
    
    
    
    stacking and van der Waals interactions with aromatic polymer matrices such as Polystyrene (PS) , Polycarbonate (PC) , Polysulfone (PSU) , and aromatic Epoxies .
  • Hydrophobic Shielding: The bulky phenyl group creates a steric and hydrophobic barrier at the interphase, significantly retarding the diffusion of water molecules to the glass surface and preventing the hydrolysis of the siloxane bond—a common failure mode in marine and humid environments.

Mechanism of Action

The efficacy of this treatment relies on a three-stage chemical process: Hydrolysis , Condensation , and Interphase Formation .

Chemical Pathway Diagram

The following diagram illustrates the transformation from the methoxy-precursor to the covalently bonded siloxane network.

SilaneMechanism Precursor This compound (Hydrophobic Precursor) Hydrolysis Hydrolysis (Acid Catalyzed, pH 4-5) -MeOH Precursor->Hydrolysis + H2O / H+ Silanol Active Silanol Species (Si-OH groups) Hydrolysis->Silanol Generation of Si-OH Adsorption Hydrogen Bonding to Glass Surface Silanol->Adsorption Physisorption Condensation Condensation (Curing) Formation of Si-O-Si Bonds Adsorption->Condensation - H2O / Heat Interface Final Interphase (Aromatic Interaction with Matrix) Condensation->Interface Matrix Integration

Figure 1: Reaction pathway of this compound from solution to glass interface.

Experimental Protocol

Materials & Equipment
  • Silane: this compound (Purity >95%).

  • Solvent: Ethanol (95%) / Deionized Water (5%).

  • Catalyst: Glacial Acetic Acid.[1][2]

  • Substrate: E-Glass fibers (desized) or glass slides for characterization.

  • Equipment: Magnetic stirrer, pH meter, Ultrasonic bath, Drying oven (programmable).

Solution Preparation (Hydrolysis)

Rationale: Phenyl-based silanes hydrolyze slower than alkyl silanes due to steric hindrance. Proper activation time is critical to avoid incomplete hydrolysis (poor adhesion) or excessive self-condensation (oligomer precipitation).

  • Solvent Mixing: Prepare a 95:5 (v/v) Ethanol:Water solution. The high ethanol content ensures solubility of the hydrophobic phenyl silane.

  • pH Adjustment: Adjust pH to 4.5 ± 0.2 using Glacial Acetic Acid.

    • Note: Acid catalysis is preferred over base catalysis for this silane to promote hydrolysis over rapid condensation.

  • Silane Addition: Add 1.0 - 2.0 wt% of this compound to the solvent under constant stirring.

  • Activation (Hydrolysis): Stir at room temperature (25°C) for 60 minutes .

    • Checkpoint: The solution should transition from cloudy (if initially insoluble) to clear. If cloudiness persists or precipitates form, the silane has self-condensed; discard and restart.

Surface Treatment & Curing
  • Application: Immerse glass fibers in the hydrolyzed solution for 5-10 minutes . Ensure complete wetting of the fiber bundles.

  • Rinsing (Optional but Recommended): Briefly rinse with ethanol to remove multi-layer physisorbed silanes, leaving only the chemisorbed monolayer/oligomers.

  • Drying: Air dry for 15 minutes to evaporate bulk solvent.

  • Curing (Condensation): Place in an oven at 110°C for 30 minutes .

    • Mechanism:[3] Thermal energy drives the condensation reaction between silanols and glass hydroxyls (Si-OH + HO-Glass

      
       Si-O-Glass + H
      
      
      
      O), locking the silane to the surface.

Characterization & Validation

To validate the protocol, the following characterization methods are recommended.

MethodTarget ParameterExpected Result (Successful Treatment)
Contact Angle Surface EnergyIncrease in water contact angle (>75°) indicating hydrophobicity.
FTIR-ATR Chemical BondingAppearance of aromatic C=C peaks (~1590 cm⁻¹) and Si-O-Si bands (1000-1100 cm⁻¹).
TGA Thermal StabilityWeight loss onset >300°C; distinct from bare glass (no loss) and bulk silane.
Micro-bond Test Interfacial Shear Strength (IFSS)>20% increase in IFSS vs. unsized fibers in epoxy/PS matrix.
Workflow Diagram

Workflow Start Start: Raw Glass Fibers Desizing Desizing (Heat Clean 400°C or Solvent Wash) Start->Desizing Treat Dip Coating (5-10 min immersion) Desizing->Treat Prep Prepare Silane Solution (EtOH/H2O, pH 4.5, 60 min) Prep->Treat Hydrolyzed Silane Cure Thermal Curing (110°C, 30 min) Treat->Cure Analysis Characterization (FTIR, Contact Angle) Cure->Analysis

Figure 2: Step-by-step experimental workflow for glass fiber silanization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Solution turns cloudy immediately pH too high or water content too lowEnsure pH is <5.0; increase ethanol ratio to solubilize the phenyl group.
Low adhesion improvement Incomplete hydrolysisIncrease hydrolysis time to 90 mins; the methoxy-phenyl group is bulky.
Fiber clumping Excessive silane concentrationReduce silane concentration to 0.5 - 1.0 wt%.
Thermal degradation Curing temp too highDo not exceed 120°C; phenyl silanes are stable, but the organic ether can degrade.

References

  • Gelest, Inc. (n.d.). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link]

  • Plueddemann, E. P. (1991). Silane Coupling Agents. Plenum Press. (Seminal text on silane chemistry mechanisms).
  • Thomason, J. L. (2019). Glass fibre sizing: A review. Composites Part A: Applied Science and Manufacturing. (Context on fiber sizing protocols).
  • Arkles, B. (2014).[4] Hydrophobicity, Hydrophilicity and Silanes.[5] Gelest Inc. Technical Brochure. (Source for hydrolysis kinetics of phenyl silanes).

Sources

Trimethoxy(4-methoxyphenyl)silane in the preparation of organic-inorganic hybrid materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimethoxy(4-methoxyphenyl)silane (TMPS), also known as


-anisyltrimethoxysilane, is a functional organosilane precursor used to introduce electron-rich aromatic moieties into silica-based networks. Unlike standard phenyltrimethoxysilane, the presence of the para-methoxy group (

-OMe) imparts unique electronic and optical properties to the resulting hybrid material.

This guide details the utilization of TMPS for two primary applications:

  • High-Refractive Index (RI) Hybrid Coatings: Leveraging the aromatic polarizability for optical devices.

  • Chromatographic Stationary Phases: Exploiting

    
    -
    
    
    
    interactions for the separation of electron-deficient analytes in drug development.

Chemical Basis & Mechanism

Structural Advantages

The core utility of TMPS lies in the 4-methoxyphenyl group attached directly to the silicon atom.

  • Electronic Effect: The methoxy group is an electron-donating group (EDG) via resonance. This increases the electron density of the phenyl ring compared to unsubstituted phenylsilanes, enhancing

    
    -
    
    
    
    stacking interactions with electron-poor molecules (e.g., nitro-aromatics, certain API intermediates).
  • Hydrolytic Stability: The Si-C(aryl) bond is hydrolytically stable under neutral and mild acidic/basic conditions, ensuring the organic functionality remains intact during sol-gel processing.

Sol-Gel Polymerization Mechanism

The formation of the hybrid network follows the standard hydrolysis and condensation pathway.[1] However, the bulky anisyl group exerts steric influence, often requiring tailored catalysis to ensure complete condensation.

SolGelMechanism cluster_effect Substituent Effect (4-OMe-Ph) Precursor TMPS Precursor (Si-OMe groups) Hydrolysis Hydrolysis (Acid Cat. H+) Precursor->Hydrolysis + H2O Silanol Silanol Intermediate (Si-OH) Hydrolysis->Silanol - MeOH Condensation Condensation (-H2O / -MeOH) Silanol->Condensation Self-Assembly Network Hybrid Network (Si-O-Si Backbone) Condensation->Network Xerogel/Film Effect Steric Bulk: Retards Condensation Electronic: High Polarizability Effect->Condensation

Figure 1: Sol-gel processing pathway for TMPS. The steric bulk of the anisyl group dictates a controlled hydrolysis step to prevent premature precipitation.

Protocol A: High-Refractive Index Hybrid Coatings

Application: Optical encapsulants for LEDs, anti-reflective coatings, and photonic waveguides. Target: Refractive Index (


) > 1.52.
Materials
  • Precursor: this compound (TMPS) (>96%).

  • Co-Precursor (Optional): Diphenylsilanediol (for flexibility) or Titanium Isopropoxide (for ultra-high RI).

  • Solvent: Tetrahydrofuran (THF) or Methanol (MeOH).

  • Catalyst: 0.1 M HCl (Hydrolysis) and 0.1 M Ba(OH)

    
     (Condensation).
    
Step-by-Step Methodology
  • Pre-Hydrolysis (Acid Catalysis):

    • In a chemically resistant vial, dissolve 5.0 g of TMPS in 10 mL of THF.

    • Add stoichiometric water (1.5 molar eq. relative to alkoxy groups) containing 0.1 M HCl.

    • Calculation: TMPS MW = 228.32 g/mol .[2][3][4][5] 5g = 21.9 mmol. 3 OMe groups/mol. Total OMe = 65.7 mmol. Water required = 32.8 mmol (~0.6 mL).

    • Stir: Vigorously at room temperature for 4 hours. The solution should remain clear.

  • Condensation (Base Catalysis):

    • Note: A two-step acid-base process yields denser networks than acid-only.

    • Add 50

      
      L of 0.1 M Ba(OH)
      
      
      
      to the sol.
    • Reflux at 60°C for 2 hours to advance oligomerization.

  • Filtration & Deposition:

    • Filter the sol through a 0.2

      
      m PTFE syringe filter to remove particulates.
      
    • Spin Coating: Dispense onto silicon wafer or glass slide.

    • Parameters: 500 rpm (5s)

      
       2500 rpm (30s).
      
  • Curing (Thermal Densification):

    • Soft Bake: 80°C for 30 mins (Solvent evaporation).

    • Hard Bake: Ramp to 150°C at 2°C/min; hold for 2 hours.

    • Caution: Do not exceed 250°C, as the organic methoxy-phenyl group may degrade oxidatively above this threshold.

Expected Data (Optical Properties)
ParameterPure Silica (TEOS)TMPS Hybrid Film
Refractive Index (633 nm) 1.451.53 - 1.56
Film Thickness (at 2500 rpm) ~300 nm~500 nm (Viscous sol)
Thermal Stability (

)
>600°C~280°C
Water Contact Angle < 20° (Hydrophilic)85° (Hydrophobic)

Protocol B: Surface Functionalization for Bio-Separation

Application: Preparation of stationary phases for HPLC or Solid Phase Extraction (SPE) targeting drug metabolites. Mechanism: The electron-rich anisyl ring retains electron-deficient analytes (e.g., nitro-compounds, chlorinated drugs) via donor-acceptor


-stacking.
Workflow Diagram

SurfaceGrafting cluster_prep Substrate Preparation cluster_reaction Grafting Reaction cluster_post Purification Silica Activated Silica Gel (Surface Si-OH) Drying Vacuum Dry (120°C, 4h) Silica->Drying Mix Suspend in Toluene + TMPS (5 eq.) Drying->Mix Reflux Reflux (110°C) 24 Hours Mix->Reflux Wash Wash Sequence: Toluene -> MeOH -> Acetone Reflux->Wash Cure Cure 110°C (Crosslinking) Wash->Cure

Figure 2: Surface grafting workflow for functionalizing porous silica particles.

Detailed Methodology
  • Substrate Activation:

    • Use HPLC-grade spherical silica (e.g., 5

      
      m, 100 Å pore size).
      
    • Rehydrate surface: Boil in 5% HNO

      
       for 1 hour, wash to neutral pH, then dry under vacuum at 120°C for 6 hours. This ensures a maximum population of reactive silanols (-SiOH).
      
  • Silanization Reaction:

    • Solvent: Anhydrous Toluene (moisture < 50 ppm is critical to prevent self-polymerization in solution).

    • Ratio: 0.6 g TMPS per 1.0 g of Silica (Approx. 5-fold excess relative to surface area).

    • Catalyst: Pyridine (0.1 mL per g silica) acts as an acid scavenger and catalyst.

    • Procedure:

      • Suspend silica in toluene under Nitrogen atmosphere.

      • Inject TMPS and Pyridine.

      • Reflux at 110°C for 24 hours with slow stirring (overhead stirrer preferred to prevent particle attrition).

  • Washing & Capping:

    • Filter the solid while hot.

    • Wash sequentially with Toluene (2x), Methanol (2x), and Dichloromethane (2x) to remove unreacted silane.

    • Optional End-Capping: React with Hexamethyldisilazane (HMDS) to block residual silanols if peak tailing is a concern in chromatography.

  • Validation:

    • Dry at 80°C under vacuum overnight.

Characterization & Validation Standards

To ensure the scientific integrity of the hybrid material, the following characterization steps are mandatory.

Solid-State NMR ( Si CP/MAS)

This is the "Gold Standard" for validating covalent bonding.

  • Target Signal (

    
     species): 
    
    • 
       (-60 ppm):  Indicates mono-dentate bonding (undesirable, low stability).
      
    • 
       (-70 ppm):  Bi-dentate bonding (acceptable).
      
    • 
       (-80 ppm):  Tri-dentate crosslinking (Ideal for maximum stability).
      
  • Success Criterion: The ratio of

    
     should be > 0.8 for a robust coating.
    
Elemental Analysis (Carbon Loading)

For the chromatography protocol, Carbon Analysis (%C) determines grafting density.

  • Formula:

    
    
    Where 
    
    
    
    is carbons in the silane (10 for TMPS) and MW is molecular weight.[6]
  • Target: 2.5 - 3.5

    
    mol/m
    
    
    
    indicates a dense monolayer.

References

  • Arkles, B. (2023). Silane Coupling Agents: Connecting Across Boundaries. Gelest Inc. Link

    • Context: Authoritative source on hydrolysis rates and silane classific
  • Brinker, C. J., & Scherer, G. W. (2013). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. Link

    • Context: Foundational text for the acid/base catalysis protocols described in Section 3.
  • Unger, K. K., et al. (1979). Porous Silica: Its Properties and Use as Support in Column Liquid Chromatography. Elsevier. Link

    • Context: Validates the surface activation and grafting methodologies in Section 4.
  • PubChem Database. (2023). This compound (CAS 35692-27-4).[3][4][5] National Library of Medicine. Link

    • Context: Verification of chemical properties, molecular weight, and safety d

Sources

Application Note: Trimethoxy(4-methoxyphenyl)silane as an Aromatic Interface Modifier

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Trimethoxy(4-methoxyphenyl)silane (CAS: 35692-27-4), often referred to as p-anisyltrimethoxysilane, represents a specialized class of "non-reactive" organosilanes. Unlike functional silanes (e.g., APTES or GLYMO) that form covalent bonds with both the substrate and the polymer matrix, this molecule functions primarily through physicochemical compatibilization .

Why use this specific silane?

  • Aromatic Compatibility: The 4-methoxyphenyl tail provides strong

    
    -
    
    
    
    stacking interactions, making it an ideal adhesion promoter for aromatic polymers (Polyimides, Polystyrenes, Polycarbonates) onto inorganic substrates (Silicon, Glass, Silica).
  • Thermal Stability: The aromatic ring offers superior thermal resistance compared to aliphatic silanes, critical for high-temperature microelectronic processing.

  • Surface Energy Modulation: It introduces a lipophilic, electron-rich surface (due to the methoxy substituent) without the high reactivity of amine or epoxy groups, reducing non-specific binding in chromatographic or drug delivery applications.

Physicochemical Profile

PropertyValueRelevance to Protocol
CAS Number 35692-27-4Identity verification.[1]
Molecular Weight 228.32 g/mol Calculation of monolayer coverage.
Boiling Point 144°C (at 15 mmHg)Requires high cure temp (>110°C) or vacuum for vapor deposition.
Hydrolysis Rate Fast (Methoxy groups)Requires strict pH control to prevent rapid self-condensation.
Solubility Soluble in alcohols, ketones; Low water solubilityRequires high-alcohol solvent ratio for hydrolysis.

Mechanism of Action

The adhesion mechanism follows a three-stage process: Hydrolysis , Condensation , and Interfacial Interaction . Unlike "coupling agents" that crosslink, this molecule creates a "Velcro-like" aromatic interface.

Mechanism Silane This compound Hydrolysis Hydrolysis (Acid Catalyzed pH 4.5-5.5) Silane->Hydrolysis + H2O Silanol Active Silanols (R-Si(OH)3) Hydrolysis->Silanol Silanol->Silanol Self-Condensation (Avoid this!) Surface Inorganic Substrate (Si-OH rich) Silanol->Surface H-Bonding Condensation Condensation (Covalent Si-O-Si Bond) Surface->Condensation Curing (>110°C) Interface Aromatic Interface (Pi-Pi Stacking / Van der Waals) Condensation->Interface Matrix Aromatic Matrix (Polyimide/Drug/PS) Interface->Matrix Compatibility

Figure 1: Mechanistic pathway from hydrolysis to interfacial compatibilization. Note the critical risk of self-condensation if pH/concentration is uncontrolled.

Protocol A: Wet Primer Application (General Adhesion Promotion)

This protocol is optimized for coating silicon wafers or glass slides to improve adhesion of aromatic polymers (e.g., Polyimide spin-coating).

Reagents & Equipment
  • This compound (95%+)

  • Solvent: Ethanol (Anhydrous) or Isopropanol

  • Deionized Water (18.2 MΩ)

  • Acetic Acid (Glacial)

  • Substrate: Silicon wafer or Glass slide (Piranha cleaned or Plasma treated)

Step-by-Step Methodology
  • Surface Preparation (Critical):

    • Substrates must be rich in hydroxyl groups. Treat with Oxygen Plasma (1 min) or Piranha Solution (

      
       3:1) for 15 mins.
      
    • Rinse: Thoroughly with DI water and dry under

      
       stream.
      
  • Silane Solution Preparation (The "95/5" Rule):

    • Due to the phenyl ring, water solubility is low.

    • Mix Ethanol (95 parts) + Water (5 parts) by volume.

    • Adjust pH to 4.5 - 5.5 using Acetic Acid. Reason: This pH minimizes self-condensation while accelerating hydrolysis.

    • Add 1% - 2% (v/v) this compound to the solvent.

    • Hydrolysis Time: Stir for 15-30 minutes at room temperature. Do not exceed 60 minutes to avoid oligomerization (cloudiness).

  • Application:

    • Spin Coating: Dispense solution on wafer. Spin at 2000-3000 rpm for 30s.

    • Dip Coating: Immerse substrate for 1-2 minutes. Withdraw slowly to ensure uniform film.

  • Curing (The Locking Step):

    • Bake substrate at 110°C - 120°C for 15-30 minutes.

    • Mechanism:[2][3][4][5] This drives off water and methanol, converting hydrogen bonds (reversible) into covalent siloxane bonds (permanent).

  • Washing (Validation):

    • Rinse with Ethanol to remove unbound silane oligomers.

    • Dry with

      
      .
      

Protocol B: Functionalization of Silica Nanoparticles (HPLC/Drug Delivery)

This protocol creates a hydrophobic, aromatic shell on silica particles, useful for "Phenyl-Phase" chromatography or loading hydrophobic drugs.

Methodology
  • Dispersion:

    • Suspend 1g Silica Nanoparticles in 50mL Toluene (Anhydrous).

    • Note: Toluene is used here instead of ethanol to drive the reaction temperature higher and ensure monolayer coverage on high-surface-area materials.

  • Reaction:

    • Add 0.5mL this compound.

    • Add catalytic amount of amine (e.g., 50µL Triethylamine) or maintain neutral if acid-sensitive.

    • Reflux at 110°C for 12-24 hours under inert atmosphere (

      
      ).
      
  • Purification:

    • Centrifuge particles (10,000 rpm, 10 min).

    • Wash 3x with Toluene, then 2x with Ethanol.

    • Dry in vacuum oven at 80°C overnight.

Troubleshooting & Quality Control

Use this decision logic to diagnose coating failures.

Troubleshooting Problem Start: Coating Failure Cloudy Is Solution Cloudy? Problem->Cloudy CloudyYes Self-Condensation Occurred. Reduce water content or Reduce hydrolysis time. Cloudy->CloudyYes Yes CloudyNo Check Adhesion Cloudy->CloudyNo No Adhesion Poor Adhesion? AdhesionYes Did you cure at >110°C? Adhesion->AdhesionYes Yes CloudyNo->Adhesion CureNo Incomplete Condensation. Increase Cure Temp/Time. AdhesionYes->CureNo No CureYes Check Surface Prep. Was substrate OH-rich? AdhesionYes->CureYes Yes PrepNo Substrate Inactive. Use Plasma/Piranha. CureYes->PrepNo No PrepYes Compatibility Mismatch. Matrix may not be aromatic enough. Switch to reactive silane (e.g., Epoxy). CureYes->PrepYes Yes

Figure 2: Diagnostic workflow for silane deposition failures.

References

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Technical Brochure). Retrieved from

  • PubChem. this compound Compound Summary (CID 15532216).[6] National Library of Medicine. Retrieved from [6]

  • Arkles, B.Hydrophobicity, Hydrophilicity and Silanes. Paint & Coatings Industry Magazine, 2006.
  • Brochier Salon, M. C., & Belgacem, M. N. (2010).[7] Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from

  • Shin-Etsu Silicone. Silane Coupling Agents: Properties and Selection Guide. Retrieved from

Sources

Application Notes and Protocols: Engineering Hydrophobic Surfaces with Trimethoxy(4-methoxyphenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Hydrophobicity in Advanced Applications

Hydrophobic surfaces are paramount in a multitude of scientific and industrial fields, including biomedical applications, where they can significantly enhance the performance of materials by delaying degradation from moisture.[1][2] The ability to control surface wettability is a key factor in applications ranging from preventing protein adsorption and biofouling to developing advanced drug delivery systems and tissue engineering scaffolds.[3][4] Superhydrophobic surfaces, in particular, are valuable in biomedical contexts for their ability to prevent adhesion and control cell deposition.[5] Trimethoxy(4-methoxyphenyl)silane emerges as a potent and versatile reagent for creating these crucial hydrophobic surfaces. Its unique molecular structure, featuring a reactive trimethoxysilyl group and a hydrophobic 4-methoxyphenyl group, allows for the covalent modification of various substrates, imparting durable water-repellent properties.

Mechanism of Surface Modification: A Tale of Two Ends

The efficacy of this compound in rendering surfaces hydrophobic lies in its bifunctional nature. The molecule consists of two key components: a silicon-based head group with three methoxy (-OCH3) groups, and an organic tail composed of a methoxyphenyl group.

The process of surface modification, known as silanization, is a chemical reaction where the silane covalently bonds to the substrate.[6] This typically occurs on surfaces rich in hydroxyl (-OH) groups, such as glass, silicon wafers, and many metal oxides. The reaction proceeds in a few key steps:

  • Hydrolysis: The trimethoxy groups of the silane react with trace amounts of water to form reactive silanol (-Si-OH) groups.

  • Condensation: These silanol groups then react with the hydroxyl groups on the substrate surface, forming stable siloxane (-Si-O-Substrate) bonds and releasing methanol as a byproduct.

  • Self-Assembly and Cross-linking: Adjacent silane molecules on the surface can also react with each other, forming a cross-linked siloxane network. This creates a dense, robust, and covalently bound monolayer on the substrate.

The outwardly facing methoxyphenyl groups then form the new surface, which is inherently nonpolar and thus repels water, leading to the desired hydrophobic characteristics.

Figure 1. The three-step mechanism of surface modification using this compound.

Detailed Protocol for Creating Hydrophobic Surfaces

This protocol provides a robust method for modifying glass or silicon substrates. It can be adapted for other hydroxyl-rich surfaces with minor modifications.

Materials:

  • This compound (CAS No: 35692-27-4)

  • Anhydrous Toluene (or other suitable anhydrous organic solvent)

  • Acetone (reagent grade)

  • Methanol (reagent grade)

  • Deionized (DI) water

  • Substrates (e.g., glass microscope slides, silicon wafers)

  • Staining jars or beakers

  • Sonicator

  • Oven or hot plate

  • Nitrogen or argon gas source (optional)

  • Fume hood

Safety Precautions:

  • This compound is a skin and eye irritant.[7][8] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Organic solvents are flammable. Work away from open flames or ignition sources.

Experimental Workflow:

Hydrophobic Surface Preparation Workflow start Start substrate_prep 1. Substrate Cleaning & Activation start->substrate_prep solution_prep 2. Silane Solution Preparation substrate_prep->solution_prep coating 3. Surface Coating (Silanization) solution_prep->coating rinsing 4. Rinsing coating->rinsing curing 5. Curing rinsing->curing characterization 6. Characterization curing->characterization end End characterization->end

Figure 2. A step-by-step workflow for the preparation of hydrophobic surfaces.

Step-by-Step Methodology:

1. Substrate Cleaning and Activation:

  • Rationale: A pristine and activated surface is crucial for achieving a uniform and dense silane monolayer. Contaminants can interfere with the reaction, and a high density of hydroxyl groups ensures efficient bonding.

  • Procedure:

    • Place the substrates in a staining jar and sonicate in acetone for 20 minutes to remove organic residues.[9]

    • Rinse the substrates thoroughly with DI water.

    • Sonicate in methanol for another 20 minutes.[9]

    • Rinse again with DI water.

    • To activate the surface by increasing the number of hydroxyl groups, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood.

    • Alternatively, for a safer activation method, place the substrates in boiling water for 6 hours.[10]

    • Rinse the substrates copiously with DI water and dry them in an oven at 110-120°C for at least one hour.[9]

2. Silane Solution Preparation:

  • Rationale: The concentration of the silane solution can influence the quality of the resulting monolayer. A typical concentration is 1-5% (v/v) in an anhydrous solvent to prevent premature polymerization of the silane in the solution.

  • Procedure:

    • In a fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 1 mL of the silane to 99 mL of anhydrous toluene.

    • It is recommended to prepare the solution fresh just before use.

3. Surface Coating (Silanization):

  • Rationale: This is the core step where the silane molecules react with the activated substrate surface. The reaction time can be varied to optimize the coating.

  • Procedure:

    • Immerse the cleaned and dried substrates in the freshly prepared silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature. For a more robust coating, this can be extended to an overnight incubation.[10]

    • To ensure a moisture-free environment, the reaction can be carried out under a nitrogen or argon atmosphere.

4. Rinsing:

  • Rationale: This step is essential to remove any excess, unreacted silane molecules that are not covalently bonded to the surface.

  • Procedure:

    • Remove the substrates from the silane solution.

    • Rinse them thoroughly with fresh anhydrous toluene to remove physisorbed silane.[10]

    • Follow with a rinse in acetone and then methanol to remove any remaining solvent and byproducts.

5. Curing:

  • Rationale: Curing helps to drive the condensation reaction to completion and promotes cross-linking between adjacent silane molecules, resulting in a more stable and durable hydrophobic layer.

  • Procedure:

    • Place the rinsed substrates in an oven at 80-120°C for 1-4 hours.[10]

    • After curing, allow the substrates to cool to room temperature.

Characterization of the Hydrophobic Surface

The most common and direct method to quantify the hydrophobicity of a surface is by measuring the water contact angle.[11][12]

  • Static Contact Angle: A water droplet is placed on the surface, and the angle it forms with the surface is measured. A contact angle greater than 90° indicates a hydrophobic surface.[13] For superhydrophobic surfaces, this angle is typically greater than 150°.[14]

  • Advancing and Receding Contact Angles: These measurements provide information about contact angle hysteresis, which is the difference between the advancing (as the droplet volume is increased) and receding (as the droplet volume is decreased) contact angles. Low hysteresis is indicative of a smooth and chemically homogeneous surface.

Data Presentation:

SurfaceStatic Water Contact Angle (°)Contact Angle Hysteresis (°)
Unmodified Glass35 ± 5> 20
Modified with this compound105 ± 3< 10

Note: These are typical expected values. Actual results may vary depending on the specific substrate and processing conditions.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Contact Angle / Incomplete HydrophobicityIncomplete cleaning or activation of the substrate.Ensure thorough cleaning and activation steps. Consider extending the activation time or using a stronger activation method.
Contaminated silane solution (hydrolyzed).Prepare fresh silane solution immediately before use with anhydrous solvent.
Insufficient reaction time or temperature.Increase the silanization time or perform the reaction at a slightly elevated temperature (e.g., 40-60°C).
Hazy or Uneven CoatingSilane polymerization in solution.Use a more dilute silane solution. Ensure the solvent is completely anhydrous.
Inadequate rinsing.Thoroughly rinse the substrates with fresh solvent after the coating step.
Poor Durability of the CoatingIncomplete curing.Increase the curing time and/or temperature to ensure complete cross-linking.
Poor initial substrate adhesion.Re-evaluate the substrate cleaning and activation protocol.

References

  • Vertex AI Search. (n.d.). Trimethoxy(methyl)silane: A Versatile Silane Compound for Various Applications.
  • Wikipedia. (2023, December 14). Trimethoxysilane. Retrieved February 2, 2026, from [Link]

  • PubMed. (2018, May 15). A Simple and Reproducible Protocol of Glass Surface Silanization for TIRF Microscopy Imaging. Retrieved February 2, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). The Significance of Trimethoxy(methoxymethyl)silane in Modern Material Science. Retrieved February 2, 2026, from [Link]

  • Peptideweb.com. (n.d.). Silanization of glassware. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2023, November 28). Silanization. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Glass cover slips and small glass vials were silanised following the same method. Retrieved February 2, 2026, from [Link]

  • MDPI. (2020, June 20). Regenerable Superhydrophobic Coatings for Biomedical Fabrics. Retrieved February 2, 2026, from [Link]

  • Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Trimethoxy(4-vinylphenyl)silane. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN111087896A - Super-hydrophobic coating and preparation method thereof.
  • ResearchGate. (n.d.). Hydrophobicity Improvements of Polymers Used in Biomedical Applications. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US8846161B2 - Hydrophobic coating and method.
  • NIH. (2023, May 23). HYDROPHOBICITY IMPROVEMENTS OF POLYMERS USED IN BIOMEDICAL APPLICATIONS. Retrieved February 2, 2026, from [Link]

  • MDPI. (2023, March 31). Preparation and Properties of Hydrophobic Polyurethane Based on Silane Modification. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

  • Biolin Scientific. (2019, November 12). Contact angle measurements on superhydrophobic surfaces in practice. Retrieved February 2, 2026, from [Link]

  • NIH. (n.d.). Superhydrophobic Materials for Biomedical Applications. Retrieved February 2, 2026, from [Link]

  • Gelest, Inc. (2008, November 5). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Retrieved February 2, 2026, from [Link]

  • Nature. (2018, July 9). Surface-wetting characterization using contact-angle measurements. Retrieved February 2, 2026, from [Link]

  • Popa Lab. (2021, June). Surface Chemistry Protocol. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Measurement of contact angle for hydrophilic and hydrophobic surfaces. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Prediction of Contact Angle for Oriented Hydrophobic Surface and Experimental Verification by Micro-Milling. Retrieved February 2, 2026, from [Link]

  • NIH. (n.d.). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2021, September 8). Polymers for Biomedical Applications: The Importance of Hydrophobicity in Directing Biological Interactions and Application Efficacy. Retrieved February 2, 2026, from [Link]

  • Springer. (2022, March 29). Surface modification of cellulose nanofiber using silane coupling agent for poly(methyl methacrylate) reinforcement. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2024, July 30). Accurate and Robust Static Hydrophobic Contact Angle Measurements Using Machine Learning. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. Retrieved February 2, 2026, from [Link]

  • Gelest Technical Library. (n.d.). Hydrophobic Silane Surface Treatments. Retrieved February 2, 2026, from [Link]

Sources

Trimethoxy(4-methoxyphenyl)silane in the synthesis of polysilsesquioxanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trimethoxy(4-methoxyphenyl)silane in the Synthesis of Functional Polysilsesquioxanes

Part 1: Executive Summary & Technical Rationale

This compound (CAS 35692-27-4), often referred to as p-anisyltrimethoxysilane, represents a critical bridge between robust inorganic frameworks and reactive organic chemistry. Unlike simple phenyl-based silsesquioxanes (PSQs), which are chemically inert, the p-methoxy substituent introduces a unique electronic bias and a chemical "handle" for post-synthetic modification.

For researchers in drug development and hybrid materials , this precursor offers three distinct advantages:

  • Tunable Hydrophobicity: The methoxy group improves solubility in polar organic solvents compared to the highly hydrophobic phenyl-PSQ.

  • Optical Clarity: The aromatic ring provides a high refractive index (~1.49), essential for optical coatings and encapsulation.

  • Latent Reactivity (The "Masked Phenol"): The methoxy group can be demethylated to generate a phenolic hydroxyl group. This transforms the inert silicone cage into a bioactive scaffold capable of esterification, etherification, or conjugation with APIs (Active Pharmaceutical Ingredients).

Part 2: Chemical Profile & Properties

Before initiating synthesis, verify the precursor quality. The purity of the starting silane dictates the defect density in the final ladder or cage structure.

PropertyValue / DescriptionRelevance to Synthesis
Chemical Name This compoundPrecursor Monomer (T-Unit)
CAS Number 35692-27-4Identity Verification
Molecular Weight 228.32 g/mol Stoichiometric Calculations
Boiling Point 144°C (15 mmHg)Vacuum Distillation Purification
Refractive Index

Optical Quality Control
Hydrolysis Rate Moderate (Faster than Ph-TMS)The e- donating methoxy group stabilizes the transition state.[1]
Solubility Alcohols, THF, Toluene, DCMCompatible with standard Sol-Gel solvents.

Part 3: Mechanism of Synthesis (Sol-Gel Chemistry)

The synthesis follows the hydrolytic condensation pathway.[2][3] The p-methoxy group exerts an electron-donating effect (+M effect) on the phenyl ring, which slightly increases the electron density on the silicon atom compared to unsubstituted phenyltrimethoxysilane. This subtle electronic shift often accelerates the initial hydrolysis step under acidic conditions.

Reaction Pathway Diagram

SolGelMechanism Figure 1: Sol-Gel Pathway for p-Methoxyphenyl Silsesquioxanes. Reaction conditions dictate the final topology. cluster_products Final Architecture Control Precursor This compound (Monomer) Hydrolysis Hydrolysis (Acid/Base Catalyst + H2O) Precursor->Hydrolysis + H2O Silanol Silanol Intermediate (R-Si(OH)3) Hydrolysis->Silanol - MeOH Condensation Condensation (-H2O / -MeOH) Silanol->Condensation Self-Assembly Ladder Ladder Polymer (Soluble, Film forming) Condensation->Ladder Acid Cat. / Low T / High Conc. Cage POSS Cage (T8/T10/T12) (Crystalline, Nanoparticle) Condensation->Cage Base Cat. / Reflux / Dilute

Part 4: Experimental Protocols

Protocol A: Synthesis of Soluble Ladder-Like Polysilsesquioxanes (LPSQ)

Best for: Optical coatings, drug delivery matrices, and film-forming applications.

Rationale: Acid-catalyzed hydrolysis promotes the formation of linear/ladder chains while suppressing the ring closure required for cage formation.

Reagents:

  • This compound (10.0 g, ~43.8 mmol)

  • Tetrahydrofuran (THF) (40 mL)

  • Hydrochloric Acid (0.1 M, aqueous)

  • Deionized Water[4]

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the silane in THF.

  • Hydrolysis: Add the aqueous HCl dropwise. The molar ratio of Water:Silane should be 3:1 (approx. 2.4 mL of dilute acid solution).

    • Note: The reaction is exothermic. Cool in an ice bath if temperature exceeds 30°C to prevent premature gelation.

  • Pre-Condensation: Stir vigorously at room temperature for 12–24 hours. The solution will remain clear.

  • Aging (Molecular Weight Growth): Heat the solution to 60°C under reflux for 48–72 hours.

    • Monitoring: Use GPC (Gel Permeation Chromatography) to track molecular weight (

      
      ). Target 
      
      
      
      is typically 5,000–20,000 Da.
  • Work-up:

    • Precipitate the polymer by pouring the THF solution into excess cold methanol or hexane.

    • Filter the white solid.

    • Redissolve in DCM and wash with water to remove residual acid.

    • Dry under vacuum at 40°C.

Validation:

  • 
     NMR:  Look for broad peaks between -78 and -80 ppm (T3 units). Absence of -45 ppm peaks confirms full hydrolysis.
    
Protocol B: Synthesis of Cage-Like POSS (Polyhedral Oligomeric Silsesquioxane)

Best for: Nanofillers, crystallinity studies, and precise molecular scaffolds.

Rationale: Base catalysis favors the formation of cyclic species. High dilution and high temperature promote ring closure (thermodynamic product) over chain extension.

Reagents:

  • This compound (5.0 g)[5]

  • Solvent: Methanol or Ethanol (100 mL) - Dilution is key.

  • Catalyst: Tetrabutylammonium hydroxide (TBAH) (40% in water) or KOH.

Step-by-Step Procedure:

  • Setup: Use a 250 mL flask with a reflux condenser and nitrogen inlet.

  • Mixing: Dissolve the silane in the alcohol. Add the base catalyst (approx. 1-2 mol% relative to silane).

  • Reflux: Heat the mixture to reflux (65–78°C depending on solvent) for 3–5 days.

    • Observation: A white precipitate often forms as the highly symmetric T8 or T10 cages crystallize out of solution due to lower solubility than the oligomers.

  • Isolation:

    • Cool to room temperature.

    • Filter the precipitate.

    • Wash with cold ethanol to remove unreacted monomers and linear oligomers.

  • Purification: Recrystallize from a hot Toluene/Ethanol mixture if high purity is required for X-ray diffraction.

Validation:

  • 
     NMR:  Sharp singlets indicate a discrete cage structure (e.g., T8 often appears near -78.5 ppm).
    
  • MALDI-TOF MS: Look for the specific mass peak of the T8 cage (

    
    ).
    
Protocol C: Bio-Activation (Demethylation)

Advanced Application: Converting the methoxy-PSQ into a hydroxy-PSQ for drug conjugation.

Reagents:

  • Poly(4-methoxyphenyl)silsesquioxane (from Protocol A or B)

  • Boron Tribromide (

    
    ) (1.0 M in DCM)
    
  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the polymer/cage in anhydrous DCM under Nitrogen.

  • Cool to -78°C (Dry ice/Acetone bath).

  • Slowly add

    
     (3 equivalents per methoxy group).
    
  • Allow to warm to room temperature overnight.

  • Quench with ice water (Caution: Violent reaction).

  • Extract the polymer (now Poly(4-hydroxyphenyl)silsesquioxane) into ethyl acetate or ether.

Part 5: Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Gelation during Hydrolysis Acid concentration too high or water added too fast.Dilute the acid further; add water dropwise; increase THF solvent volume.
Cloudy Solution (Protocol A) Incomplete hydrolysis or phase separation.Ensure vigorous stirring; add a co-solvent (e.g., Ethanol) to bridge the aqueous/organic phase.
Low Yield of Cage (Protocol B) Reaction time too short or concentration too high.Extend reflux time to 5+ days; dilute the reaction mixture to favor intramolecular cyclization.
Insoluble Product Crosslinking occurred (T-resin formation).Reduce reaction temperature; ensure strictly <100°C curing if drying.

References

  • Baney, R. H., Itoh, M., Sakakibara, A., & Suzuki, T. (1995). Silsesquioxanes.[1][2][3][6] Chemical Reviews, 95(5), 1409–1430. Link

  • Cordes, D. B., Lickiss, P. D., & Rataboul, F. (2010). Recent Developments in the Chemistry of Cubic Polyhedral Oligomeric Silsesquioxanes. Chemical Reviews, 110(4), 2081–2173. Link

  • Loy, D. A., & Shea, K. J. (1995). Bridged Polysilsesquioxanes.[1][2] Highly Porous Hybrid Organic-Inorganic Materials. Chemical Reviews, 95(5), 1431–1442. Link

  • Sulaiman, S., et al. (2011). Synthesis and Characterization of Functionalized Silsesquioxanes for Optical Applications. Macromolecules, 44(7), 1996–2005.
  • PubChem Database. (2023). This compound Compound Summary. National Library of Medicine. Link

Sources

Application Notes and Protocols: Grafting Trimethoxy(4-methoxyphenyl)silane onto Cellulose Nanofibers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose nanofibers (CNFs) have emerged as a highly promising biomaterial due to their exceptional properties, including a high aspect ratio, large surface area, excellent mechanical strength, and inherent biocompatibility.[1][2] However, the abundance of hydroxyl groups on their surface renders them highly hydrophilic.[1][2] This characteristic can limit their dispersibility and compatibility within hydrophobic polymer matrices and can be a drawback in specific drug delivery applications where controlled hydrophobicity is desired.

To overcome this limitation, surface modification of CNFs is a critical step. Silanization, the process of grafting silane coupling agents onto the surface, is a widely adopted and effective strategy to tailor the surface properties of CNFs.[3] This process involves the reaction of silane molecules with the surface hydroxyl groups of cellulose, forming stable covalent bonds.[1][3]

This application note provides a detailed guide for the grafting of Trimethoxy(4-methoxyphenyl)silane onto cellulose nanofibers. The introduction of the 4-methoxyphenyl group is of particular interest as it imparts a degree of hydrophobicity and introduces an aromatic functionality that can be leveraged for further chemical modifications or specific interactions in composite materials or drug delivery systems. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and outline essential characterization techniques to validate the successful modification of the CNFs.

Chemical Principles and Mechanism

The grafting of this compound onto cellulose nanofibers is a two-step process: hydrolysis of the silane followed by condensation with the cellulose surface.

  • Hydrolysis: The process is initiated by the hydrolysis of the methoxy groups (-OCH₃) of the this compound in the presence of water, typically under acidic or basic catalysis, to form reactive silanol groups (-Si-OH).[4][5][6] The rate of hydrolysis is influenced by factors such as pH, water concentration, and the presence of a catalyst.[5][6][7]

  • Condensation: The newly formed silanol groups then condense with the hydroxyl groups (-OH) present on the surface of the cellulose nanofibers.[1] This condensation reaction results in the formation of stable covalent siloxane bonds (Si-O-C) between the silane and the cellulose.[3] Additionally, self-condensation of the silanol groups can occur, leading to the formation of a polysiloxane network on the CNF surface.[5][7]

The overall reaction can be visualized as follows:

Grafting_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane This compound (R-Si(OCH₃)₃) Silanol Silanetriol (R-Si(OH)₃) Silane->Silanol + 3 H₂O (Acid/Base Catalyst) Water H₂O Methanol 3 CH₃OH Silanol_c Silanetriol (R-Si(OH)₃) Cellulose Cellulose Nanofiber (Cell-OH) Grafted_Cellulose Grafted Cellulose Nanofiber (Cell-O-Si-R) Cellulose->Grafted_Cellulose + R-Si(OH)₃ Water_byproduct H₂O

Caption: Reaction mechanism of silane grafting onto cellulose.

Experimental Protocols

This section details two primary protocols for grafting this compound onto cellulose nanofibers: a solvent-based method and an aqueous-based method. The choice of method may depend on the specific application and desired degree of modification.

Protocol 1: Solvent-Based Silylation

This method utilizes an organic solvent, which can enhance the dispersion of the hydrophobic silane and potentially lead to a more uniform surface coverage.

Materials:

  • Cellulose nanofibers (CNF)

  • This compound

  • Toluene (anhydrous)

  • Triethylamine (as a catalyst)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Centrifuge

  • Vacuum oven or freeze-dryer

Procedure:

  • CNF Preparation: Disperse a known amount of CNFs in toluene to create a suspension (e.g., 1 wt%). Sonicate the suspension to ensure good dispersion.

  • Reaction Setup: Transfer the CNF suspension to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reagents: Add this compound to the suspension. The amount of silane can be varied to control the degree of grafting. A typical starting point is a 1:1 weight ratio of silane to CNF.

  • Catalyst Addition: Add a catalytic amount of triethylamine to the mixture (e.g., 1-2% of the silane weight).

  • Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain the reaction for a specified time (e.g., 2-4 hours) with continuous stirring.

  • Purification: After the reaction, cool the mixture to room temperature. The modified CNFs are then purified by repeated centrifugation and washing cycles. Wash the product with toluene to remove unreacted silane and catalyst, followed by washing with ethanol to remove residual toluene.

  • Drying: Dry the purified, grafted CNFs in a vacuum oven or by freeze-drying to obtain a final powder product.

Protocol 2: Aqueous-Based Silylation

This method is a more environmentally friendly approach that uses water as the primary reaction medium.[4]

Materials:

  • Cellulose nanofibers (CNF) aqueous suspension (e.g., 1 wt%)

  • This compound

  • Ethanol

  • Acetic acid (for pH adjustment)

  • Deionized water

  • Magnetic stirrer and hotplate

  • Centrifuge

  • Freeze-dryer or vacuum oven

Procedure:

  • Silane Hydrolysis: In a separate beaker, prepare a solution of this compound in an ethanol/water mixture (e.g., 95:5 v/v).[1] Adjust the pH of this solution to 4.0-4.5 using acetic acid to catalyze the hydrolysis of the silane.[8] Stir this solution for at least 1 hour at room temperature to ensure the formation of silanol groups.[1]

  • CNF Suspension: Take the aqueous CNF suspension and adjust its pH to be compatible with the silane solution, if necessary.

  • Grafting Reaction: Slowly add the hydrolyzed silane solution to the CNF suspension while stirring vigorously. Continue to stir the mixture at room temperature for a set period (e.g., 2-5 hours) to allow for the condensation reaction to occur.[4]

  • Purification: Purify the modified CNFs by centrifugation and repeated washing with an ethanol/water mixture and finally with deionized water to remove any unreacted silane and byproducts.

  • Drying: Dry the final product using a freeze-dryer or a vacuum oven.

Characterization of Modified Cellulose Nanofibers

Thorough characterization is essential to confirm the successful grafting of this compound onto the CNF surface and to understand the properties of the modified material.

Characterization TechniquePurposeExpected Observations for Successful Grafting
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the chemical functional groups present.[9]Appearance of new peaks corresponding to Si-O-Si and Si-O-C bonds, and peaks associated with the aromatic ring of the methoxyphenyl group. A decrease in the intensity of the -OH stretching band of cellulose may also be observed.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.Detection of silicon (Si) and changes in the C 1s and O 1s spectra, confirming the presence of the silane on the CNF surface.[10]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the material.An increase in the thermal degradation temperature of the modified CNFs compared to the unmodified CNFs, indicating improved thermal stability.[3][9]
Scanning Electron Microscopy (SEM) To observe the surface morphology and dispersion.SEM images can show changes in the surface texture of the nanofibers.[9] In composites, it can reveal improved dispersion of the modified CNFs in a polymer matrix.[9]
Contact Angle Measurement To assess the surface hydrophobicity.An increase in the water contact angle on a film made from the modified CNFs, indicating a successful increase in surface hydrophobicity.[9]
Visualizing the Characterization Workflow

Characterization_Workflow Start Modified CNF Sample FTIR FTIR Analysis (Chemical Bonds) Start->FTIR XPS XPS Analysis (Surface Elements) Start->XPS TGA TGA Analysis (Thermal Stability) Start->TGA SEM SEM Analysis (Morphology) Start->SEM Contact_Angle Contact Angle (Hydrophobicity) Start->Contact_Angle End Comprehensive Characterization Data FTIR->End XPS->End TGA->End SEM->End Contact_Angle->End

Caption: Workflow for characterizing modified CNFs.

Troubleshooting

Potential IssuePossible CauseSuggested Solution
Low Grafting Efficiency Incomplete hydrolysis of the silane.Ensure the pH of the silane solution is acidic enough (4.0-4.5) and allow sufficient time for hydrolysis (at least 1 hour).
Insufficient reaction time or temperature.Increase the reaction time or temperature within reasonable limits for the chosen solvent.
Agglomeration of Nanofibers Poor dispersion of CNFs in the reaction medium.Improve initial dispersion by sonication. For solvent-based methods, ensure the use of anhydrous solvents.
Excessive self-condensation of the silane.Control the concentration of the silane and the amount of water present during the reaction.
Inconsistent Results Variability in the CNF starting material.Ensure the CNFs are well-characterized and consistent between batches.
Inconsistent reaction conditions.Carefully control all reaction parameters, including temperature, time, and reagent concentrations.

Conclusion

The surface modification of cellulose nanofibers with this compound is a versatile method to tailor their surface properties, particularly to increase their hydrophobicity and introduce aromatic functionality. The protocols provided in this application note offer a reliable starting point for researchers. Successful grafting can be confirmed through a suite of characterization techniques. By carefully controlling the reaction conditions and thoroughly analyzing the resulting material, researchers can effectively develop novel CNF-based materials with enhanced properties for a wide range of applications in composites, drug delivery, and beyond.

References

  • Benchchem. Application Notes and Protocols for Grafting Butoxyethoxydimethylsilane onto Cellulose Nanofibers.
  • Gorgieva, S., & Trček, J. (2018). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. Molecules, 23(6), 1437. Available from: [Link]

  • Kim, D. H., et al. (2024). Preparation and Properties of Silane-Modified Cellulose Nanofiber and Its Blended Bio-Polyurethane Based Composites Film. Journal of Korea TAPPI, 56(1), 1-11. Available from: [Link]

  • Kim, D. H., et al. (2024). Preparation and Properties of Silane-Modified Cellulose Nanofiber and Its Blended Bio-Polyurethane Based Composites Film. Journal of Korea TAPPI, 56(1), 1-11. Available from: [Link]

  • Mihai, M., et al. (2021). Effect of Medium-Chain-Length Alkyl Silane Modified Nanocellulose in Poly(3-hydroxybutyrate) Nanocomposites. Polymers, 13(16), 2739. Available from: [Link]

  • Park, J. H., et al. (2022). Surface modification of cellulose nanofiber using silane coupling agent for poly(methyl methacrylate) reinforcement. Journal of the Korean Wood Science and Technology, 50(2), 105-117. Available from: [Link]

  • Sathyan, J., et al. (2025). Influence of amino silane-modified nanocellulose on the physico-chemical and mechanical properties of alginate films. Materials Advances. Available from: [Link]

  • Kupnik, K., et al. (2022). General procedure for bacterial cellulose silane chemical grafting with APS. In Nanocellulose in Drug Delivery and Antimicrobially Active Materials. ResearchGate. Available from: [Link]

  • Request PDF. (2025). Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. Available from: [Link]

  • Digital CSIC. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Available from: [Link]

  • Al-Oweini, R., & El-Rassy, H. (2010). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. International Journal of Polymer Science, 2010, 1-10. Available from: [Link]

  • Belgacem, M. N., & Gandini, A. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 240-254. Available from: [Link]

  • Oprea, M., et al. (2022). Highly Hydrophobic Organosilane-Functionalized Cellulose: A Promising Filler for Thermoplastic Composites. Polymers, 14(15), 3073. Available from: [Link]

  • Alonso, E., et al. (2021). Schematic presentation of the reaction mechanism of silane-cellulose grafting process. ResearchGate. Available from: [Link]

  • Altmann, S., & Pfeiffer, J. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Silicon Chemistry, 2(3-4), 1081-1093. Available from: [Link]

  • ResearchGate. (n.d.). Scheme showing the silane grafting on microcrystalline cellulose (m-MCC) with 3-APTES. Available from: [Link]

  • Wang, Y., et al. (2023). Fabrication of Silane-Grafted Cellulose Nanocrystals and Their Effects on the Structural, Thermal, Mechanical, and Hysteretic Behavior of Thermoplastic Polyurethane. Polymers, 15(5), 1294. Available from: [Link]

  • R Discovery. (2024). Preparation and Properties of Silane-Modified Cellulose Nanofiber and Its Blended Bio-Polyurethane Based Composites Film. Available from: [Link]

  • PlumX. (n.d.). Chemical functionalization of nano fibrillated cellulose by glycidyl silane coupling agents: A grafted silane network characterization study. Available from: [Link]

  • Li, J., et al. (2022). Synthesis and Characterization of Aminosilane Grafted Cellulose Nanocrystal Modified Formaldehyde-Free Decorative Paper and its CO2 Adsorption Capacity. Polymers, 14(15), 3163. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Trimethoxy(4-methoxyphenyl)silane Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Trimethoxy(4-methoxyphenyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its hydrolysis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your procedures with confidence.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common foundational questions regarding the hydrolysis of this compound.

Q1: What is silane hydrolysis and why is it a critical step?

A1: Silane hydrolysis is a chemical reaction where the alkoxy groups (in this case, methoxy groups, -OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water.[1] For this compound, this involves the stepwise conversion of the three methoxy groups into a highly reactive (4-methoxyphenyl)silanetriol intermediate. This activation is the crucial first step for subsequent applications, such as surface modification, particle functionalization, or formation of siloxane networks, as the resulting silanol groups are responsible for bonding to substrates or condensing with other silane molecules.[1][2]

Q2: What are the primary reactions occurring in the solution?

A2: Two main, often simultaneous, reactions occur:

  • Hydrolysis: The Si-OCH₃ bonds are cleaved by water to form Si-OH bonds and methanol as a byproduct.

  • Condensation: The newly formed, reactive Si-OH groups can react with each other (or with remaining Si-OCH₃ groups) to form stable siloxane bonds (Si-O-Si).[1][2]

Controlling the balance between these two reactions is the primary goal of optimization. Uncontrolled condensation can lead to the formation of insoluble oligomers and polymers (gelation) before the desired surface reaction can occur.[2]

Q3: What are the key factors that influence the rate and outcome of hydrolysis?

A3: The hydrolysis of this compound is not a simple "just add water" process. The rate and efficiency are governed by several interconnected factors:

  • pH of the solution [3]

  • Water concentration [4]

  • Choice of solvent and silane concentration [5]

  • Temperature [3][6]

  • Presence and type of catalyst [4]

Each of these factors must be carefully controlled to achieve reproducible results.

Part 2: In-Depth Troubleshooting Guide

This section is structured to help you diagnose and solve specific issues you may encounter during your experiments.

Issue 1: Hydrolysis is extremely slow or appears incomplete.

Q: I've mixed my silane, water, and solvent, but analysis (e.g., by FTIR or NMR) shows a large amount of unreacted silane even after a significant amount of time. What's wrong?

A: This is a common issue often related to suboptimal reaction conditions. Here are the likely causes and their solutions:

  • Cause A: Neutral pH. Alkoxysilanes are relatively stable and hydrolyze very slowly in neutral (pH ≈ 7) aqueous conditions.[2][3]

    • Scientific Rationale: The reaction is catalyzed by both acid and base.[2] In an acid-catalyzed mechanism, a proton attacks the oxygen of the alkoxy group, making it a better leaving group (methanol).[2] In a base-catalyzed mechanism, a hydroxide ion directly attacks the electron-deficient silicon atom.[4] Without a catalyst, the reaction is kinetically hindered.

    • Solution: Adjust the pH of the reaction mixture. For controlled hydrolysis with minimized condensation, acidic conditions (pH 3-5) are generally preferred.[7] A small amount of acetic acid is a common and effective choice.[4]

  • Cause B: Insufficient Water. While water is the reactant, its concentration relative to the silane is critical.

    • Scientific Rationale: Stoichiometrically, three moles of water are required to hydrolyze one mole of a trialkoxysilane. However, an excess of water is typically needed to drive the reaction forward. If the water content is too low, the reaction will stall. Conversely, an extremely large excess of water in the absence of a co-solvent can cause the water-insoluble silane to phase-separate, limiting the reaction at the interface.[4]

    • Solution: Ensure you are using at least the stoichiometric amount of water. A common starting point is a water-to-co-solvent ratio that ensures the silane remains dissolved. For example, an 80:20 ethanol:water mixture is often used.[8]

  • Cause C: Low Temperature.

    • Scientific Rationale: Like most chemical reactions, the rate of hydrolysis is dependent on temperature, following the Arrhenius equation.[3] Lower temperatures will significantly slow the reaction rate.

    • Solution: If the reaction is too slow at room temperature (20-25°C), consider gently warming the mixture to 30-40°C.[5] Monitor closely, as higher temperatures can also accelerate the subsequent condensation reaction.

Issue 2: The solution becomes cloudy, forms a precipitate, or gels prematurely.

Q: My solution turned cloudy or formed a solid gel shortly after I initiated the hydrolysis. I haven't even applied it to my substrate yet. Why did this happen?

A: This indicates that the condensation reaction is dominating over the hydrolysis or proceeding too rapidly. The goal is to generate soluble silanetriols and small oligomers, not large, insoluble polysiloxane networks.[1]

  • Cause A: Incorrect pH.

    • Scientific Rationale: While both acids and bases catalyze hydrolysis, they also catalyze condensation. The key is that the rates of these two reactions vary differently with pH. Condensation is generally slowest around pH 4, while hydrolysis remains reasonably fast. At highly acidic (pH < 2) or basic (pH > 8) conditions, condensation is extremely rapid, leading to gelation.[2]

    • Solution: Maintain the pH in the optimal range of 3-5. Avoid strong acids or bases unless rapid gelation is the desired outcome. The use of a buffer can help maintain a stable pH.

  • Cause B: High Silane Concentration.

    • Scientific Rationale: The condensation reaction is a bimolecular process. The higher the concentration of reactive silanol intermediates, the more frequently they will collide and react to form siloxane bonds, accelerating the formation of large oligomers and polymers.

    • Solution: Work with dilute silane solutions, typically in the range of 0.1-5% by weight in the chosen solvent system. This keeps the silanol species separated, favoring a more controlled reaction.

  • Cause C: Inappropriate Solvent.

    • Scientific Rationale: The solvent must not only dissolve the starting silane but also stabilize the hydrolyzed silanol intermediates. Polar, protic solvents like ethanol or methanol are often used as co-solvents with water to achieve this.[5] However, the alcohol produced during hydrolysis (methanol in this case) can also participate in equilibrium reactions, and different solvents can affect reaction rates.[5]

    • Solution: Use a polar co-solvent like ethanol or isopropanol mixed with water. An alcohol/water mixture is a standard solvent system.[5] Avoid non-polar solvents which will cause the hydrophilic silanols to precipitate.

Part 3: Visualized Mechanisms and Workflows

Understanding the reaction pathway and troubleshooting logic is essential for mastery of the process.

Hydrolysis and Condensation Pathway

The following diagram illustrates the sequential conversion of this compound to a silanetriol, followed by the condensation process that leads to the formation of a siloxane network.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation A R-Si(OCH3)3 This compound B R-Si(OCH3)2(OH) Hydrolyzed Intermediate 1 A->B +H2O -CH3OH C R-Si(OCH3)(OH)2 Hydrolyzed Intermediate 2 B->C +H2O -CH3OH D R-Si(OH)3 (4-methoxyphenyl)silanetriol C->D +H2O -CH3OH E R-Si(OH)3 G Oligomer / Siloxane Network R(OH)2-Si-O-Si-(OH)2R E->G -H2O F R-Si(OH)3 F->G -H2O

Caption: Reaction pathway for silane hydrolysis and condensation.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and resolve experimental issues.

G cluster_slow cluster_gel Problem Problem Observed Slow Slow / Incomplete Hydrolysis Problem->Slow Gel Premature Gelation / Precipitation Problem->Gel CheckPH_Slow Is pH 3-5? Slow->CheckPH_Slow CheckWater Sufficient Water? CheckPH_Slow->CheckWater Yes AdjustPH Action: Adjust pH with dilute acetic acid. CheckPH_Slow->AdjustPH No CheckTemp Temperature > 20°C? CheckWater->CheckTemp Yes AddWater Action: Increase water content in co-solvent mix. CheckWater->AddWater No IncreaseTemp Action: Gently warm to 30-40°C. CheckTemp->IncreaseTemp No CheckPH_Gel Is pH 3-5? Gel->CheckPH_Gel CheckConc Silane Conc. < 5%? CheckPH_Gel->CheckConc Yes AdjustPH_Gel Action: Re-prepare, ensuring pH is not too acidic or basic. CheckPH_Gel->AdjustPH_Gel No CheckSolvent Using Polar Co-Solvent? CheckConc->CheckSolvent Yes Dilute Action: Reduce silane concentration. CheckConc->Dilute No ChangeSolvent Action: Ensure solvent system (e.g., EtOH/Water) is appropriate. CheckSolvent->ChangeSolvent No

Caption: A logical workflow for troubleshooting common hydrolysis issues.

Part 4: Optimized Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Standard Acid-Catalyzed Hydrolysis

This protocol is designed to generate a stable solution of hydrolyzed this compound suitable for surface treatment applications.

Materials:

  • This compound

  • Ethanol (200 proof)

  • Deionized water (18 MΩ·cm)

  • Glacial Acetic Acid

  • Glassware (avoid contact with metal)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Solvent System: In a clean glass beaker, prepare an 80:20 (v/v) solution of ethanol and deionized water. For example, mix 80 mL of ethanol with 20 mL of deionized water.

  • Adjust pH: While stirring the solvent mixture, add glacial acetic acid dropwise until the pH of the solution is between 4.0 and 4.5. Use a calibrated pH meter for accuracy.

  • Add the Silane: Slowly add the this compound to the stirring acidic solvent mixture to achieve the desired final concentration (e.g., 1% v/v). A cloudy emulsion may form initially but should clarify as the silane dissolves and begins to hydrolyze.

  • Hydrolysis (Aging): Allow the solution to stir at room temperature (20-25°C) for a minimum of 1 hour. This "aging" step allows the hydrolysis reaction to proceed, generating the active silanol species. The solution should be clear and colorless.

  • Use: The hydrolyzed silane solution is now ready for use. It is recommended to use the solution within a few hours of preparation, as condensation will continue over time, reducing its efficacy.

Protocol 2: Monitoring Hydrolysis via FTIR Spectroscopy

This protocol allows you to empirically determine the optimal hydrolysis time for your specific conditions by monitoring chemical changes.

Methodology:

  • Prepare the silane solution as described in Protocol 1.

  • At time t=0 (immediately after adding the silane), and at regular intervals thereafter (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the solution.

  • Acquire an Attenuated Total Reflectance (ATR)-FTIR spectrum for each aliquot.

  • Analysis: Monitor the following spectral regions:

    • Disappearance of Si-O-CH₃ bands: Look for a decrease in the intensity of the Si-O-C stretching bands, typically found around 1080-1100 cm⁻¹ and 820 cm⁻¹.[9]

    • Appearance of Si-OH bands: Look for the appearance and growth of a broad absorption band corresponding to Si-OH groups, typically in the 850-950 cm⁻¹ region, and an increase in the broad O-H stretching band around 3200-3600 cm⁻¹.[9]

  • Optimization: The optimal hydrolysis time corresponds to the point where the Si-O-CH₃ peaks have significantly diminished or disappeared, and the Si-OH peak has reached its maximum intensity before significant oligomerization (which can sometimes be observed as peak broadening or slight shifts).

Part 5: Data Summary and Key Parameters

The following table summarizes the key experimental parameters and their recommended ranges for optimizing the hydrolysis of this compound.

ParameterRecommended RangeRationale & Key Considerations
pH 3.0 - 5.0Maximizes hydrolysis rate while minimizing the rate of condensation.[7] pH < 3 or > 7 can lead to rapid gelation.
Temperature 20 - 40°CBalances reaction rate with solution stability. Higher temperatures accelerate both hydrolysis and condensation.[5][6]
Silane Concentration 0.1 - 5% (w/w or v/v)Lower concentrations disfavor bimolecular condensation, leading to a more stable solution of monomers and small oligomers.
Solvent System Polar Co-Solvent/WaterTypically Ethanol/Water or Isopropanol/Water mixtures (e.g., 80:20 to 95:5 v/v). Ensures miscibility of all components.[5]
Catalyst Weak Acid (e.g., Acetic Acid)Provides a controlled source of protons to catalyze the reaction without causing dangerously low pH levels.[4]
Reaction Time 30 - 120 minutesHighly dependent on other factors. Must be determined empirically, ideally by spectroscopic monitoring.

References

  • Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from Gelest, Inc. [Link]

  • Zafar, M. N., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2517. [Link]

  • Comyn, J., et al. (2004). Hydrolysis of silanes and surface treatment with the hydrolysis product.
  • Armelin, E., et al. (2007). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Request PDF on ResearchGate. [Link]

  • OkSilanes. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents? Retrieved from OkSilanes. [Link]

  • Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537. [Link]

  • Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from Gelest, Inc. [Link]

  • Brochier Salon, M.-C., & Belgacem, M. N. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 240-254. [Link]

Sources

preventing self-condensation of Trimethoxy(4-methoxyphenyl)silane in solution

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Trimethoxy(4-methoxyphenyl)silane (TMMP-Silane) is an aryl-alkoxysilane used frequently as a coupling agent, surface modifier, or intermediate in organometallic synthesis. Its stability is governed by a delicate equilibrium between hydrolysis (reaction with water to form silanols) and condensation (reaction of silanols to form stable siloxane bonds).

The failure mode is self-condensation , where the monomeric reagent oligomerizes into insoluble polysiloxanes (resins/gels), rendering it useless for precise stoichiometric reactions or monolayer depositions.

The Mechanism of Failure

Understanding the enemy is the first step to containment. The degradation pathway follows two distinct kinetic regimes based on pH.[1]

SilaneDegradation cluster_pH pH Influence Silane TMMP-Silane (Monomer) Silanol Silanol Intermediate (Ar-Si(OH)x(OMe)y) Silane->Silanol Hydrolysis (Fast in Acid) Water H₂O (Trace Moisture) Water->Silanol Oligomer Siloxane Oligomer (Soluble) Silanol->Oligomer Condensation (Fast in Base) Polymer Crosslinked Polysiloxane (Precipitate/Gel) Oligomer->Polymer Aging/Curing Acid Acidic (pH < 5): Promotes Hydrolysis Stalls Condensation Base Basic (pH > 7): Promotes Condensation Rapid Gelation

Figure 1: The degradation cascade of methoxysilanes. Note that while acid accelerates the initial breakdown (hydrolysis), base accelerates the irreversible formation of solids (condensation).[2]

Troubleshooting Guide (Q&A)

Section A: Solvent Selection & Preparation

Q: I dissolved the silane in "dry" THF, but it turned cloudy within an hour. Why? A: "Dry" is a relative term. Trimethoxysilanes are hypersensitive to moisture. Standard HPLC-grade THF can contain 50–100 ppm water, which is sufficient to initiate hydrolysis. The cloudiness is the formation of silsesquioxane oligomers.

  • The Fix: Use solvents dried via a solvent purification system (SPS) or distilled over sodium/benzophenone.

  • The Check: Verify solvent dryness using a Karl Fischer titrator (<10 ppm water) or the ketyl radical test (blue/purple persistence).

  • Alternative: If anhydrous conditions are difficult to maintain, switch to Methanol . The excess methanol shifts the equilibrium back toward the alkoxysilane (Law of Mass Action), suppressing hydrolysis.

Q: Can I use DMSO or DMF? A: Use with extreme caution. These solvents are hygroscopic (they pull moisture from the air). Unless stored over molecular sieves and handled under argon, they will act as water delivery vehicles, accelerating self-condensation.

Section B: Reaction Conditions

Q: My reaction requires a base. How do I prevent the silane from gelling immediately? A: Base is the most potent catalyst for condensation.

  • Strategy 1 (Order of Addition): Do not premix the silane with the base. Add the silane last, or add the base slowly to the silane solution.

  • Strategy 2 (Dilution): High concentration favors intermolecular collision (condensation). Dilute your silane to <1% (v/v) if possible.

  • Strategy 3 (Temperature): Lower the temperature to 0°C or -78°C during the addition of the base to kinetically inhibit the condensation step.

Q: I see a white crust on the bottle cap. Is the reagent ruined? A: The crust is hydrolyzed polymer formed by reaction with atmospheric humidity.

  • Diagnosis: If the liquid inside is clear and flows freely, the bulk reagent is likely still usable.

  • Action: Do not scrape the crust back into the bottle. Transfer the clear liquid via syringe to a new, dry, argon-purged Schlenk flask. Discard the old bottle.

Section C: Storage & Handling[3]

Q: What is the optimal storage condition? A:

  • Temperature: Refrigeration (2–8°C) slows kinetic processes.

  • Atmosphere: Store under Nitrogen or Argon.

  • Container: Glass bottles with Teflon-lined caps. Avoid ground glass stoppers without grease, as hydrolysis products can "glue" the stopper shut.

Experimental Protocols

Protocol A: Preparation of Ultra-Stable Silane Solutions

Use this protocol for coating applications or when the silane must remain in solution for >24 hours.

Reagents:

  • This compound

  • Anhydrous Toluene (Water <10 ppm) or Anhydrous Methanol

  • Activated 3Å Molecular Sieves[3]

Workflow:

  • Sieve Activation: Heat 3Å molecular sieves at 250°C for 12 hours (or microwave 3 mins x 3 times). Cool under vacuum.

  • Solvent Drying: Add activated sieves (20% w/v) to the solvent and let stand for 24 hours.

  • Solution Prep:

    • Purge a septum-sealed vial with dry Nitrogen for 5 minutes.

    • Inject the solvent via syringe.

    • Inject the TMMP-Silane.

    • Critical Step: Add a small quantity of activated sieves directly into the storage vial to scavenge any ingressing moisture.

Validation: The solution should remain optically clear. Any haze indicates >5% hydrolysis/condensation.

Protocol B: "Rescue" of Partially Hydrolyzed Reagent

If you suspect slight hydrolysis (viscosity increase), you can attempt to reverse the equilibrium.

  • Add 5-10 equivalents of anhydrous Methanol.

  • Add a catalytic amount of Trimethyl orthoformate (scavenges water).

  • Stir under Argon for 2 hours.

    • Mechanism:[4][5][6][7]

      
       (Water is then removed by orthoformate).
      

Critical Data & Reference Tables

Table 1: Hydrolysis Rates of Common Alkoxy Groups

The methoxy group on TMMP-Silane makes it significantly more reactive than ethoxy analogs.

Alkoxy GroupRelative Hydrolysis Rate (pH 7)Relative Hydrolysis Rate (pH 4)Byproduct
Methoxy (-OMe) 1.0 (Baseline) High Methanol
Ethoxy (-OEt)0.15ModerateEthanol
Propoxy (-OPr)0.05LowPropanol
Table 2: Solvent Compatibility Guide
SolventSuitabilityRisk FactorPre-treatment Required
Toluene Excellent LowDry over Na/Benzophenone or Sieves
Methanol Good LowUse anhydrous; stabilizes silane
THF ModerateHighMust be fresh; peroxides/water risk
DMF/DMSO PoorVery HighHygroscopic; promotes condensation
Acetone PoorHighOften contains water; reacts with amines

Decision Matrix: Handling Workflow

SilaneWorkflow Start Start: Handling TMMP-Silane AppType Application Type? Start->AppType Synthesis Organic Synthesis (Coupling/Reaction) AppType->Synthesis Surface Surface Modification (SAMs/Coating) AppType->Surface SolventSyn Solvent: Anhydrous Toluene or DCM Synthesis->SolventSyn SolventSurf Solvent: Toluene (Dry) or Ethanol/Water (95:5) Surface->SolventSurf CondSyn Condition: Inert Atm (N2/Ar) Strictly Anhydrous SolventSyn->CondSyn CondSurf Condition: Controlled Hydrolysis pH 4.5-5.5 (Acetic Acid) SolventSurf->CondSurf ActionSyn Add Silane LAST Avoid Base if possible CondSyn->ActionSyn ActionSurf Allow 30-60 min hydrolysis Apply immediately CondSurf->ActionSurf

Figure 2: Decision tree for selecting solvent and conditions based on the intended application.

References

  • Gelest, Inc. Hydrolytic Stability of Alkoxysilanes. Gelest Technical Library. Link

  • Arkles, B. (2025). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.[8] Link

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Link

  • Shin-Etsu Silicone. Silane Coupling Agents: Selection Guide & Handling. Link

  • Oostendorp, D. J., et al. (1997). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology. Link

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

Sources

purification methods for Trimethoxy(4-methoxyphenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for Trimethoxy(4-methoxyphenyl)silane (CAS: 35692-27-4) Ticket ID: TECH-SIL-35692 Status: Resolved / Guide Generated

Product Identification & Physical Baseline

Before initiating any purification protocol, verify your target compound's physical baseline. Deviations here indicate the type of contamination (oligomers vs. starting material).

PropertyValueCritical Note
Compound Name This compoundAlso known as p-Anisyltrimethoxysilane
CAS Number 35692-27-4
Boiling Point 144°C @ 15 mmHg Primary purification vector
Appearance Clear, colorless liquidYellow/Brown indicates catalyst or oxidation residues
Sensitivity Moisture Sensitive Hydrolyzes to form silanols, then gels (siloxanes)
Primary Purification: Vacuum Distillation (The Gold Standard)

User Question: "My crude reaction mixture is dark brown and viscous. How do I isolate the pure silane without decomposing it?"

Technical Diagnosis: The dark color usually stems from magnesium salts (if synthesized via Grignard) or palladium residues. The viscosity suggests the presence of silicone oligomers. Flash chromatography is not recommended as the primary method because the acidic nature of silica gel catalyzes the hydrolysis of the methoxy groups, destroying your product.

The Solution: Fractional Vacuum Distillation Distillation is the only method that guarantees the removal of both high-molecular-weight siloxanes (pot residue) and low-boiling impurities (anisole, tetramethoxysilane).

Step-by-Step Protocol
  • Pre-Treatment (Crucial): If your crude contains solid salts (MgBr₂/MgCl₂), dilute with anhydrous hexane or toluene and filter through a sintered glass funnel packed with Celite under an inert atmosphere (N₂/Ar). Do not use paper filters (moisture risk).

  • Apparatus Setup:

    • Short-path distillation head (minimize thermal exposure).

    • Vigreux column (optional, but recommended for separating starting materials).

    • Cow receiver (to isolate fractions without breaking vacuum).

  • Pressure/Temperature Parameters:

Vacuum Pressure (mmHg)Estimated Boiling Point (°C)Bath Temperature (°C)
15 mmHg 144°C 165 - 175°C
5 mmHg ~120 - 125°C 145 - 155°C
1 mmHg ~95 - 105°C 120 - 130°C

Pro-Tip: Always use the lowest pressure available. Lower bath temperatures reduce the risk of thermal rearrangement of the methoxy groups.

Visual Workflow: Distillation Decision Logic

DistillationLogic Start Crude Mixture Analysis Solids Contains Solids/Salts? Start->Solids Filter Filter: Anhydrous Hexane/Celite Solids->Filter Yes Strip Strip Solvent (Rotovap) Solids->Strip No Filter->Strip VacCheck Check Vacuum Capability Strip->VacCheck HighVac High Vac (<1 mmHg) Target BP: ~100°C VacCheck->HighVac Strong Pump LowVac Water Aspirator (15 mmHg) Target BP: 144°C VacCheck->LowVac Weak Pump Collect Collect Main Fraction (Clear Liquid) HighVac->Collect LowVac->Collect

Figure 1: Decision matrix for processing crude silane mixtures prior to final isolation.

Troubleshooting Hydrolysis (The "Gelling" Issue)

User Question: "I stored my purified sample in a glass vial, and a week later it turned cloudy/white. Is it ruined?"

Technical Diagnosis: You are witnessing hydrolysis and condensation .[1]

  • Hydrolysis: Moisture from the air reacts with the Si-OMe groups to form Si-OH (silanols) and methanol.

  • Condensation: Two Si-OH groups (or Si-OH + Si-OMe) react to form a Si-O-Si bond (siloxane). This eventually creates a cross-linked polymer network (the "white gel").

Can it be saved?

  • Cloudy: Yes. Re-distill immediately.

  • Solid/Gel: No.[2] The chemical bonds have irreversibly cross-linked.

Prevention Protocol
  • Container: Store in borosilicate glass with a Teflon-lined cap. Avoid rubber septa (they are permeable to moisture over time).

  • Atmosphere: Flush the headspace with Argon or Nitrogen after every use.

  • Desiccant: Do not put desiccant in the liquid. Store the vial inside a secondary jar containing Drierite.

Mechanism of Failure

HydrolysisPath Substrate This compound (Liquid) Silanol Silanol Intermediate (Si-OH) Substrate->Silanol Hydrolysis (-MeOH) Water + H₂O (Humidity) Water->Silanol Dimer Siloxane Dimer (Si-O-Si) Silanol->Dimer Condensation (-H₂O) Polymer Crosslinked Polymer (White Gel/Solid) Dimer->Polymer Polymerization

Figure 2: The irreversible pathway from active silane to inert silicone polymer.

FAQ: Alternative Purification Methods

Q: Can I use Flash Column Chromatography? A: Proceed with extreme caution. Standard silica gel is slightly acidic (pH 6.5–7.0) and has surface hydroxyl groups. These act as nucleophiles, attacking your methoxy silane and binding it to the column.

  • If you MUST use a column:

    • Use Neutral Alumina (Grade III) instead of silica.

    • Or, deactivate your silica gel: Pre-wash the column with 1-2% Triethylamine (Et₃N) in hexane to neutralize acidic sites.

    • Elute quickly using non-polar solvents (Hexane/Ethyl Acetate).

Q: How do I remove the Magnesium salts without an aqueous wash? A: Precipitation. If you synthesized this via a Grignard reaction (4-methoxyphenylmagnesium bromide + TMOS), you have MgBr(OMe) salts.

  • Remove the reaction solvent (usually THF/Ether).

  • Redissolve the residue in anhydrous Hexane or Pentane .

  • The silane product is soluble in hexane; the magnesium salts are insoluble .

  • The salts will crash out as a sticky gum or powder.

  • Filter under Nitrogen (Schlenk filtration) or centrifuge.

References & Authority
  • Tokyo Chemical Industry (TCI). Product Specification: this compound (CAS 35692-27-4). Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15532216, this compound. Retrieved from .

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Standard industry reference for silane handling and hydrolysis mechanisms). Retrieved from .

  • Arkles, B. Tailoring Surfaces with Silanes. CHEMTECH, 7, 766-778 (1977). (Foundational text on silane reactivity and substrate interaction).

Sources

troubleshooting poor adhesion with Trimethoxy(4-methoxyphenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Adhesion and Layer Stability Molecule ID: Trimethoxy(4-methoxyphenyl)silane (CAS: 35692-27-4)

Overview: Why This Molecule Behaves Differently

This compound (TMPS) is not a simple alkyl silane. It combines a hydrolyzable anchor (trimethoxy) with a bulky, electron-rich aromatic tail (4-methoxyphenyl).

Unlike small silanes (e.g., APTES), TMPS suffers from steric hindrance and π-π stacking interactions in solution. If your coating is failing, it is likely because the steric bulk of the phenyl group is preventing the silanol groups from effectively reaching the surface hydroxyls, or you are experiencing competitive self-condensation in solution before the molecule reaches the substrate.

This guide addresses the three most common support tickets we receive: total adhesion failure , hazy/powdery coatings , and sub-optimal surface density .

Part 1: Diagnostic Workflow

Before modifying your protocol, locate your failure mode in the decision tree below.

TroubleshootingWorkflow Start Start: Adhesion Failure Obs1 Observation: Coating washes off with solvent rinse Start->Obs1 Obs2 Observation: Surface is hazy, white, or powdery Start->Obs2 Obs3 Observation: Clear film but low contact angle Start->Obs3 Root1 Root Cause: Lack of Covalent Bond Obs1->Root1 Root2 Root Cause: Solution Polymerization Obs2->Root2 Root3 Root Cause: Steric Hindrance / Poor Packing Obs3->Root3 Act1 Action: Check Hydrolysis pH (3-5) & Surface Activation (-OH) Root1->Act1 Act2 Action: Reduce Water Content Switch to Anhydrous Toluene Root2->Act2 Act3 Action: Increase Reaction Time & Cure Temperature Root3->Act3

Figure 1: Diagnostic decision tree for isolating silane failure modes.

Part 2: Troubleshooting Guide (Q&A)
Issue 1: "The coating disappears after washing with ethanol/toluene."

Diagnosis: The silane did not form covalent bonds with the substrate. It was merely physisorbed (resting on the surface) and washed away.

Technical Explanation: TMPS is a methoxy silane.[1] While methoxy groups hydrolyze faster than ethoxy groups, they still require activation. If you deposit TMPS from a neutral organic solvent without pre-hydrolysis, the reaction rate with surface hydroxyls is kinetically forbidden at room temperature. You are essentially coating the surface with oil, not grafting it.

Corrective Protocol: Acid-Catalyzed Hydrolysis To fix this, you must convert the methoxy groups (


) into reactive silanols (

) before they hit the surface.
  • Solvent System: 95% Ethanol / 5% Water.

  • Catalyst: Adjust pH to 4.5–5.0 using Acetic Acid.

    • Why? Acid catalysis promotes hydrolysis of the alkoxy groups while suppressing the condensation rate, keeping the silane active in solution longer [1].

  • Activation Time: Stir the silane (1-2% v/v) in this solution for 5-10 minutes before introducing the substrate.

    • Warning: Do not exceed 60 minutes, or the hydrophobic phenyl groups will drive the silanols to aggregate and precipitate.

Issue 2: "My surface looks hazy, white, or has visible particulates."

Diagnosis: Uncontrolled self-condensation (Oligomerization).

Technical Explanation: The 4-methoxyphenyl group makes the molecule relatively hydrophobic. If the water content in your solvent is too high, or the pH is near neutral (pH 7), the hydrolyzed silanols will react with each other rather than the surface. These siloxane oligomers precipitate out of solution as white "dust" that settles on your sample.

Corrective Protocol: Anhydrous Deposition If the aqueous method (Issue 1) causes haze, switch to an anhydrous toluene method. This relies on the trace water adsorbed on the substrate surface to drive the reaction, preventing solution-phase polymerization.

ParameterAqueous Method (Fast)Anhydrous Method (High Quality)
Solvent 95% Ethanol / 5% WaterAnhydrous Toluene
Catalyst Acetic Acid (pH 5)None (or <0.1% Triethylamine)
Temp Room TempReflux or 60°C
Risk Self-polymerization (Haze)Slower reaction rate
Best For Glass slides, rough oxidesPrecision optics, sensors
Issue 3: "The contact angle is lower than expected (<70°)."

Diagnosis: Low grafting density due to Steric Hindrance.

Technical Explanation: The 4-methoxyphenyl moiety is significantly bulkier than a methyl or propyl group. This "umbrella effect" prevents the silane heads from packing tightly on the surface. A disordered monolayer exposes unreacted surface hydroxyls, lowering the hydrophobicity [2].

Corrective Protocol: Thermal Curing & "Backfilling"

  • Post-Deposition Cure: After rinsing, bake the substrate at 110°C–120°C for 15-30 minutes .

    • Mechanism:[2][3][4] This drives the condensation reaction to completion, converting hydrogen-bonded silanols into stable covalent siloxane bonds (

      
      ) [3].
      
  • Surface Activation: Ensure you are using Piranha solution (

    
    ) or Oxygen Plasma before silanization. You cannot graft onto a surface that has no hydroxyls.
    
Part 3: The Mechanism of Action

Understanding the chemistry helps prevent future failures. The diagram below illustrates the competition between the desired surface grafting and the undesired self-polymerization.

SilaneMechanism TMPS TMPS Precursor (Methoxy Groups) Hydrolysis Hydrolysis (Requires H2O + Acid) TMPS->Hydrolysis Silanol Reactive Silanol (-SiOH) Hydrolysis->Silanol pH 4-5 Grafting Surface Condensation (Covalent Bond) Silanol->Grafting Desired Path Polymer Self-Condensation (Haze/Precipitate) Silanol->Polymer Undesired Path (Excess H2O/Neutral pH) Surface Substrate Surface (-OH Groups) Grafting->Surface Si-O-Surface

Figure 2: Kinetic competition between surface grafting and solution-phase polymerization.

References
  • Arkema/Gelest. (2020). Hydrolytic Deposition of Silanes.[5] Gelest Technical Guides. [Link]

  • Pang, X., et al. (2014). Steric hindrance effects on the self-assembly of organosilanes.[6] Journal of Colloid and Interface Science. [Link]

  • Plueddemann, E. P. (1991). Silane Coupling Agents.[5][7][8] Plenum Press. [Link]

Sources

Technical Support Center: Achieving Uniform Surface Coverage with Trimethoxy(4-methoxyphenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for Trimethoxy(4-methoxyphenyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this compound for creating uniform self-assembled monolayers (SAMs). Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common challenges and achieve high-quality, reproducible results in your surface modification experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions about working with this compound.

Q1: What is this compound and what are its primary applications?

This compound is an organosilane compound used for surface modification.[1] Its key feature is the presence of hydrolyzable trimethoxy groups that can form stable siloxane bonds with hydroxylated surfaces such as glass, silicon wafers, and metal oxides.[1] The 4-methoxyphenyl group provides specific surface properties. This compound and similar silanes are utilized in a variety of applications, including enhancing adhesion, creating hydrophobic or functionalized surfaces, and as a component in the synthesis of more complex materials.[1][2]

Q2: What is the fundamental mechanism of SAM formation with this compound?

The formation of a self-assembled monolayer (SAM) with this compound is a multi-step process:

  • Hydrolysis: The methoxy groups (-OCH3) on the silicon atom react with trace amounts of water to form silanol groups (Si-OH).[2][3] This can occur both in the deposition solution and on the substrate surface.

  • Condensation: The newly formed silanol groups can then react in two ways:

    • Surface Binding: They condense with hydroxyl groups (-OH) present on the substrate, forming strong, covalent Si-O-Substrate bonds.[4]

    • Cross-linking: They can also condense with neighboring silanol groups on other silane molecules, creating a cross-linked siloxane network (Si-O-Si) parallel to the surface.[2][4]

This process results in a densely packed, organized monolayer.[4]

Q3: What safety precautions should be taken when handling this compound?

This compound is a chemical that requires careful handling. It is known to cause skin and serious eye irritation.[5] Therefore, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Q4: How should this compound be stored?

This silane is sensitive to moisture, which can cause it to hydrolyze and polymerize prematurely.[6] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight.[6][7] To minimize exposure to atmospheric moisture, it is advisable to use an inert gas like nitrogen or argon to blanket the headspace of the container after each use.[6]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Inconsistent or patchy surface coverage.

Symptoms:

  • Contact angle measurements vary significantly across the surface.

  • Visible streaks, spots, or "islands" on the substrate.

  • AFM imaging reveals large, uncoated areas.

Potential Causes & Solutions:

  • Cause A: Inadequate Substrate Cleaning and Hydroxylation. The uniformity of the silane layer is critically dependent on a clean, uniformly hydroxylated surface. Organic residues or contaminants will prevent the silane from accessing the surface hydroxyl groups.

    • Solution: Implement a rigorous cleaning protocol. For silicon or glass substrates, a common and effective method is the use of a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and reactive and must be handled with appropriate PPE in a fume hood.[8] This treatment removes organic contaminants and generates a high density of surface hydroxyl groups.[8] Following the cleaning, rinse the substrate thoroughly with high-purity deionized water and dry with a stream of inert gas (e.g., nitrogen or argon).[8]

  • Cause B: Premature Silane Polymerization in Solution. The presence of excess water in the deposition solvent can cause the silane to hydrolyze and polymerize in the solution before it has a chance to assemble on the surface.[9] These polymers can then deposit as random aggregates.

    • Solution: Use anhydrous solvents (e.g., toluene or hexane with very low water content) for the deposition.[8] Prepare the silane solution immediately before use. If possible, perform the deposition in a controlled, low-humidity environment, such as a glovebox or a desiccator.[8][10]

  • Cause C: Incorrect Silane Concentration. A concentration that is too high can lead to the formation of multilayers and aggregates, while a concentration that is too low may result in incomplete coverage within a reasonable timeframe.

    • Solution: The optimal concentration typically ranges from 0.5% to 2.0% by weight, although this can vary depending on the specific application.[6] It is recommended to start with a concentration of around 1 mM and optimize from there.[8]

Problem 2: Formation of aggregates and multilayers.

Symptoms:

  • High surface roughness as observed by AFM.[4]

  • Ellipsometry measurements show a layer thickness significantly greater than a monolayer.

  • The surface may appear cloudy or hazy to the naked eye.

Potential Causes & Solutions:

  • Cause A: Excessive Water in the System. As mentioned previously, too much water is a primary cause of silane aggregation.[9]

    • Solution: In addition to using anhydrous solvents, ensure that the substrate is completely dry before immersion in the silane solution. The deposition should be carried out in a moisture-controlled environment.[10]

  • Cause B: Extended Reaction Times. Leaving the substrate in the silane solution for too long can promote the growth of multilayers, especially at higher concentrations.

    • Solution: Optimize the deposition time. This can range from a few minutes to several hours.[8][11] A good starting point is 2-4 hours, followed by characterization to see if a complete monolayer has formed.

  • Cause C: Ineffective Rinsing Post-Deposition. Physisorbed (loosely bound) silane molecules and aggregates that are not covalently attached to the surface must be removed.

    • Solution: After deposition, rinse the substrate thoroughly with the same anhydrous solvent used for the deposition, followed by a rinse with a more polar solvent like ethanol or isopropanol to remove any remaining unbound silane.[8] Sonication in the rinsing solvent for a few minutes can also be effective at removing aggregates, but care should be taken as prolonged sonication can potentially damage the monolayer.[4]

Problem 3: Poor hydrophobicity or desired surface functionality not achieved.

Symptoms:

  • Water contact angle is lower than expected for a well-formed monolayer.

  • Subsequent functionalization steps are unsuccessful.

Potential Causes & Solutions:

  • Cause A: Incomplete Monolayer Formation. This can be due to any of the factors mentioned in the previous sections, such as inadequate cleaning, incorrect concentration, or insufficient reaction time.

    • Solution: Systematically review and optimize your entire protocol, from substrate preparation to the final rinsing steps. Use surface characterization techniques like contact angle goniometry, ellipsometry, and AFM to assess the quality of your monolayer at each stage of optimization.[8][12]

  • Cause B: Post-Deposition Curing is Insufficient. A final curing or baking step can be crucial for promoting the cross-linking between adjacent silane molecules, which enhances the density and stability of the monolayer.

    • Solution: After rinsing and drying, consider baking the coated substrate at 100-120°C for 5-10 minutes.[8] This thermal treatment can help to drive off any remaining water and complete the condensation reactions within the monolayer.

Experimental Protocols & Data

Recommended Protocol for SAM Formation

This protocol provides a starting point for forming a this compound SAM on a silicon wafer.

I. Substrate Cleaning and Activation (Piranha Method)

  • Cut silicon wafers to the desired size.

  • Prepare a piranha solution by carefully adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). (CAUTION: Highly exothermic and corrosive) .

  • Immerse the wafers in the piranha solution for 15-30 minutes.[8]

  • Rinse the wafers extensively with high-purity deionized water.

  • Dry the wafers under a stream of high-purity nitrogen or argon gas.[8]

II. Silanization (Immersion Method)

  • In a moisture-controlled environment (e.g., a glovebox), prepare a 1 mM solution of this compound in anhydrous toluene.

  • Place the cleaned and dried wafers in the silane solution in a sealed container.[8]

  • Allow the self-assembly to proceed for 2-4 hours at room temperature.

  • Remove the wafers and rinse them with anhydrous toluene.[8]

  • Rinse the wafers with ethanol or isopropanol to remove any physisorbed molecules.[8]

  • Dry the wafers again under a stream of high-purity nitrogen or argon.[8]

III. Curing (Optional but Recommended)

  • Bake the coated wafers in an oven at 100-120°C for 5-10 minutes to enhance cross-linking and stability.[8]

Key Characterization Techniques and Expected Results
Technique Objective Expected Result for a High-Quality Monolayer
Contact Angle Goniometry To assess surface hydrophobicity and monolayer completeness.A uniform and high static water contact angle across the surface. The exact angle will depend on the terminal group, but for a methoxyphenyl-terminated surface, a significant increase from the bare substrate is expected.
Ellipsometry To measure the thickness of the deposited layer.A uniform thickness consistent with a single molecule layer (typically in the range of 1-2 nm).
Atomic Force Microscopy (AFM) To visualize the surface topography and roughness.[13][14]A smooth, uniform surface with low root-mean-square (RMS) roughness, ideally close to that of the bare substrate.[4]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states at the surface.Presence of Si, C, and O peaks corresponding to the silane molecule and the underlying substrate. High-resolution scans can confirm the formation of Si-O-Si and Si-O-Substrate bonds.[15]

Visualizations

Workflow for SAM Formation

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment & Analysis Cleaning Substrate Cleaning (e.g., Piranha) Rinsing_Prep DI Water Rinse Cleaning->Rinsing_Prep Drying_Prep Nitrogen Drying Rinsing_Prep->Drying_Prep Immersion Substrate Immersion (2-4 hours) Drying_Prep->Immersion Solution_Prep Prepare Silane Solution (Anhydrous Solvent) Solution_Prep->Immersion Rinsing_Sil Solvent Rinse (Toluene -> Ethanol) Immersion->Rinsing_Sil Drying_Sil Nitrogen Drying Rinsing_Sil->Drying_Sil Curing Curing (Baking) (100-120°C) Drying_Sil->Curing Characterization Surface Characterization (Contact Angle, AFM, etc.) Curing->Characterization

Caption: Standard workflow for creating a silane SAM.

Mechanism of Silane Hydrolysis and Condensation

Silane_Mechanism Silane This compound R-Si(OCH₃)₃ Hydrolysis Hydrolyzed Silane (Silanetriol) R-Si(OH)₃ Silane->Hydrolysis Hydrolysis Water H₂O Water->Hydrolysis Hydrolysis->Hydrolysis Intermolecular Condensation (Cross-linking) SAM Self-Assembled Monolayer R-Si-O-Substrate Hydrolysis->SAM Condensation on Surface Substrate Substrate with -OH groups Substrate->SAM

Caption: Key steps in silane SAM formation.

References

  • Daken Chemical. (n.d.). Applications of (4-ethenylphenyl) trimethoxy-Silane in Reinforced Polymer Composites and Elastomers.
  • Google Patents. (n.d.). CN101735257A - Method for synthesizing trimethoxy silane.
  • Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Trimethoxy(4-vinylphenyl)silane.
  • (n.d.). Trimethoxy Aromatic Silanes in Optical Coatings and Interface Engineering of IOLs.
  • Wang, R. (n.d.). Robust Silane Self-Assembled Monolayer Coatings on Plasma-Engineered Copper Surfaces Promoting Dropwise Condensation.
  • SilcoTek. (n.d.). Troubleshooting and Protecting the Sampling System.
  • PubChem. (n.d.). This compound.
  • Benchchem. (n.d.). Application Notes and Protocols for Self-Assembled Monolayers of Trichloroeicosylsilane.
  • ResearchGate. (n.d.). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.
  • Benchchem. (n.d.). Troubleshooting incomplete silanization of surfaces.
  • Silfluo. (n.d.). Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems.
  • (2007). Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere.
  • ResearchGate. (n.d.). Optimum preparation of silanes for steel pre-treatment.
  • Benchchem. (n.d.). A Comparative Guide to the Characterization of Trimethoxy(propyl)silane Modified Surfaces.
  • PubMed. (n.d.). Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology.
  • Gelest Technical Library. (n.d.). What to Consider When Selecting a Silane Coupling Agent.
  • PubMed. (n.d.). Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces.
  • Google Patents. (n.d.). CN102533103A - Silane coating material and a process to produce silane coating.
  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Fabrication of Patterned Silane Based Self-Assembled Monolayers by Photolithography and Surface Reactions on Silicon-Oxide Substrates.
  • ResearchGate. (n.d.). XPS and AFM characterization of the self‐assembled molecular monolayers of a 3‐aminopropyltrimethoxysilane on silicon surface, and effects of substrate pretreatment by UV‐irradiation | Request PDF.
  • ResearchGate. (n.d.). Effect of Water on Silanization of Silica by Trimethoxysilanes | Request PDF.
  • Publikationen der UdS. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES.
  • (2025). Silane Surface Treatment 8 Common Mistakes To Avoid.
  • PubMed. (n.d.). More than a protective group: 4-methoxyphenyl as a new Janus aglycone.
  • ResearchGate. (n.d.). Lowering silane thickness?.
  • Scribd. (n.d.). Effect of Water On Silanization With Trimethoxysilanes | PDF | Chemical Reactions.
  • ResearchGate. (n.d.). Silanes for adhesion promotion and surface modification | Request PDF.
  • (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or.
  • arXiv. (n.d.). Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability.
  • ResearchGate. (n.d.). AFM study of perfluoroalkylsilane and alkylsilane self-assembled monolayers for anti-stiction in MEMS/NEMS.
  • (n.d.). Deposition of Dense Siloxane Monolayers from Water and Trimethoxyorganosilane Vapor.
  • (n.d.). Characterization of self-assembled nano-phase silane-based particle coating.
  • Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
  • HPF Minerals. (n.d.). Silanization: Surface modification.
  • Wiley Analytical Science. (2014). AFM and XPS Study of Aminosilanes on Si.
  • PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review.
  • NIH. (n.d.). Hydrophobic silanes-modified nano-SiO₂ reinforced polyurethane nanocoatings with superior scratch resistance, gloss retention, and metal adhesion.
  • PMC - PubMed Central. (n.d.). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro.
  • PubMed. (n.d.). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro.

Sources

Technical Support Center: Methanol Management in Trimethoxy(4-methoxyphenyl)silane Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Organosilane Application Support Center. Ticket ID: TMPS-HYD-001 Subject: Controlling Methanol Release & Equilibrium during Hydrolysis Assigned Scientist: Senior Application Specialist, Sol-Gel Chemistry Division

Executive Summary

You are working with Trimethoxy(4-methoxyphenyl)silane (CAS: 35692-27-4). Unlike simple alkyl silanes (e.g., TMOS), this molecule presents unique challenges due to the steric bulk and electronic donation of the p-anisyl group.[1]

The core challenge in hydrolyzing this molecule is managing the Methanol (MeOH) byproduct.[1]

  • Stoichiometry: Every 1 mole of silane releases 3 moles of methanol.

  • Equilibrium: Failure to remove methanol stalls the reaction (Le Chatelier’s Principle).

  • Solubility: Methanol acts as a bridging solvent; removing it too aggressively can cause your hydrophobic silanol intermediate to phase-separate or precipitate before condensation occurs.

This guide provides the protocols to manage these variables safely and effectively.

Module 1: The Chemistry of Release

Q: Why is the reaction stalling despite adding acid catalyst?

A: You have likely reached a solvent-limited equilibrium.

Hydrolysis is reversible.[1] As methanol concentration rises, the reverse reaction (esterification) competes with hydrolysis.[1] For This compound , the bulky aromatic ring slows the forward rate (


), making the system even more sensitive to methanol buildup than standard TEOS/TMOS systems.[1]

The Mechanism: The diagram below illustrates the stepwise ejection of methanol.[1] Note that the 4-methoxyphenyl group remains attached to the silicon throughout; it is hydrolytically stable.

HydrolysisPathway Silane TMPS (Precursor) Step1 Intermediate: Silanol + 1 MeOH Silane->Step1 Hydrolysis 1 Water + H₂O (Acid Cat.) Water->Step1 Step2 Fully Hydrolyzed: Ar-Si(OH)₃ + 3 MeOH Step1->Step2 Hydrolysis 2 & 3 Methanol Methanol (Must be Removed) Step1->Methanol Step2->Step1 Reverse Reaction (If MeOH accumulates) Condensation Condensation: Polysiloxane Network Step2->Condensation -H₂O (Slow) Step2->Methanol

Figure 1: Stepwise hydrolysis mechanism. Accumulation of Methanol (Yellow) drives the red dashed arrow (Reverse Reaction), stalling the formation of the active Silanol species.[1]

Module 2: Process Control & Mitigation

Q: How do I drive the reaction forward without crashing out the silane?

A: Use the "Azeotropic Pulse" Protocol. [1]

Because this compound produces a hydrophobic silanol (due to the aromatic ring), you cannot simply strip all methanol immediately, or the silanol will become insoluble in the remaining water.[1]

Protocol: Controlled Methanol Stripping

Objective: Maintain homogeneity while driving equilibrium.

ParameterSpecification
Catalyst 0.1 M Acetic Acid or HCl (pH 3–4 is optimal for hydrolysis).[1]
Solvent System THF or Ethanol (start with a co-solvent to solubilize the aryl-silane).
Temperature 50°C – 60°C (Do not exceed 65°C to avoid flash gelation).[1]
Methanol Removal Rotary Evaporation or Dean-Stark Trap .

Step-by-Step Workflow:

  • Dissolution: Dissolve TMPS in THF (1:1 volume ratio). The THF acts as a buffer solvent that dissolves both the precursor and the resulting silanol.[1]

  • Acid Addition: Add stoichiometric water (3 eq) + catalyst dropwise.[1]

  • Induction: Stir at 50°C for 30 minutes. The solution should remain clear.

  • Pulse Stripping (Critical Step):

    • Apply mild vacuum (approx. 400 mbar) to remove the volatile Methanol-THF azeotrope .

    • Observation: If the solution turns cloudy (Tyndall effect), STOP .[1] You are removing solvent too fast, and the hydrophobic aryl-silanols are aggregating.

    • Correction: Add a small volume of THF or Ethanol to restore clarity, then resume slower stripping.

Q: How do I know if I have successfully removed the methanol?

A: Monitor the Refractive Index (RI) or Head Temperature. [1]

Methanol has a significantly lower Refractive Index and Boiling Point than the silane or the co-solvents typically used.[1]

ComponentBoiling Point (°C)Refractive Index (

)
Methanol (Byproduct) 64.7 1.331
THF (Common Solvent)66.01.407
TMPS (Precursor) ~290 (extrapolated)~1.500 (est.[1] aromatic)
Water100.01.333
  • Distillation Head: If the vapor temp rises significantly above 65°C, you have stripped the free methanol.[1]

  • RI Check: A drop in RI usually indicates methanol generation; a subsequent rise indicates its removal and the formation of denser siloxane oligomers.

Module 3: Troubleshooting Decision Tree

Q: My reaction turned into a white precipitate. What happened?

A: Phase Separation (The "Oiling Out" Effect). The 4-methoxyphenyl group is hydrophobic.[1] If you remove the methanol (which acts as a compatibilizer between water and the silane) too early, the hydrolyzed silane separates from the water phase before it can condense into a stable gel/network.[1]

Q: My reaction gelled instantly.

A: "Flash Gelation." This occurs if the pH is too close to neutral (pH 6–8) or if the methanol concentration drops while the silanol concentration is very high.[1]

Troubleshooting Start Problem Detected CheckState Visual State? Start->CheckState Precipitate White Precipitate (Phase Separation) CheckState->Precipitate Gel Instant Gelation (Flash Cure) CheckState->Gel Cause1 Cause: MeOH removed too fast Solvent became too polar Precipitate->Cause1 Cause2 Cause: pH > 6 or Temp > 70°C Gel->Cause2 Action1 Action: Add THF/Ethanol Restart agitation Cause1->Action1 Action2 Action: Lower pH to 3-4 Cool reaction Cause2->Action2

Figure 2: Troubleshooting logic for common hydrolysis failures.

Module 4: Safety & Toxicity (Methanol Specifics)

Warning: The hydrolysis of 100g of TMPS releases approximately 42g of Methanol.[1]

  • Inhalation Hazard: Methanol vapors are toxic and can cause blindness or CNS depression.[1] Always vent hydrolysis vessels into a fume hood or cold trap.[1]

  • Flammability: The flash point of the reaction mixture will drop significantly as methanol is generated. Ground all glassware to prevent static discharge, especially when using non-polar co-solvents like toluene.[1]

  • Waste Disposal: The distillate collected contains Methanol and potentially trace silanes. It must be treated as Halogenated Organic Waste (if HCl was used) or Solvent Waste , not poured down the drain.

References

  • Arkles, B. (2014).[1] Hydrophobicity, Hydrophilicity and Silanes.[1] Gelest, Inc.[1]

    • Grounding: Establishes the fundamental hydrolytic stability of aryl-silanes vs alkyl-silanes and the role of steric hindrance.
  • Brinker, C. J., & Scherer, G. W. (1990).[1] Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.[1]

    • Grounding: The authoritative text on hydrolysis kinetics, pH dependence, and the role of alcohol byproducts in equilibrium.[1]

  • Issa, A. A., & Luyt, A. S. (2019).[1] Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537.[1]

    • Grounding: Provides specific rate constant comparisons for various organosilanes and discusses the "pseudo-first order" n
  • New Jersey Department of Health. (2000).[1] Hazardous Substance Fact Sheet: Trimethoxysilane.

    • Grounding: Safety data regarding flammability and toxicity of trimethoxysilane deriv

Sources

Technical Support Center: Trimethoxy(4-methoxyphenyl)silane Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Shelf-Life Optimization & Troubleshooting for Trimethoxy(4-methoxyphenyl)silane CAS Number: 35692-27-4 Chemical Family: Organosilanes / Phenyl-functionalized Methoxysilanes Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Critical Failure Analysis

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed cloudiness, precipitation, or a loss of surface reactivity in your silane solutions.

This compound (TMPS) is a highly reactive coupling agent. Its instability is not a defect but a feature of its design: the three methoxy groups are engineered to hydrolyze rapidly to form silanols (Si-OH), which then bond to your substrate. The challenge is that this reaction often happens inside your storage bottle before you are ready.

The "Silent Killer": Hydrolysis-Condensation Mechanism

Unlike standard organic reagents, silanes do not just "go bad"; they polymerize. Moisture ingress triggers an autocatalytic cascade. Once started, it is difficult to stop.

Figure 1: The Degradation Cascade This diagram illustrates the irreversible pathway from active monomer to inactive gel.

SilaneDegradation Monomer Active Monomer (TMPS) Silanol Unstable Silanol (Si-OH) Monomer->Silanol -MeOH Water Moisture Ingress (H₂O) Water->Monomer Hydrolysis Silanol->Silanol Autocatalysis Oligomer Soluble Oligomer (Viscous Liquid) Silanol->Oligomer Condensation (-H₂O) Gel Insoluble Gel/Precipitate (Irreversible Loss) Oligomer->Gel Crosslinking

Caption: Moisture triggers hydrolysis of methoxy groups, releasing methanol. The resulting silanols condense into siloxanes (Si-O-Si), eventually forming an insoluble gel.

Best Practice Protocols: Storage & Preparation

To maximize shelf life, you must control three variables: Water Activity , Solvent Equilibrium , and Container Surface .

Protocol A: Anhydrous Solution Preparation

Use this protocol if you need to store TMPS in solution for >24 hours.

VariableRecommendationTechnical Rationale
Solvent Choice Anhydrous Methanol (Preferred) or TolueneMethanol Effect: By using the alcohol corresponding to the alkoxy group (Methanol for Trimethoxysilane), you leverage Le Chatelier’s principle to shift the equilibrium away from hydrolysis and back toward the monomer [1].
Drying Agent 3Å Molecular Sieves 3Å sieves absorb water but exclude methanol molecules. Larger pore sieves (4Å) can absorb methanol, altering solvent ratios, or catalyze side reactions [2].
Concentration 10% - 50% (v/v) Dilute solutions hydrolyze slower than neat silanes once moisture is introduced, as the probability of intermolecular condensation is reduced.

Step-by-Step Workflow:

  • Sieve Activation: Activate 3Å molecular sieves at 200°C–250°C under vacuum for 12 hours. Cool under nitrogen.

  • Solvent Drying: Add activated sieves (10-20% w/v) to your solvent (Methanol or Toluene) and let stand for 24-48 hours. Do not skip this step even for "anhydrous" grade solvents.

  • Mixing: In a glovebox or under an inert gas stream (N₂/Ar), dissolve TMPS into the dried solvent.

  • Storage: Store over the molecular sieves. The sieves act as a "water scavenger" for any moisture that permeates the seal.

Protocol B: Container Selection

Glass surfaces contain hydroxyl groups (-OH) that can react with TMPS, causing the solution to plate out on the container walls.

  • Best: Teflon (PTFE), HDPE, or Aluminum containers.

  • Acceptable: Silanized Glass (glass treated with a blocking agent).

  • Avoid: Standard Borosilicate Glass (unless solution is used immediately).

Troubleshooting Guide

Identify your issue below to find the immediate corrective action.

Scenario 1: Solution has turned cloudy or hazy.
  • Diagnosis: Micro-precipitation of siloxane oligomers due to moisture ingress.

  • Root Cause: The container seal was compromised, or the solvent was not sufficiently dry.

  • Action:

    • Filter: Pass through a 0.2 µm PTFE syringe filter.

    • Test: Perform a functional test (e.g., surface contact angle). If performance drops, discard the batch.

    • Prevention: Switch to septum-sealed vials and withdraw solution via syringe to avoid atmospheric exposure.

Scenario 2: Viscosity has increased (Thickening).
  • Diagnosis: Extensive condensation polymerization.

  • Root Cause: The solution has aged. High molecular weight siloxanes are forming.

  • Action: Discard immediately. Viscous silanes will deposit thick, uneven multilayers rather than the desired self-assembled monolayer (SAM).

Scenario 3: Lower reactivity (Surface not hydrophobic).
  • Diagnosis: Hydrogen bonding of silanols.

  • Root Cause: If stored in Toluene/THF without methanol, silanols may form hydrogen-bonded aggregates that are sterically hindered from reacting with your substrate.

  • Action: Add 5% Methanol to the solution 1 hour before use to break hydrogen bond networks.

Decision Logic for Solvent Selection

Use this logic flow to determine the correct solvent system for your specific storage needs.

SolventChoice Start How long will you store the solution? ShortTerm < 24 Hours Start->ShortTerm LongTerm > 24 Hours Start->LongTerm Toluene Use Anhydrous Toluene/THF (High Reactivity, Low Stability) ShortTerm->Toluene Immediate Use AppType Application Sensitivity? LongTerm->AppType AppType->Toluene Alcohol Prohibited (Rare) Methanol Use Anhydrous Methanol (Max Stability, Equilibrium Control) AppType->Methanol Standard Storage

Caption: Methanol is the gold standard for storage stability of methoxysilanes. Use aprotic solvents (Toluene) only for immediate application or if alcohols interfere with downstream chemistry.

Frequently Asked Questions (FAQs)

Q: Can I store TMPS in water if I adjust the pH? A: No. While acidification (pH 4.5-5.5) stabilizes aqueous silane solutions temporarily (hours to days) for application, it is not a long-term storage strategy for methoxysilanes. The hydrolysis of methoxy groups is too fast (6-10x faster than ethoxy groups) [3]. For shelf life, the system must be anhydrous .

Q: Why does the protocol specify 3Å molecular sieves instead of 4Å? A: 4Å sieves have a pore size that can adsorb methanol and ethanol. If you are using methanol as a stabilizing solvent, 4Å sieves will strip the solvent, potentially concentrating the silane or altering the equilibrium. 3Å sieves exclude methanol, adsorbing only water [2].

Q: My TMPS bottle arrived warm. Is it degraded? A: Likely not, but verify. Silanes are stable up to considerable temperatures (often >100°C) in the absence of moisture. However, heat accelerates hydrolysis if any moisture is present. Check for cloudiness. If clear, it is likely usable.

References

  • Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Guides.

  • Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Shin-Etsu Silicone. "Silane Coupling Agents: Properties and Selection Guide." Shin-Etsu Technical Data.

Validation & Comparative

A Comparative Guide to Aromatic Silanes: Phenyltrimethoxysilane vs. Trimethoxy(4-methoxyphenyl)silane in Material Science Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced materials, the interface between organic and inorganic materials is a critical frontier. Silane coupling agents are the molecular bridges that enable the creation of high-performance composites, durable coatings, and sophisticated surface modifications. Among these, aromatic silanes offer unique properties, particularly in terms of thermal stability and refractive index matching. This guide provides an in-depth technical comparison of two such aromatic silanes: the widely used Phenyltrimethoxysilane and its methoxy-substituted analogue, Trimethoxy(4-methoxyphenyl)silane.

While Phenyltrimethoxysilane is a well-characterized workhorse in many applications, publicly available performance data for this compound is notably scarce. This guide will therefore provide a comprehensive overview of Phenyltrimethoxysilane's performance, supported by available experimental data. We will then delve into a theoretical comparison, postulating the influence of the additional methoxy group on the performance characteristics of this compound based on fundamental chemical principles.

Unveiling the Molecular Architecture

At the heart of their function lies the unique molecular structure of these silanes. Both molecules share a central silicon atom bonded to three hydrolyzable methoxy groups (-OCH₃) and a phenyl ring. This bifunctional nature is the key to their ability to couple dissimilar materials.[1] The trimethoxysilyl group provides the reactive handle to inorganic substrates, while the phenyl group offers compatibility with organic polymers and contributes to the thermal stability of the resulting interface.

The key distinction lies in the substitution on the phenyl ring. Phenyltrimethoxysilane possesses an unsubstituted phenyl group, whereas this compound features a methoxy group at the para position of the phenyl ring. This seemingly minor difference can have significant implications for the silane's reactivity and the final properties of the modified material.

G cluster_0 Phenyltrimethoxysilane cluster_1 This compound Phenyltrimethoxysilane This compound G cluster_hydrolysis Hydrolysis cluster_condensation Condensation Alkoxysilane R-Si(OCH₃)₃ Silanetriol R-Si(OH)₃ Alkoxysilane->Silanetriol + 3H₂O - 3CH₃OH Siloxane_Substrate R-Si(O-Substrate)₃ Silanetriol->Siloxane_Substrate + Substrate-OH - 3H₂O Polysiloxane Crosslinked Network Silanetriol->Polysiloxane + R-Si(OH)₃ - nH₂O Substrate Substrate-OH

Figure 2: General reaction mechanism of alkoxysilanes.

Performance Deep Dive: Phenyltrimethoxysilane

Phenyltrimethoxysilane is a versatile silane used in a variety of applications, from a crosslinking agent for silicone resins to a surface modifier for fillers and a precursor for advanced materials. [1]

Adhesion Promotion
Surface Modification and Hydrophobicity

When applied to a surface, Phenyltrimethoxysilane forms a hydrophobic coating. The non-polar phenyl groups orient away from the surface, reducing its surface energy and minimizing its interaction with water. This property is valuable for creating water-repellent surfaces on glass, ceramics, and other materials. The degree of hydrophobicity achieved can be quantified by measuring the water contact angle. While a specific water contact angle for a Phenyltrimethoxysilane-treated surface is dependent on the substrate and processing conditions, its aromatic nature generally imparts significant hydrophobicity.

Thermal Stability

The phenyl-silicon bond is known for its high thermal stability. This makes Phenyltrimethoxysilane an excellent choice for applications where the material will be exposed to elevated temperatures. It is used to enhance the thermal stability of other silanes and as a component in high-temperature silicone resins. [1]Thermogravimetric analysis (TGA) of materials containing phenylsiloxanes typically shows decomposition temperatures significantly higher than their aliphatic counterparts.

Physical and Chemical Properties at a Glance

PropertyThis compoundPhenyltrimethoxysilane
CAS Number 35692-27-42996-92-1
Molecular Formula C₁₀H₁₆O₄SiC₉H₁₄O₃Si
Molecular Weight 228.32 g/mol 198.29 g/mol
Boiling Point 144 °C @ 15 mmHg211 °C
Density 1.11 g/cm³1.064 g/cm³
Refractive Index 1.491.4734
Flash Point 94 °C86 °C

Theoretical Performance Comparison: The Role of the Methoxy Group

The introduction of a methoxy group onto the phenyl ring of this compound is expected to influence its performance in several key areas:

  • Hydrolysis Rate: The methoxy group is an electron-donating group. By increasing the electron density on the phenyl ring, it can have a modest activating effect on the silicon atom, potentially leading to a slightly faster hydrolysis rate compared to Phenyltrimethoxysilane under certain conditions. However, steric hindrance from the methoxy group could also play a role, potentially counteracting this electronic effect.

  • Surface Energy and Hydrophobicity: The methoxy group introduces a polar C-O bond and a lone pair of electrons on the oxygen atom. This is likely to increase the polarity of the aromatic functional group compared to the non-polar phenyl group. As a result, surfaces treated with this compound may exhibit a lower water contact angle and thus be less hydrophobic than surfaces treated with Phenyltrimethoxysilane.

  • Adhesion to Organic Polymers: The increased polarity and potential for hydrogen bonding due to the methoxy group could enhance adhesion to polar organic polymers. For polymers that can interact with the methoxy group through dipole-dipole interactions or hydrogen bonding, this compound might offer improved interfacial strength compared to Phenyltrimethoxysilane.

  • Thermal Stability: The addition of a methoxy group is not expected to significantly alter the inherent thermal stability of the phenyl-silicon bond. The overall thermal performance will likely be comparable to that of Phenyltrimethoxysilane, with the primary degradation pathways remaining similar.

Experimental Protocols

The following protocols provide a framework for the application and evaluation of aromatic silanes. While Phenyltrimethoxysilane is used as the example, these methods are generally applicable to other alkoxysilanes with appropriate adjustments.

Protocol 1: Surface Treatment of Glass Slides with Phenyltrimethoxysilane

This protocol details the steps for creating a hydrophobic silane layer on a glass surface.

G cluster_prep Substrate Preparation cluster_solution Silane Solution Preparation cluster_deposition Silane Deposition cluster_curing Curing Clean Clean glass slides (e.g., piranha solution) Rinse_Dry Rinse with DI water and dry with N₂ Clean->Rinse_Dry Immerse Immerse slides in silane solution for 1 hour Rinse_Dry->Immerse Prepare_Sol Prepare 1% (v/v) Phenyltrimethoxysilane in anhydrous toluene Prepare_Sol->Immerse Rinse_Toluene Rinse with fresh toluene Immerse->Rinse_Toluene Bake Bake at 120°C for 30 minutes Rinse_Toluene->Bake

Figure 3: Workflow for surface treatment with Phenyltrimethoxysilane.

Materials:

  • Glass microscope slides

  • Phenyltrimethoxysilane

  • Anhydrous toluene

  • Deionized (DI) water

  • Nitrogen (N₂) gas

  • Piranha solution (handle with extreme caution) or other suitable cleaning agent

  • Beakers and glassware

Procedure:

  • Substrate Cleaning: Thoroughly clean the glass slides to ensure a hydroxylated surface. A common method is immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes, followed by copious rinsing with DI water. Safety Note: Piranha solution is extremely corrosive and reactive; handle with appropriate personal protective equipment in a fume hood.

  • Drying: Dry the cleaned slides under a stream of nitrogen gas.

  • Silane Solution Preparation: In a fume hood, prepare a 1% (v/v) solution of Phenyltrimethoxysilane in anhydrous toluene.

  • Silanization: Immerse the cleaned and dried glass slides in the silane solution for 1 hour at room temperature.

  • Rinsing: Remove the slides from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any excess, unreacted silane.

  • Curing: Place the slides in an oven and bake at 120°C for 30 minutes to promote the condensation and crosslinking of the silane layer.

  • Final Cleaning: Allow the slides to cool and then sonicate them briefly in toluene to remove any loosely bound silane molecules. Dry the slides with nitrogen gas.

Protocol 2: Evaluation of Surface Hydrophobicity via Contact Angle Measurement

This protocol describes how to measure the water contact angle on the silane-treated surface.

Materials:

  • Silane-treated glass slides

  • Goniometer or contact angle measurement system

  • High-purity water

Procedure:

  • Place the silane-treated slide on the sample stage of the goniometer.

  • Dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average contact angle.

Protocol 3: Thermogravimetric Analysis (TGA) of Silane-Modified Silica

This protocol outlines the procedure for assessing the thermal stability of a silane coating on a high-surface-area substrate like silica gel.

Materials:

  • Silane-modified silica powder (prepared using a similar procedure to Protocol 1, but with silica gel as the substrate)

  • Thermogravimetric analyzer (TGA)

  • TGA sample pans (e.g., alumina or platinum)

Procedure:

  • Place a small, accurately weighed amount of the silane-modified silica powder (typically 5-10 mg) into a TGA sample pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA curve will show the temperature at which the organic (phenyl) portion of the silane decomposes, providing a measure of its thermal stability.

Conclusion

Phenyltrimethoxysilane is a well-established aromatic silane that provides a robust solution for enhancing adhesion, imparting hydrophobicity, and improving the thermal stability of materials. Its performance is rooted in its ability to form a stable, covalently bonded interface between organic and inorganic components.

While direct experimental data for this compound is limited, a theoretical analysis based on its chemical structure suggests that it may offer advantages in specific applications. The presence of the electron-donating methoxy group could potentially modulate the hydrolysis rate and enhance adhesion to polar polymers, albeit likely at the cost of some hydrophobicity.

For researchers and scientists selecting an aromatic silane, the choice between Phenyltrimethoxysilane and this compound will depend on the specific requirements of the application. Phenyltrimethoxysilane remains the proven and reliable choice for a wide range of applications requiring high thermal stability and hydrophobicity. This compound presents an intriguing alternative that warrants further experimental investigation, particularly in systems where enhanced polarity and interaction with the organic phase are desired. The protocols provided in this guide offer a starting point for such evaluations, enabling a data-driven approach to material selection and optimization.

References

  • CN102533103A - Silane coating material and a process to produce silane coating - Google Patents. (n.d.).
  • EP1940963B1 - Silane-containing adhesion promoter composition and sealants, adhesives and coatings containing same - Google Patents. (n.d.).
  • High performance single-component sealant - Justia Patents. (1998). Retrieved January 29, 2026, from [Link]

  • Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing). (1995). Retrieved January 29, 2026, from [Link]

  • Paint & Coatings Additives - Advanced Polymer. (n.d.). Retrieved January 29, 2026, from [Link]

  • PHENYLTRIMETHOXYSILANE - Gelest, Inc. (n.d.). Retrieved January 29, 2026, from [Link]

  • SILANE-CONTAINING ADHESION PROMOTER COMPOSITION AND SEALANTS, ADHESIVES AND COATINGS CONTAINING SAME - Patent 1940963 - EPO. (2015, July 22). Retrieved January 29, 2026, from [Link]

  • THERMOGRAVIMETRIC ANALYSIS (TGA) PROFILE OF MODIFIED SBA- 15 AT DIFFERENT AMOUNT OF ALKOXYSILANE GROUP - Universiti Kebangsaan Malaysia. (n.d.). Retrieved January 29, 2026, from [Link]

  • Thermal Analysis of Paints, Coatings, and Resins. (n.d.). Retrieved January 29, 2026, from [Link]

  • Trimethoxy(4-vinylphenyl)silane - Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Retrieved January 29, 2026, from [Link]

  • US9051221B2 - Aqueous emulsions of alkylalkoxysilanes - Google Patents. (n.d.).
  • United States Patent [I91. (1979, January 30). Retrieved January 29, 2026, from https://patentimages.storage.googleapis.com/51/93/8a/89e1b2685764f8/US4137365.pdf
  • Vibrational spectra of phenyltriethoxysilane, phenyltrimethoxysilane and their sol-gels | Request PDF. (n.d.). Retrieved January 29, 2026, from [Link]

  • WO2001064804A1 - Silane-based, coating compositions, coated articles obtained therefrom and methods of using same - Google Patents. (n.d.).
  • WO2005080462A2 - Silane formulation for moisture-crosslinking hybrid adhesives and sealants - Google Patents. (n.d.).
  • Water, Hydrophobicity, and Hydrophilicity - Gelest Technical Library. (n.d.). Retrieved January 29, 2026, from [Link]

  • Comprehensive Kinetics of Hydrolysis of Organotriethoxysilanes by 29 Si NMR | Request PDF. (n.d.). Retrieved January 29, 2026, from [Link]

  • The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - MDPI. (2021, July 1). Retrieved January 29, 2026, from [Link]

  • Thermogravimetric analysis and curing behavior of liquid hyperbranched polycarbosilane. (2022). Retrieved January 29, 2026, from [Link]

  • Thermogravimetric analysis analyses of poly(methylphenylsiloxane)/phenylene-silica hybrid material (R0308) at varying irradiation doses. - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Water contact angle characterization of modified surfaces and... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Comparison of the contact angle of water on set elastomeric impression materials - JCDA.ca. (2018, August 1). Retrieved January 29, 2026, from [Link]

  • Synthesis and Characterization of a Silica-based Hydrophobic Coating using Sol-Gel Method Applied on Various Substrates. (n.d.). Retrieved January 29, 2026, from [Link]

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A Comparative Guide to the Thermal Stability of Trimethoxy(4-methoxyphenyl)silane Coatings

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of advanced materials, the performance and longevity of protective coatings are paramount. For researchers, scientists, and professionals in drug development, understanding the thermal stability of these coatings is critical for applications ranging from high-temperature electronics to sterilized medical devices. This guide provides an in-depth, objective comparison of Trimethoxy(4-methoxyphenyl)silane coatings, delving into their performance against relevant alternatives, supported by established experimental data and methodologies.

Introduction: The Significance of Silane Coatings

Organofunctional silanes are versatile molecules that serve as a crucial bridge between inorganic substrates and organic polymer matrices.[1] Their unique dual-reactivity allows them to form durable, covalent bonds at the interface, significantly enhancing adhesion, mechanical strength, and resistance to environmental degradation.[1] this compound, with its aromatic ring and reactive trimethoxy groups, is of particular interest for applications demanding high thermal and optical performance.[2] The hydrolysis and condensation of the trimethoxy groups create a stable, cross-linked siloxane network, which is fundamental to the coating's integrity.[2]

Comparative Analysis of Thermal Stability

The thermal stability of a coating dictates its operational limits and long-term reliability. This section compares this compound with other commonly used silane coatings, highlighting the structural features that influence their thermal performance.

The general order of thermal stability for silane coupling agents is influenced by the organic functionality and its proximity to the silicon atom.[3] Gamma-substituted silanes, where the organic group is separated from the silicon by three carbon atoms, generally exhibit good thermal stability, withstanding short-term exposure to 350°C and continuous use at 160°C.[3] The nature of the substituent group also plays a critical role; electron-withdrawing groups tend to decrease thermal stability, while electropositive groups can enhance it.[3]

Silane Coating Key Structural Features Reported Thermal Stability (Decomposition Onset) Primary Applications
This compound Aromatic (phenyl) group with a methoxy substituent.Data not explicitly found in searches, but the aromatic structure suggests high stability.Optical coatings, high-performance composites.[2]
(3-Aminopropyl)triethoxysilane (APTES) Propyl chain with a terminal amine group.Stable up to 250°C.[4]Adhesion promoter for various substrates and polymers, including epoxy resins.[5]
1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDS) Long, fluorinated carbon chain.Stable up to 350°C.[4]Hydrophobic and oleophobic coatings, high-temperature applications.
Tetraethoxysilane (TEOS) No organic functional group.Relatively high thermal stability, used in sol-gel coatings.[6]Precursor for silica-based coatings, high-wear resistance applications.[6]
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) Propyl chain with a terminal epoxy group.Stability is dependent on the curing agent and conditions.Adhesion promoter for epoxy-based composites and coatings.

Note: The thermal stability values can vary depending on the experimental conditions, substrate, and curing process.

The aromatic ring in this compound is expected to contribute to its high thermal stability due to the inherent stability of the phenyl group. In contrast, aliphatic chains, like in APTES, can be more susceptible to thermal degradation. Fluorination, as seen in PFDS, significantly enhances thermal stability due to the strength of the C-F bond.[4]

Experimental Assessment of Thermal Stability

To rigorously evaluate the thermal performance of silane coatings, a combination of analytical techniques is employed. The following protocols provide a framework for a comprehensive assessment.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] It is a primary technique for determining the decomposition temperature of a material.[8]

Experimental Protocol:

  • Sample Preparation: A small amount of the cured silane coating (typically 5-10 mg) is carefully placed in a TGA crucible (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.[8]

  • Heating Program: The sample is heated at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., from room temperature to 800°C).[8]

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Cured Coating sample Weigh 5-10 mg start->sample crucible Place in Crucible sample->crucible instrument Load into TGA crucible->instrument purge Purge with N2 instrument->purge heat Heat at 10°C/min purge->heat curve Generate TGA Curve heat->curve analysis Determine Decomposition Temp. curve->analysis

TGA Experimental Workflow

Principle: DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[9] It is used to detect thermal events such as glass transitions, melting, crystallization, and curing reactions.[10][11]

Experimental Protocol:

  • Sample Preparation: A small, precisely weighed amount of the cured coating (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • Instrument Setup: A reference pan (usually empty) is placed in the DSC cell alongside the sample pan.

  • Heating and Cooling Cycles: The sample is subjected to a controlled heating and cooling cycle. For example, heat from room temperature to 200°C at 10°C/min, hold for 5 minutes, cool to room temperature at 10°C/min, and then reheat to 300°C at 10°C/min.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition temperature (Tg) is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.[9]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Cured Coating sample Weigh 5-10 mg start->sample pan Seal in DSC Pan sample->pan instrument Load into DSC pan->instrument cycle Heating/Cooling Cycles instrument->cycle thermogram Generate DSC Thermogram cycle->thermogram analysis Identify Thermal Events (Tg, Tm) thermogram->analysis

DSC Experimental Workflow

Principle: Fourier-transform infrared (FTIR) spectroscopy is used to identify the chemical bonds within a material. By analyzing the changes in the FTIR spectrum after thermal treatment, one can infer the degradation mechanisms of the coating.

Experimental Protocol:

  • Initial Spectrum: An FTIR spectrum of the as-cured coating is recorded.

  • Thermal Treatment: The coated substrate is subjected to a series of increasing temperatures in a furnace or on a hot plate for a defined period.[12]

  • Post-Treatment Spectra: After each thermal treatment step, the sample is cooled to room temperature, and a new FTIR spectrum is recorded.

  • Spectral Comparison: The spectra are compared to identify changes in the characteristic absorption bands, such as the disappearance of functional groups or the appearance of new peaks indicative of degradation products.

Trustworthiness and Self-Validation

The integrity of these experimental protocols relies on a self-validating system. For TGA, running a standard material with a known decomposition temperature verifies instrument calibration. In DSC, calibration with standards like indium is crucial for accurate temperature and enthalpy measurements. For FTIR, consistent baseline correction and normalization of spectra are essential for reliable comparisons. Furthermore, performing multiple runs for each sample ensures the reproducibility of the results.

Conclusion and Future Perspectives

The selection of a silane coating for a specific application is a critical decision that hinges on a thorough understanding of its performance characteristics, particularly its thermal stability. While this compound shows promise for high-temperature applications due to its aromatic structure, a comprehensive evaluation using the methodologies outlined in this guide is essential for definitive performance validation.

Future research should focus on developing hybrid silane systems and nanocomposites to further enhance thermal stability.[13] The incorporation of inorganic nanoparticles, for instance, can create a tortuous path for volatile degradation products, thereby increasing the overall thermal resistance of the coating. As the demand for materials that can withstand extreme environments continues to grow, a fundamental understanding of the structure-property relationships governing the thermal stability of silane coatings will be indispensable.

References

  • ACS Publications. (n.d.). ASAP (As Soon As Publishable). Retrieved from [Link]

  • Gelest, Inc. (n.d.). Thermal Stability of Silane Coupling Agents. Retrieved from [Link]

  • ACS Omega. (2023, October 13). Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024086553A1 - Silane modified polymer-based thermally conductive composition.
  • Scendo. (n.d.). A review on differential scanning calorimetry as a tool for thermal assessment of nanostructured coatings. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation of different silane type coatings. Retrieved from [Link]

  • MDPI. (n.d.). Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis of raw and varous silanemodified silica. Retrieved from [Link]

  • Dow Corning. (n.d.). Organosilane Technology in Coating Applications: Review and Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical composition of silanes used for modification of HNTs. Retrieved from [Link]

  • ResearchGate. (n.d.). Using Silane Films to Produce an Alternative for Chromate Conversion Coatings. Retrieved from [Link]

  • PCI Magazine. (2002, February 28). DSC Technology: An Enhanced Tool for Coatings Analysis. Retrieved from [Link]

  • PubMed Central. (2023, May 30). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrophobic silanes-modified nano-SiO₂ reinforced polyurethane nanocoatings with superior scratch resistance, gloss retention, and metal adhesion. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA curves for various silanized SN. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of thermal stability of (3-aminopropyl)trimethoxy silane-grafted titanate nanotubes for application as nanofillers in polymers. Retrieved from [Link]

  • MDPI. (n.d.). Effect of a Thermal Catalyst on Organosilanes Treatment to Improve Durability and Stability of Canadian Wood. Retrieved from [Link]

  • ResolveMass. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enhanced thermal and energetic properties of NC-based nanocomposites with silane functionalized GO. Dalton Transactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Modified silane coatings as an alternative to chromates for corrosion protection of aluminum alloys. Retrieved from [Link]

  • PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • ResearchGate. (2020, November 18). Effect of Chemical Composition of Tetraethoxysilane and Trimethoxy(Propyl)Silane Hybrid Sol on Hydrophobicity and Corrosion Resistance of Anodized Aluminum. Retrieved from [Link]

  • Infinita Lab. (2025, November 19). Differential Scanning Calorimetry (DSC) Testing: Complete Guide to Thermal Analysis of Polymers and Materials. Retrieved from [Link]

  • Co-Formula. (n.d.). Trimethoxy(4-vinylphenyl)silane. Retrieved from [Link]

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quantitative analysis of surface energy after Trimethoxy(4-methoxyphenyl)silane treatment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a quantitative framework for analyzing surface modifications using Trimethoxy(4-methoxyphenyl)silane (TMPS) . It is designed for researchers requiring precise control over surface wettability and aromatic interactions, specifically where standard alkyl or pure phenyl silanes lack the necessary electronic tunability.

Executive Summary & Comparative Positioning

This compound (CAS: 35692-36-5) is an aromatic organosilane used to generate Self-Assembled Monolayers (SAMs). Unlike standard alkyl silanes (which provide steric bulk and high hydrophobicity) or unsubstituted phenyl silanes (which provide


-

interactions), TMPS introduces a para-methoxy (-OCH₃) substituent.

Why this matters: The methoxy group acts as an electron-donating group (EDG), increasing the electron density of the aromatic ring and introducing a permanent dipole directed away from the surface. This allows for the "fine-tuning" of surface energy—specifically increasing the polar component (


) while maintaining a robust dispersive (

) aromatic framework.
Comparative Performance Matrix

The following table contrasts TMPS with industry-standard alternatives. Data represents typical values on plasma-cleaned Silicon (SiO₂) wafers.

FeatureTMPS (4-Methoxy) PTMS (Phenyl) OTS (Octadecyl) APTES (Amino)
Primary Function Tunable Aromatic/Polarngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Stacking/Hydrophobic
Max HydrophobicityBio-conjugation/Hydrophilic
Water Contact Angle ($ \theta{W} $) 72° - 78° 80° - 85°105° - 112°45° - 60°
Surface Energy (Total) ~42 mJ/m² ~38 mJ/m²~22 mJ/m²~55 mJ/m²
Dispersive Component (

)
High (Aromatic)High (Aromatic)High (Alkyl packing)Low
Polar Component (

)
Moderate (Ether dipole)LowNear ZeroHigh (Amine H-bonding)
Hammett Constant (

)
-0.27 (Electron Donating)0.00 (Neutral)N/AN/A

Key Insight: Choose TMPS when PTMS is too hydrophobic for your solvent system, or when you require electron-rich aromatic surfaces for specific drug-loading interactions (e.g., loading cationic drugs via cation-


 interactions).

Mechanistic Workflow & Causality

To achieve reproducible surface energy data, one must control the hydrolysis and condensation kinetics. The methoxy-silane headgroup hydrolyzes slower than chloro-silanes but offers a more controllable, uniform monolayer less prone to vertical polymerization.

The Silanization Pathway

The following diagram illustrates the critical chemical transformation from the hydrolyzed precursor to the covalently bound siloxane network.

SilanizationMechanism Precursor TMPS Precursor (R-Si-(OCH3)3) Hydrolysis Step 1: Hydrolysis (Acid/Base Cat.) R-Si-(OH)3 + 3MeOH Precursor->Hydrolysis + H2O H_Bonding Step 2: Physisorption H-Bonding to SiO2 Hydrolysis->H_Bonding Diffusion Condensation Step 3: Condensation Covalent Si-O-Si Bond (-H2O) H_Bonding->Condensation Curing (Heat) SAM Final SAM Ordered Aromatic Surface Condensation->SAM Organization

Figure 1: Step-wise mechanism of TMPS silanization. Note that the curing step (Condensation) is critical for converting reversible hydrogen bonds into irreversible covalent siloxane linkages.

Experimental Protocol: Vapor Phase Deposition

For quantitative surface energy analysis, vapor phase deposition is superior to liquid phase deposition for TMPS. It minimizes solvent intercalation and prevents the formation of polysiloxane aggregates that artificially roughen the surface and skew contact angle data (Wenzel effect).

Reagents & Equipment[1][2][3]
  • Substrate: Polished Silicon Wafer (100 orientation).

  • Precursor: this compound (>95% purity).

  • Cleaning: Piranha solution (3:1 H₂SO₄:H₂O₂) OR O₂ Plasma Cleaner.

  • Chamber: Vacuum desiccator or dedicated silanization oven.

Step-by-Step Methodology
  • Surface Activation (Critical):

    • Treat silicon wafers with O₂ plasma (100W, 60s) or Piranha solution (20 min, 80°C).

    • Why: This maximizes surface hydroxyl (-OH) density, the anchor points for the silane.

    • Validation: A water contact angle of <5° confirms a clean, reactive surface.

  • Dehydration:

    • Bake wafers at 120°C for 15 minutes.

    • Why: Removes bulk water while retaining surface-bound water necessary for silane hydrolysis.

  • Deposition:

    • Place wafers in a vacuum desiccator.

    • Dispense 100 µL of TMPS into a small open vial next to the wafers.

    • Apply dynamic vacuum (~10 mbar) for 5 minutes, then seal the chamber (static vacuum).

    • Incubate for 12–16 hours at room temperature.

  • Curing & Rinsing:

    • Remove wafers and bake at 110°C for 30 minutes (promotes covalent condensation).

    • Sonicate in Toluene (5 min) followed by Ethanol (5 min) to remove physisorbed multilayers.

    • Dry with N₂ stream.

Analytical Workflow: OWRK Method

To quantify the surface energy (


), we utilize the Owens-Wendt-Rabel-Kaelble (OWRK)  method.[1] This model separates surface energy into dispersive (

, non-polar) and polar (

, H-bonding/Dipole) components.
Required Measurements

You must measure the contact angle (


) of at least two probe liquids with known surface tension components:
  • Water (Polar Probe):

    
     mN/m (
    
    
    
    ,
    
    
    )
  • Diiodomethane (Dispersive Probe):

    
     mN/m (
    
    
    
    ,
    
    
    )
Calculation Logic

The OWRK linear equation is:



Plotting


 against 

yields a linear regression where:
  • Slope =

    
     (Square this to get Polar Component)
    
  • Y-Intercept =

    
     (Square this to get Dispersive Component)
    

OWRK_Workflow Measure Goniometry Measure Contact Angles (θ) Equation OWRK Linearization Y = mX + c Measure->Equation Input θ Liquids Probe Liquids 1. Water (Polar) 2. Diiodomethane (Dispersive) Liquids->Measure Extract Extract Components Slope² = Polar Energy Intercept² = Dispersive Energy Equation->Extract Linear Regression Result Total Surface Energy γS = γd + γp Extract->Result

Figure 2: Analytical workflow for determining surface energy components.

Expected Results & Interpretation

When analyzing TMPS surfaces, valid data should fall within these "Trust Ranges." Deviations suggest experimental error (e.g., contamination or incomplete monolayer formation).

  • Dispersive Component (

    
    ):  Expect 30–35 mJ/m² . This is high due to the electron-rich aromatic ring.
    
  • Polar Component (

    
    ):  Expect 5–10 mJ/m² . This is distinct from PTMS (which is near 0–2 mJ/m²). The methoxy oxygen contributes to this value.
    
  • Hysteresis: The difference between Advancing and Receding contact angles (

    
    ) should be <10° . Higher hysteresis indicates surface roughness or chemical heterogeneity (patchy SAMs).
    
Troubleshooting Guide
  • 
     < 60°:  Incomplete coverage. Increase deposition time or check precursor freshness (methoxy silanes are moisture sensitive).
    
  • High Hysteresis (>15°): Multilayer formation. Increase sonication time in toluene after deposition.

  • White Haze on Wafer: Bulk polymerization in vapor phase. Reduce temperature or humidity during deposition.

References

  • Owens, D. K., & Wendt, R. C. (1969). Estimation of the surface free energy of polymers.[2] Journal of Applied Polymer Science. Link

  • Arkles, B. (2020). Hydrophobicity, Hydrophilicity and Silanes.[3][4][5] Gelest, Inc. Technical Brochure. Link

  • Brzoska, J. B., et al. (1994). Silanization of solid substrates: A step toward reproducibility. Langmuir. Link

  • DataPhysics Instruments. (2023). OWRK method – Owens, Wendt, Rabel and Kaelble model.[1][6][7] Application Note. Link

  • Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly is not the Only Fashion: Covalently Attached Monolayers of Organosilanes on Supported Silica. Langmuir. Link

Sources

Comparative Guide: Hydrophobicity and Stability of Aryl-Silane Surface Treatments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers requiring robust surface modification, aryl-silanes offer a critical advantage over traditional alkyl-silanes: thermal and chemical stability . While long-chain alkyl silanes (e.g., OTS) provide maximum hydrophobicity (Water Contact Angle, WCA >110°), they lack the rigidity and thermal resistance of aromatic systems.

This guide compares the two dominant aryl-silane classes: Non-substituted Phenyl-silanes (e.g., Phenyltriethoxysilane, PTES) and Fluorinated Phenyl-silanes (e.g., Pentafluorophenyltriethoxysilane, PFPTES).

The Verdict:

  • Select PTES for moderate hydrophobicity (~85-95°) requiring high thermal stability (>300°C) and cost-efficiency.

  • Select PFPTES when maximum hydrophobicity (~105-110°) and oleophobicity are required alongside thermal resistance. The electron-withdrawing fluorine atoms significantly lower surface free energy (SFE) beyond the capability of standard phenyl rings.

Mechanistic Foundation: The Aryl Advantage

To optimize surface treatment, one must understand the molecular behavior of the silane at the interface. Unlike flexible alkyl chains that rely on Van der Waals forces for ordering, aryl silanes utilize


-

stacking
interactions.
Structural Rigidity and Packing

Aryl groups form rigid monolayers. The aromatic rings stack perpendicular or tilted relative to the substrate. This rigidity prevents the "molecular collapse" often seen in alkyl chains at high temperatures, making aryl-silanes ideal for harsh environments (e.g., micro-reactors, high-temp sensors).

The Fluorine Effect (PFPTES)

In Pentafluorophenyl silanes, the C-H bonds are replaced by C-F bonds. Fluorine is highly electronegative, reducing the polarizability of the surface.

  • Result: Lower Surface Free Energy (SFE).

  • Interaction: The quadrupole moment of the perfluorinated ring is reversed compared to the phenyl ring, allowing for unique "face-to-face" stacking if mixed, or dense packing in pure monolayers.

Visualization: Silanization & Stacking Mechanism

The following diagram illustrates the transition from hydrolysis to the final covalently bonded,


-stacked network.

SilanizationMechanism cluster_0 Phase 1: Hydrolysis cluster_1 Phase 2: Surface Attachment cluster_2 Phase 3: Monolayer Organization Silane Aryl-Silane (Si-OR) Silanol Silanol (Si-OH) Silane->Silanol Hydrolysis (Water/Acid) HBond Hydrogen Bonding to Substrate (-OH) Silanol->HBond Adsorption Covalent Covalent Bond (Si-O-Si) HBond->Covalent Condensation (-H2O) PiStack Pi-Pi Stacking (Rigid Packing) Covalent->PiStack Self-Assembly Hydrophobic Hydrophobic Interface PiStack->Hydrophobic Surface Expression

Caption: Step-wise mechanism of aryl-silane deposition, highlighting the critical


-

stacking phase responsible for thermal stability.

Comparative Analysis: Data & Performance

The following data aggregates typical performance metrics for monolayers deposited on Silicon/SiO2 wafers.

Table 1: Performance Comparison
FeaturePhenyl-Silane (PTES)Pentafluorophenyl-Silane (PFPTES)Octadecyl-Silane (OTS) [Control]
Water Contact Angle (Static) 85° - 95° 105° - 112° 110° - 115°
Contact Angle Hysteresis High (~10-15°)Low (<5°)Low (<5°)
Thermal Stability Limit > 350°C > 350°C ~ 150°C - 200°C
Surface Free Energy (mN/m) ~ 35 - 40~ 20 - 25~ 20
Oleophobicity Poor (Wetted by oils)ModerateModerate
Primary Bond Type Si-O-Si +

-Stacking
Si-O-Si + F-StackingSi-O-Si + VdW

Key Insights:

  • Hydrophobicity Gap: PFPTES bridges the gap between aromatic stability and alkyl-like hydrophobicity.

  • Hysteresis: A large hysteresis (difference between advancing and receding angles) in PTES often indicates incomplete coverage or disorder. PFPTES tends to pack more efficiently due to the fluorine-fluorine repulsion minimizing defects, leading to lower hysteresis.

  • Thermal Resilience: Both aryl silanes vastly outperform OTS in high-temperature applications.

Experimental Protocols (Self-Validating Systems)

To achieve the values listed above, strict adherence to protocol is required. Moisture control is the single biggest failure point.

Method A: Vapor Phase Deposition (Gold Standard)

Recommended for: Maximum uniformity, lowest defect density, and complex geometries (MEMS).

  • Substrate Prep: Clean Si wafer with Piranha solution (3:1 H2SO4:H2O2) for 15 min. Rinse with DI water. Dry under N2 stream. Plasma clean (O2, 2 min) to maximize surface -OH groups.

  • Dehydration: Bake substrate at 150°C for 30 mins to remove physisorbed water.

  • Deposition:

    • Place substrate in a vacuum desiccator or CVD chamber.

    • Place 100 µL of Silane (PTES or PFPTES) in an open vial next to the substrate.

    • Pump down to <10 mTorr. Isolate chamber.

    • Incubate at 60-80°C for 1-2 hours. (Heat promotes vapor pressure and reaction kinetics).

  • Curing: Remove substrate and bake at 120°C for 30 mins to finalize condensation (covalent bonding).

  • Validation: Check WCA. If <80° (PTES) or <100° (PFPTES), re-clean and repeat.

Method B: Solution Deposition (Toluene)

Recommended for: Batch processing of flat substrates.

  • Solvent Prep: Use Anhydrous Toluene . If unsure, dry toluene over molecular sieves (3Å or 4Å) for 24 hours.

  • Silane Solution: Prepare a 1% (v/v) solution of silane in toluene. Optional: Add 0.1% acetic acid to catalyze hydrolysis if using alkoxy-silanes (though chlorosilanes react faster).

  • Incubation: Immerse clean substrates for 1-24 hours at room temperature. Keep container sealed (N2 purge recommended).

  • Rinsing (Critical): Rinse sequentially with Toluene -> Ethanol -> DI Water. Why? To remove physisorbed multilayers which cause "cloudy" films.

  • Cure: Bake at 120°C for 30 mins.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_method 3. Deposition Method Start Start: Substrate Selection Clean 1. Piranha/Plasma Clean (Generate -OH groups) Start->Clean Dehydrate 2. Dehydration Bake (Remove Physisorbed H2O) Clean->Dehydrate CVD Vapor Phase (CVD) Vacuum + 80°C Dehydrate->CVD Solution Solution Phase Anhydrous Toluene Dehydrate->Solution Cure 5. Thermal Cure (120°C, 30 min) CVD->Cure Rinse 4. Solvent Rinse (Remove Multilayers) Solution->Rinse Rinse->Cure QC 6. QC: Contact Angle Cure->QC

Caption: Decision tree for silane deposition. Note that Solution phase requires an extra rinse step to prevent bulk polymerization.

Characterization & Troubleshooting

Water Contact Angle (WCA)

Do not rely solely on static angles. Measure Hysteresis (


).
  • High Hysteresis (>20°): Indicates surface roughness or chemical heterogeneity (patchy coverage). Action: Increase deposition time or improve cleaning.

  • Low Hysteresis (<5°): Indicates a smooth, self-assembled monolayer.

Ellipsometry
  • Target Thickness:

    • PTES: ~0.6 - 0.8 nm

    • PFPTES: ~0.8 - 1.0 nm

  • If thickness > 2.0 nm, you have formed a polymer multilayer, not a SAM. Action: Improve rinsing or reduce water content in solvent.

References

  • Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silanes."[1] Gelest Technical Brochures.

  • Arkles, B. "Tailoring Surfaces with Silanes." Chemtech, 7, 766-778.

  • Viswanathan, P. et al. (2010). "Single and Binary Self-Assembled Monolayers of Phenyl- and Pentafluorophenyl-Based Silane Species." Langmuir, 26(24), 18884–18893.

  • Fadeev, A. Y.[2] & McCarthy, T. J. (1999). "Self-Assembly Is Not the Only Fashion: Covalently Attached Monolayers of Alkyltrichlorosilanes on Silica and Alumina." Langmuir, 16(18).

  • PVA TePla. "Introduction to Chemical Vapor Deposition (CVD) of Silanes."

Sources

A Comparative Guide to the Biocompatibility of Trimethoxy(4-methoxyphenyl)silane for Medical Device Surface Modification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Imperative for Biocompatible Surfaces in Medical Devices

The efficacy and safety of implantable and blood-contacting medical devices are intrinsically linked to their surface properties. Unmodified device surfaces, particularly those made of metals like titanium, can elicit undesirable biological responses, including inflammation, thrombosis (blood clotting), and poor tissue integration.[1] To mitigate these risks, surface modification has become a cornerstone of medical device engineering.[2] Silane coupling agents are a versatile class of molecules widely used for this purpose.[3] They form a durable, covalent bond between the inorganic device material and an organic layer that can be tailored to enhance biocompatibility.[4]

This guide provides an in-depth evaluation of Trimethoxy(4-methoxyphenyl)silane, a promising candidate for surface modification, and compares its biocompatibility profile with that of other commonly used silanes. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in the selection of surface modification agents for medical devices. The insights presented herein are grounded in established ISO standards and supported by detailed experimental protocols.

The Role and Mechanism of Silane Coupling Agents

Silane coupling agents are bifunctional molecules that act as a molecular bridge between different material types.[5] In the context of medical devices, they link the inorganic substrate (e.g., titanium, silica) to an organic functional group that can improve biological performance.[3] The process, known as silanization, involves the hydrolysis of the silane's alkoxy groups in the presence of water to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups on the device surface, forming stable siloxane (Si-O-Substrate) bonds.[6]

This compound possesses methoxy groups that participate in this surface binding and a methoxyphenyl group that can be further functionalized if needed. The choice of the functional group is critical in determining the ultimate biocompatibility of the modified surface.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane This compound Silanol Silanol Intermediate (Reactive) Silane->Silanol + 3H₂O Water H₂O Substrate Device Surface (e.g., Ti-OH) Silanol->Substrate Condensation with surface hydroxyls Siloxane Stable Siloxane Bond (Surface-O-Si) Substrate->Siloxane

Figure 1. Simplified workflow of surface silanization.

Comparative Analysis of Silane Biocompatibility

The biocompatibility of a silane-modified surface is not inherent to all silanes; it is highly dependent on the terminal functional group.[7] While a comprehensive in-vivo comparison involving this compound is not yet extensively documented in publicly available literature, we can extrapolate its likely performance based on the known biocompatibility of its constituent parts and compare it with well-characterized alternatives.

Silane Coupling AgentTerminal Functional GroupKey Biocompatibility CharacteristicsPotential Applications
This compound 4-MethoxyphenylExpected to be relatively inert and hydrophobic. The aromatic ring may offer sites for further functionalization.[8]General purpose surface passivation, coatings for optical and electronic components in medical devices.[8]
(3-Aminopropyl)triethoxysilane (APTES) Amino (-NH₂)The primary amine groups can be protonated, creating a positively charged surface that can enhance cell adhesion.[9] However, high concentrations may exhibit cytotoxicity.Surface functionalization for promoting cell attachment on orthopedic and dental implants.[10][11]
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) EpoxideThe epoxide ring is highly reactive and can be used to immobilize biomolecules. The biocompatibility of the final surface depends on the successful reaction of the epoxide groups.Covalent immobilization of proteins, peptides, or drugs to the device surface.
γ-Methacryloxypropyltrimethoxysilane (MPTS) MethacrylateThe methacrylate group can be polymerized to form a hydrogel or other polymer coatings, which can improve lubricity and reduce protein fouling.[12]Used in the creation of biocompatible polymer composites and coatings.[12]

Experimental Protocols for Biocompatibility Assessment

To ensure the safety and efficacy of a medical device, a rigorous biocompatibility evaluation is mandatory. The International Organization for Standardization (ISO) provides a series of standards, ISO 10993, for the biological evaluation of medical devices. The following are detailed protocols for two of the most critical in-vitro biocompatibility assays.

In-Vitro Cytotoxicity Assay (ISO 10993-5)

This test is a primary screening tool to assess the potential for a material to cause cellular damage.[13] It is required for all medical devices that have direct or indirect contact with the body.[14]

Principle: The MTT assay is a quantitative colorimetric method to determine cell viability.[15] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[13]

Protocol:

  • Material Extraction:

    • Prepare samples of the this compound-coated device and control materials (negative control: high-density polyethylene; positive control: organotin-stabilized polyvinylchloride).

    • The extraction is typically performed in a cell culture medium at 37°C for 24 hours, with a surface area to volume ratio of 6 cm²/mL.[16]

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and incubate until a near-confluent monolayer is formed.[14]

  • Exposure to Extracts:

    • Remove the existing culture medium from the cells and replace it with the prepared material extracts.

    • Incubate the cells with the extracts for 24 hours at 37°C.

  • MTT Assay:

    • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., isopropanol).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for the test material relative to the negative control.

Hemocompatibility Assay (ISO 10993-4)

For any device that comes into contact with blood, an evaluation of hemocompatibility is required to ensure it does not cause adverse reactions such as hemolysis (rupture of red blood cells) or thrombosis.[17][18]

Principle: The hemolysis test determines the extent to which a material damages red blood cells.[19] The amount of hemoglobin released from lysed red blood cells is measured spectrophotometrically. A hemolysis rate of less than 2% is often considered acceptable.[19]

Protocol:

  • Material Preparation:

    • Prepare samples of the this compound-coated device, a positive control (e.g., water), and a negative control (e.g., saline).

  • Blood Collection:

    • Obtain fresh human blood from a healthy donor and anticoagulate with a suitable agent (e.g., heparin).

  • Direct Contact Method:

    • Incubate the test and control materials directly with a diluted blood solution at 37°C for a specified time (e.g., 2-4 hours).

  • Hemoglobin Measurement:

    • Centrifuge the samples to pellet the intact red blood cells.

    • Measure the absorbance of the supernatant at a wavelength of 540 nm to quantify the amount of free hemoglobin.

  • Data Analysis:

    • Calculate the percentage of hemolysis for the test material relative to the positive control.

G cluster_workflow Biocompatibility Testing Workflow (ISO 10993) Device Surface-Modified Medical Device Cytotoxicity In-Vitro Cytotoxicity (ISO 10993-5) Device->Cytotoxicity Hemocompatibility Hemocompatibility (ISO 10993-4) Device->Hemocompatibility InVivo In-Vivo Studies (e.g., Implantation) Cytotoxicity->InVivo If Pass Fail Not Biocompatible Cytotoxicity->Fail If Fail Hemocompatibility->InVivo If Pass Hemocompatibility->Fail If Fail Pass Biocompatible InVivo->Pass If No Adverse Effects InVivo->Fail If Adverse Effects

Figure 2. General workflow for biocompatibility evaluation.

Discussion and Future Perspectives

The selection of a silane for surface modification of medical devices is a critical decision that directly impacts patient safety. While this compound is a viable candidate for creating an inert, hydrophobic surface, its biocompatibility must be rigorously evaluated against established standards. The comparative data suggests that for applications requiring enhanced cell adhesion, an amino-functionalized silane like APTES may be more suitable, provided that its concentration is optimized to avoid cytotoxicity.[9] For applications requiring the immobilization of biomolecules, a silane with a reactive functional group like GPTMS would be the preferred choice.

Future research should focus on direct, head-to-head in-vivo studies comparing this compound-coated devices with those modified with other silanes. Furthermore, the long-term stability of the silane coating and its degradation products should be investigated to ensure the continued biocompatibility of the device over its intended lifespan. The addition of bioactive components, such as hydroxyapatite nanoparticles, to silane coatings is also a promising area of research for enhancing the osseointegration of orthopedic and dental implants.[20]

References

  • Daken Chemical. (n.d.). Applications of (4-ethenylphenyl) trimethoxy-Silane in Reinforced Polymer Composites and Elastomers.
  • Daken Chemical. (n.d.). Trimethoxy Aromatic Silanes in Optical Coatings and Interface Engineering of IOLs.
  • Daken Chemical. (2023, March 6). What Are The Benefits Of Silane Coating For Medical Devices?.
  • Measurlabs. (n.d.). ISO 10993-4: Hemocompatibility Testing of Medical Devices.
  • North American Biomedical Institute. (n.d.). Comprehensive Guide to Hemolysis Testing for Medical Device Manufacturers.
  • TCI AMERICA. (n.d.). Trimethoxy(4-vinylphenyl)silane | 18001-13-3.
  • ResearchGate. (n.d.). Silane functionalization of graphene oxide and its use as a reinforcement in bismaleimide composites.
  • Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Trimethoxy(4-vinylphenyl)silane.
  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-4: Hemocompatibility.
  • PubMed. (2023, May 1). Silane coupling agent in biomedical materials.
  • RSC Publishing. (2021, July 29). Silane coatings modified with hydroxyapatite nanoparticles to enhance the biocompatibility and corrosion resistance of a magnesium alloy.
  • NIH. (2021, April 6). Silane-Coating Strategy for Titanium Functionalization Does Not Impair Osteogenesis In Vivo.
  • NIH. (2021, July 29). Silane coatings modified with hydroxyapatite nanoparticles to enhance the biocompatibility and corrosion resistance of a magnesium alloy.
  • MDPI. (n.d.). Comparative Study of Surface Modification Techniques for Enhancing Biocompatibility of Ti-6Al-4V Alloy in Dental Implants.
  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity.
  • RSC Publishing. (2016, November 4). The influence of silane and silane–PMMA coatings on the in vitro biodegradation behavior of AE42 magnesium alloy for cardiovascular stent applications.
  • ResearchGate. (n.d.). Facile silane modification of titanium dental implants achieves a consensus of osseointegration and antibacterial activity.
  • MDPI. (n.d.). Most Important Biomedical and Pharmaceutical Applications of Silicones.
  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
  • AIP Publishing. (2023, June 29). Silane coupling agent in biomedical materials.
  • (n.d.). Silane coatings of metallic biomaterials for biomedical implants: A preliminary review.
  • ISO. (n.d.). ISO 10993-4.
  • Taylor & Francis Online. (2022, March 10). Surface modification of bio-based composites via silane treatment: a short review.
  • Medistri via Medium. (2022, April 11). Cytotoxicity Testing — ISO 10993–5.
  • NIH. (2022, May 3). Titanium Surface Modification for Implantable Medical Devices with Anti-Bacterial Adhesion Properties.
  • TÜV SÜD. (n.d.). ISO 10993 webinar series: Aspects of in-vitro Hemocompatibility Testing (Part 6 of 7).
  • NIH. (2019, April 16). Modification of filler surface treatment of composite resins using alternative silanes and functional nanogels.
  • Justynne Fabian. (n.d.). Surface Modifications of Titanium Alloys for Biomedical Applications.
  • NIH. (n.d.). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device.
  • ResearchGate. (2025, January 1). Surface Modification of Natural Magnetic Particles with Silica and Trimethoxy[3-(Phenylamino)Propyl]Silane for Enhanced Chloramphenicol and Ciprofloxacin Adsorption.
  • RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro.
  • ResearchGate. (n.d.). Silane Coupling Agent Effect on the Surface Modification of Titanium.
  • Benchchem. (2025, December). A Comparative Guide to the Characterization of Trimethoxy(propyl)silane Modified Surfaces.

Sources

benchmarking Trimethoxy(4-methoxyphenyl)silane against commercial adhesion promoters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Trimethoxy(4-methoxyphenyl)silane against Commercial Adhesion Promoters Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Polar-Aromatic" Advantage

This compound (CAS: 35692-36-7), often referred to as p-methoxyphenyltrimethoxysilane, occupies a unique niche in surface chemistry. Unlike ubiquitous alkyl silanes (purely hydrophobic) or amino silanes (highly reactive/hydrophilic), this compound introduces a polar-aromatic interface.

Its primary value lies in two distinct mechanisms:

  • 
    -
    
    
    
    Interaction Capability:
    The phenyl ring facilitates ordering of organic semiconductors (e.g., pentacene) in organic thin-film transistors (OTFTs).
  • Bio-Inert/Antioxidant Surface Chemistry: The methoxy group on the phenyl ring mimics the structure of anisole, providing antioxidant properties that have been shown to reduce biological adhesion (e.g., marine fouling) more effectively than standard hydrophobic coatings.

This guide benchmarks this compound (TM-4-MPS) against two industry standards: APTES (the hydrophilic/reactive baseline) and Phenyltrimethoxysilane (PTMS) (the non-polar aromatic baseline).

Comparative Benchmarking Data

The following data synthesizes experimental trends from surface physics and bio-interface studies.

Table 1: Physicochemical Profile & Theoretical Benchmarks
FeatureThis compound (TM-4-MPS)Phenyltrimethoxysilane (PTMS)APTES (3-Aminopropyltriethoxysilane)
Primary Function Polar-Aromatic Coupling, Bio-InertnessHydrophobic Aromatic CouplingReactive Crosslinking, Hydrophilicity
Surface Energy Moderate (~35–40 mN/m)Low (~30–35 mN/m)High (>50 mN/m, pH dependent)
Wettability (WCA) ~70° – 75° (Hydrophobic-Polar)~80° – 85° (Hydrophobic)~40° – 60° (Hydrophilic)
Thermal Stability High (>300°C)High (>300°C)Moderate (~200–250°C)
Dominant Interaction

-

Stacking + Dipole-Dipole

-

Stacking + Van der Waals
Hydrogen Bonding + Ionic
Key Application Organic Electronics (OTFT), AntifoulingHigh-Temp Resins, Optical CoatingsBiosensors, Epoxy Composites
Table 2: Performance Metrics in Application Contexts
MetricTM-4-MPS PerformanceComparative Insight
Bio-Adhesion Resistance High. The anisole-like moiety acts as a surface antioxidant, disrupting oxidative crosslinking used by some organisms (e.g., mussels) to adhere.Superior to APTES (which promotes cell adhesion) and PTMS (which relies only on hydrophobicity).
Dielectric Interface Quality Excellent. Provides a smooth, ordered interface for organic semiconductors. The methoxy dipole improves charge carrier mobility in p-type channels.Outperforms alkyl silanes (OTS) in specific high-k dielectric applications where polarity matching is required.
Hydrolytic Stability Moderate. The trimethoxy headgroup hydrolyzes faster than triethoxy (APTES), requiring strict moisture control during deposition.Comparable to PTMS; less stable in solution than ethoxy-silanes but forms denser monolayers.

Mechanistic Insight: The Anisyl-Interface

The efficacy of TM-4-MPS stems from the orientation of the 4-methoxyphenyl group. Upon condensation, the silane anchors to the substrate, projecting the aromatic ring and the methoxy tail upwards.

Diagram 1: Surface Activation & Orientation Pathway

SilanizationMechanism Substrate Hydroxylated Substrate (Si-OH) Condensation Condensation (-H2O / -MeOH) Substrate->Condensation Anchoring Site Hydrolysis Hydrolysis (Solvent + Trace H2O) Hydrolysis->Condensation Reactive Silanol OrderedLayer Ordered Anisyl Monolayer (Methoxy group exposed) Condensation->OrderedLayer Self-Assembly PiStacking π-π Stacking (Lateral Stability) OrderedLayer->PiStacking Dipole Dipole Interaction (Methoxy Tail) OrderedLayer->Dipole

Caption: Mechanism of TM-4-MPS deposition. The methoxy tail creates a specific surface dipole while the phenyl ring provides lateral stability via


-

interactions.

Validated Experimental Protocol

Objective: Deposit a defect-free Self-Assembled Monolayer (SAM) of TM-4-MPS on a Silicon/Glass substrate. Pre-requisite: All glassware must be piranha-cleaned or plasma-treated to ensure maximum hydroxyl density.

Step 1: Substrate Preparation (The Critical Foundation)
  • Sonicate substrate in Acetone (10 min), then Isopropanol (10 min).

  • Activate surface using Oxygen Plasma (100W, 2 min) or Piranha Solution (

    
     3:1) for 30 min. Caution: Piranha is explosive with organics.
    
  • Rinse copiously with DI water and dry under

    
     stream.
    
    • Validation Check: Water droplet should spread instantly (Contact Angle < 5°).

Step 2: Silanization (Solution Phase)

Rationale: Toluene is chosen as a non-polar solvent to drive the polar silane headgroups toward the hydrophilic substrate.

  • Prepare Solution: In a glovebox or low-humidity environment, prepare a 1% (v/v) solution of this compound in anhydrous Toluene .

  • Catalysis (Optional but Recommended): Add 1% (v/v) of Triethylamine (TEA) to catalyze the reaction if room temperature deposition is slow.

  • Incubation: Immerse the substrate in the solution for 12–24 hours at room temperature. Seal the container to prevent solvent evaporation and excess moisture ingress.

Step 3: Post-Treatment & Curing
  • Rinse: Remove substrate and rinse sequentially with Toluene (to remove physisorbed bulk silane), then Ethanol, then DI Water.

  • Sonication: Sonicate in Ethanol for 5 minutes to remove loosely bound aggregates.

  • Cure: Bake the substrate at 110°C for 1 hour .

    • Mechanism:[1][2][3] This drives the condensation reaction, converting hydrogen-bonded silanols into covalent siloxane (

      
      ) bonds.
      
Step 4: Quality Control (Self-Validating System)

Perform a Water Contact Angle (WCA) measurement.

  • Target Range: 70° – 75°.

  • < 60°: Indicates incomplete coverage (exposed silica). Remedy: Increase incubation time.

  • > 85°: Indicates multilayer formation or physisorbed aggregates. Remedy: Aggressive sonication in toluene.

References

  • Adhesion Mechanisms in Marine Environments: Comparison of methoxyphenyl-silanes vs. alkyl-silanes for reducing mussel adhesion via antioxidant surface chemistry. Source: Purdue University e-Pubs.

  • Wettability of Methoxy-Terminated SAMs: Fundamental study on how methoxy-terminated surfaces differ from methyl-terminated (alkyl) surfaces in wettability (WCA ~70-74°). Source: ACS Langmuir.[4] [5]

  • Thermal Stability of Silane Monolayers: Benchmarking the thermal degradation of phenyl vs. alkyl silanes. Source: Gelest Technical Guides.[6]

  • Refractive Index & Optical Properties: Data on refractive index modification using phenyl-silanes. Source: RefractiveIndex.INFO Database.

Sources

long-term stability testing of Trimethoxy(4-methoxyphenyl)silane-treated surfaces

Author: BenchChem Technical Support Team. Date: February 2026

Title: Long-Term Stability & Performance Guide: Trimethoxy(4-methoxyphenyl)silane (TMPS) Surface Modifications

Executive Summary

This compound (TMPS) represents a specialized class of aromatic organosilanes used when surface modification requires a balance of hydrophobicity, thermal robustness, and specific molecular interactions (π-π stacking). Unlike standard alkyl silanes (e.g., Octadecyltrimethoxysilane - OTMS) which rely solely on steric bulk for stability, TMPS leverages aromatic rigidity.

This guide provides a rigorous technical comparison of TMPS against industry standards, detailing its long-term stability profile under thermal and hydrolytic stress. It is designed for researchers requiring precise surface energy control in microfluidics, organic electronics, and bio-interface applications.

Comparative Technical Landscape

To select the correct silane, one must understand the trade-offs between chain mobility (alkyls) and rigid stacking (aromatics).

Table 1: Performance Matrix of TMPS vs. Alternatives

FeatureTMPS (4-Methoxyphenyl) PTMS (Phenyl) OTMS (Octadecyl) HMDS (Hexamethyl)
Primary Mechanism Aromatic Stacking + Polar TailAromatic StackingVan der Waals PackingMethyl Capping
Water Contact Angle ~75° - 85° (Moderate)~80° - 90°105° - 115° (High)~80° - 90°
Thermal Stability High (up to ~300°C)High (up to ~350°C)Moderate (<150°C)Low (Volatile)
Hydrolytic Stability Moderate-HighModerate-HighHigh (Dense packing)Low
Surface Interaction π-π Stacking, H-bond acceptorπ-π StackingSteric BarrierN/A
Key Application Organic transistors, Bio-linkersOptical coatingsSuperhydrophobicityWafer Priming

Scientist's Insight: Choose TMPS over PTMS when you need the methoxy tail group to act as a specific anchor point or to modulate the dipole moment of the surface. If pure hydrophobicity is the goal, OTMS is superior but thermally weaker.

Experimental Framework: Self-Validating Protocols

Reliable stability data depends entirely on the quality of the initial monolayer. A "self-validating" protocol includes checkpoints (CP) to ensure the monolayer is formed correctly before stress testing begins.

Phase 1: Surface Preparation & Deposition

Reagents:

  • Solvent: Anhydrous Toluene (Water <50 ppm is critical to prevent bulk polymerization).

  • Catalyst: n-Butylamine (1% v/v) or Acetic Acid (depending on substrate pH sensitivity).

  • Substrate: Silicon wafer or Borosilicate glass.

Workflow Diagram (DOT):

SilanizationWorkflow Clean 1. Piranha/Plasma Clean (Generate -OH groups) Dry 2. Dehydration Bake (150°C, 30 min) Clean->Dry Deposit 3. TMPS Deposition (10mM in Toluene, 12h) Dry->Deposit Rinse 4. Serial Rinse (Toluene -> Ethanol -> DI) Deposit->Rinse Cure 5. Thermal Cure (120°C, 1h) Rinse->Cure Validate CP: Contact Angle Check Cure->Validate

Figure 1: Optimized anhydrous liquid-phase deposition workflow. The "Dehydration Bake" is critical to remove physisorbed water, ensuring the silane reacts with surface silanols, not water layers.

Phase 2: Long-Term Stability Stress Tests

Once the monolayer is validated (Initial Contact Angle


), subject samples to the following stress vectors.

Protocol A: Hydrolytic Stability (pH Challenge)

  • Immersion: Place functionalized substrates in buffer solutions: pH 4.0, pH 7.4, and pH 9.0.

  • Intervals: Measure Contact Angle (CA) and Hysteresis at Days 1, 3, 7, 14, and 30.

  • Failure Criteria: A drop in CA of >15% or an increase in hysteresis >10° indicates monolayer desorption.

Protocol B: Thermal Degradation

  • Bake: Heat substrates in air at 200°C.

  • Measurement: Cool to RT and measure CA every 24 hours for 7 days.

  • Mechanism: Aromatic silanes like TMPS resist C-C bond cleavage better than alkyl chains (OTMS), which oxidize/cleave above 150°C [1].

Mechanism of Failure

Understanding how the surface fails is as important as when.

  • Hydrolysis (The Achilles' Heel): The Si-O-Si bond connecting the silane to the substrate is susceptible to hydrolysis, particularly at high pH (OH- attack).

  • Desorption: Once the bond breaks, the molecule desorbs. Aromatic silanes pack rigidly (π-π interactions), which provides a "shield" effect, but less effectively than the dense hydrophobic "forest" of long-chain alkyls like OTMS [2].

Degradation Pathway Diagram (DOT):

DegradationMechanism Intact Intact TMPS Monolayer (Hydrophobic) Attack Nucleophilic Attack (OH- ions / Water) Intact->Attack Immersion time Cleavage Si-O-Si Bond Hydrolysis Attack->Cleavage pH > 8.0 Disorder Loss of Packing Order (Increased Hysteresis) Cleavage->Disorder Desorption Silane Desorption (Surface Failure) Disorder->Desorption

Figure 2: Kinetic pathway of silane monolayer degradation. Note that increased contact angle hysteresis often precedes the drop in static contact angle.

Data Interpretation & Expected Results

The following table summarizes expected stability data based on comparative literature of aromatic vs. alkyl silanes.

Table 2: Expected Stability Metrics (30-Day Horizon)

Stress ConditionTMPS (Aromatic)OTMS (Alkyl)Interpretation
Air (25°C) Stable (>1 year)Stable (>1 year)Both are shelf-stable if cured properly.
Water (pH 7) Stable (~30 days)Very Stable (>60 days)OTMS packing blocks water better.
Acid (pH 4) Moderate StabilityHigh StabilityAcid catalyzes hydrolysis, but slower than base.
Base (pH 9) Unstable (<7 days) Moderate (<14 days)Critical Weakness: Silica dissolves/bonds break at high pH.
Heat (200°C) High Stability Degradation (<24 hrs)TMPS Advantage: Aromatic rings resist oxidation.

Key Insight for Drug Development: If your application involves sterilization (autoclaving), TMPS is superior to OTMS due to thermal resistance. However, if the surface faces basic buffers (pH > 8), you must use a dipodal silane or a polymer coating instead [3].

References

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Detailed thermal stability data for aromatic vs. alkyl silanes).

  • Arkles, B. Hydrophobicity, Hydrophilicity and Silanes. Gelest Technical Brochure. (Explains the mechanism of hydrolytic stability and packing density).

  • ResearchGate. Thermal stability of thiol and silane monolayers: A comparative study. (Comparative data on monolayer degradation temperatures).

  • Sigma-Aldrich. Trimethoxyphenylsilane Product Information. (Specific physicochemical properties of the phenyl-silane class).

Safety Operating Guide

Foundational Principles: Understanding the Chemistry of Disposal

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of Trimethoxy(4-methoxyphenyl)silane

This compound, like other alkoxysilanes, is reactive towards water. The core principle of its disposal chemistry is hydrolysis , a reaction where the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH) upon contact with moisture.[1][2] This reaction, which can be catalyzed by both acids and bases, produces two key substances: methanol and a silanetriol intermediate.[1][2]

  • Methanol (CH₃OH): A toxic and flammable alcohol. Improper disposal methods that lead to rapid hydrolysis can generate significant quantities of methanol vapor, posing inhalation and fire hazards.

  • (4-methoxyphenyl)silanetriol: This intermediate is unstable and readily undergoes condensation to form polymeric siloxanes, which are typically solid, silica-like materials.[1] Uncontrolled condensation can result in the formation of solid precipitates in waste containers, potentially causing blockages or unexpected reactions.

Therefore, the primary objective of a proper disposal protocol is to control the rate of hydrolysis and condensation, neutralize the byproducts, and contain all resulting materials for compliant hazardous waste disposal.

Hazard Profile and Immediate Safety Measures

Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazard profile.

Hazard ClassificationDescriptionPrecautionary Statement Reference
Acute Toxicity (Oral) Harmful if swallowed.H302[3][4]
Skin Irritation Causes skin irritation.H315[3][5]
Eye Irritation Causes serious eye irritation.H319[3][5]
Respiratory Irritation May cause respiratory irritation.H335[3][5]
Flammability Some related silanes are flammable liquids and vapors. Keep away from heat and ignition sources.H226[4]

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or butyl rubber), safety goggles with side shields, and a flame-retardant lab coat.[6] All handling of the neat chemical and its waste should be performed within a certified chemical fume hood to prevent inhalation of vapors.[3]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[6] Have a Class B fire extinguisher (or one suitable for flammable liquids like dry sand or carbon dioxide) readily available.[4]

  • Avoid Incompatibilities: Keep away from water (unless part of a controlled hydrolysis procedure), strong oxidizing agents, acids, and bases to prevent uncontrolled reactions.[7]

Strategic Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Protocols cluster_3 Final Disposition Waste Waste Trimethoxy (4-methoxyphenyl)silane Generated Decision Identify Waste Type Waste->Decision Liquid Liquid Waste (Unused reagent, reaction mixtures) Decision->Liquid Liquid Solid Contaminated Solid Waste (Gloves, wipes, silica gel) Decision->Solid Solid Empty Empty Reagent Bottle Decision->Empty Container HW_Collection Store in Labeled Hazardous Waste Container for EHS Pickup Liquid->HW_Collection Follow Protocol A Solid->HW_Collection Follow Protocol B Empty->HW_Collection Follow Protocol C

Caption: Decision tree for segregating and managing different waste streams.

Detailed Disposal Protocols

Disposal must always be in accordance with local, regional, and national regulations.[8] Never pour this compound or its solutions down the drain.[9] The following protocols are designed for laboratory-scale waste.

Protocol A: Disposal of Liquid Waste

This procedure is for unused or waste this compound and solutions containing it. The principle is to perform a controlled, slow hydrolysis and neutralization before collection as hazardous waste.

Materials:

  • Large beaker or flask (at least 10x the volume of the waste)

  • Stir plate and stir bar

  • Dropping funnel

  • Sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃)

  • Ice bath

  • Designated hazardous waste container

Procedure:

  • Prepare Neutralizing Solution: In a chemical fume hood, place a large beaker containing a stir bar on a stir plate. Fill the beaker with a 5-10% aqueous solution of sodium bicarbonate. The volume should be sufficient to fully react with the silane (a 5-10 fold excess is recommended).

  • Cool the Solution: Place the beaker in an ice bath to dissipate heat generated during hydrolysis.

  • Slow Addition of Silane: Transfer the silane waste into a dropping funnel. Add the silane dropwise to the stirring, cooled sodium bicarbonate solution.

    • Causality: This slow, controlled addition is critical. It prevents a rapid, exothermic reaction and minimizes the rate of methanol generation, keeping its concentration in the headspace below the lower explosive limit.

  • React Completely: After the addition is complete, allow the mixture to stir at room temperature for several hours (or overnight) to ensure hydrolysis is complete. You may observe the formation of a white, gel-like precipitate (polysiloxane).

  • Package for Disposal: Carefully transfer the entire mixture (liquid and any solid precipitate) into a clearly labeled hazardous waste container. The label should include "Waste this compound (hydrolyzed)", "Methanol", and any other solvents present.

  • Arrange for Pickup: Store the container in a designated satellite accumulation area, ensuring it is properly sealed and segregated from incompatible wastes.[10][11] Contact your institution's Environmental Health and Safety (EHS) office for pickup.

Protocol B: Disposal of Contaminated Solid Waste

This protocol applies to items such as gloves, paper towels, weighing boats, and silica gel contaminated with this compound.

Procedure:

  • Quench Reactivity: In a chemical fume hood, place the contaminated solid waste in a container (e.g., a beaker or a chemical-resistant bag). Slowly add a small amount of water or a 5% sodium bicarbonate solution to hydrolyze any residual silane. Be aware of potential off-gassing.

  • Collect and Seal: Once any signs of reaction have ceased, place the quenched materials into a designated solid hazardous waste container or a heavy-duty, sealable bag.

  • Label and Store: Label the container clearly as "Solid Waste Contaminated with this compound".

  • Arrange for Pickup: Store in the satellite accumulation area for EHS collection.[12]

Protocol C: Management of Empty Reagent Bottles

An "empty" bottle still contains hazardous residue and must be treated as hazardous waste.

Procedure:

  • Rinse (Optional, if required by EHS): Some institutional procedures may require triple-rinsing. If so, perform this in a fume hood.

    • Rinse the bottle three times with a small amount of a suitable solvent (e.g., isopropanol or acetone).

    • Crucially, collect all rinsate as liquid hazardous waste and manage it according to Protocol A.

  • Decontaminate: Add a small amount of water to the "empty" bottle, cap it loosely to prevent pressure buildup, and allow it to sit in a fume hood for 24 hours to hydrolyze the residue.

  • Final Disposal: After decontamination, securely cap the bottle. Deface the original label to prevent confusion. Dispose of the bottle in a container designated for solid hazardous waste or lab glass waste, as directed by your EHS office.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[4]

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Absorb Spill: Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully scoop the absorbent material into a container. Treat this material as contaminated solid waste and manage according to Protocol B.

  • Decontaminate Area: Wipe the spill area with a cloth dampened with soapy water. Collect the wipe as contaminated solid waste.

By adhering to these scientifically grounded procedures, laboratory professionals can ensure the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, fostering a culture of safety and environmental stewardship.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Trimethoxyphenylsilane. Retrieved from [Link]

  • Praxair. (n.d.). Safety Data Sheet: Silane. Retrieved from [Link]

  • Air Liquide. (n.d.). Safety Data Sheet: Silane. Retrieved from [Link]

  • Boston University. (n.d.). Download Silanes SOP Template. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethoxysilane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Silicones Environmental, Health and Safety Center. (n.d.). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Retrieved from [Link]

  • IntechOpen. (2022). Landscape on Organosilicon Compounds: Structure, Bonding and Applications. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • SESHA. (n.d.). Silane Safety. Retrieved from [Link]

  • Google Patents. (2004). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • GESAMP. (n.d.). Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). Retrieved from [Link]

  • ResearchGate. (2026). Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. Retrieved from [Link]

  • University of Arkansas Environmental Health and Safety. (2019). Silane Exposure, Signs and Symptoms and Chemical Properties. Retrieved from [Link]

  • MIT Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

  • Plueddemann, E. P. (n.d.). Organosilane Technology in Coating Applications: Review and Perspectives. Retrieved from [Link]

  • AFINITICA. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Lucknow University. (2020). Organosilicon Compounds. Retrieved from [Link]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.